Atractylochromene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H22O2 |
|---|---|
Molecular Weight |
258.35 g/mol |
IUPAC Name |
2,8-dimethyl-2-(4-methylpent-3-enyl)chromen-6-ol |
InChI |
InChI=1S/C17H22O2/c1-12(2)6-5-8-17(4)9-7-14-11-15(18)10-13(3)16(14)19-17/h6-7,9-11,18H,5,8H2,1-4H3 |
InChI Key |
OBBCGWKGCBJQIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1OC(C=C2)(C)CCC=C(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Atractylochromene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atractylochromene, a naturally occurring chromene derivative isolated from the rhizomes of Atractylodes species, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic potential of this compound. Primarily, it functions as a potent dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1), key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators. Furthermore, this compound exhibits compelling activity as a repressor of the Wnt/β-catenin signaling pathway, a critical regulator of cellular proliferation and differentiation that is often dysregulated in cancer. This guide synthesizes the current understanding of these mechanisms, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways to facilitate further research and drug development efforts.
Inhibition of Inflammatory Pathways: 5-LOX and COX-1
This compound has been identified as a potent dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1), enzymes that play a pivotal role in the biosynthesis of leukotrienes and prostaglandins, respectively. These lipid mediators are centrally involved in the inflammatory response.
Quantitative Inhibition Data
The inhibitory potency of this compound against 5-LOX and COX-1 has been quantified, with the following half-maximal inhibitory concentrations (IC50) reported[1][2][3]:
| Enzyme Target | IC50 (µM) |
| 5-Lipoxygenase (5-LOX) | 0.6 |
| Cyclooxygenase-1 (COX-1) | 3.3 |
Experimental Protocols
While the precise, detailed experimental protocols from the original characterization are not fully available in the public domain, the following represents a standard methodology for assessing 5-LOX and COX-1 inhibition, likely similar to the procedures used.
1.2.1. 5-Lipoxygenase (5-LOX) Inhibition Assay (In Vitro)
This assay measures the ability of a compound to inhibit the 5-LOX-catalyzed conversion of arachidonic acid to leukotrienes.
-
Enzyme Source: Porcine leukocytes.
-
Substrate: Arachidonic acid.
-
Assay Principle: The reaction is initiated by the addition of arachidonic acid to a preparation of 5-LOX in the presence or absence of the test compound (this compound). The formation of 5-hydroxyeicosatetraenoic acid (5-HETE), a downstream product of 5-LOX activity, is quantified by high-performance liquid chromatography (HPLC).
-
General Procedure:
-
A suspension of porcine leukocytes is prepared and incubated with this compound at various concentrations.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the products are extracted.
-
The amount of 5-HETE produced is quantified using reverse-phase HPLC with UV detection.
-
The percentage of inhibition is calculated by comparing the amount of 5-HETE produced in the presence of this compound to that of a control reaction without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
1.2.2. Cyclooxygenase-1 (COX-1) Inhibition Assay (In Vitro)
This assay determines the inhibitory effect of a compound on the COX-1-mediated conversion of arachidonic acid to prostaglandins.
-
Enzyme Source: Sheep seminal vesicles.
-
Substrate: Arachidonic acid.
-
Assay Principle: The activity of COX-1 is measured by monitoring the production of prostaglandin E2 (PGE2). The inhibitory effect of this compound is determined by quantifying the reduction in PGE2 synthesis.
-
General Procedure:
-
A preparation of COX-1 from sheep seminal vesicles is pre-incubated with various concentrations of this compound.
-
The reaction is initiated by the addition of arachidonic acid.
-
The reaction mixture is incubated for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of PGE2 produced is measured using an enzyme immunoassay (EIA) or by liquid chromatography-mass spectrometry (LC-MS).
-
The percentage of inhibition is calculated by comparing PGE2 levels in the presence of the inhibitor to the control.
-
IC50 values are calculated from the dose-response curve.
-
Signaling Pathway
Figure 1: Inhibition of the Arachidonic Acid Cascade by this compound.
Repression of Wnt/β-Catenin Signaling
This compound has been demonstrated to be a repressor of the canonical Wnt/β-catenin signaling pathway, a pathway frequently hyperactivated in various cancers, particularly colorectal cancer[4][5][6]. Its inhibitory action targets a key step in the nuclear translocation of β-catenin.
Quantitative Data
The inhibitory effect of this compound on Wnt/β-catenin signaling and its downstream consequences have been quantified in colon cancer cell lines.
| Cell Line | Assay | Treatment | Concentration (µg/mL) | Result |
| HEK-293 (TOPFlash reporter) | Luciferase Activity | This compound | 10 | ~50% inhibition of Wnt3a-induced activity |
| HEK-293 (TOPFlash reporter) | Luciferase Activity | This compound | 20 | ~80% inhibition of Wnt3a-induced activity |
| SW-480 | Cell Viability (MTT Assay) | This compound | 5 | Significant decrease in viability at 48h |
| SW-480 | Cell Viability (MTT Assay) | This compound | 10 | Further significant decrease in viability at 48h |
| SW-480 | Cell Viability (MTT Assay) | This compound | 20 | Pronounced decrease in viability at 48h |
Experimental Protocols
2.2.1. Luciferase Reporter Assay for Wnt/β-Catenin Signaling
This assay measures the transcriptional activity of the β-catenin/T-cell factor (TCF) complex.
-
Cell Line: HEK-293 cells stably transfected with the TOPFlash TCF reporter plasmid (containing TCF binding sites upstream of a luciferase gene).
-
Stimulation: Wnt3a-conditioned medium or LiCl (an inhibitor of GSK-3β).
-
Assay Principle: In the presence of an active Wnt signal, β-catenin translocates to the nucleus, binds to TCF, and activates the transcription of the luciferase reporter gene. The resulting luminescence is proportional to the pathway's activity. This compound's inhibitory effect is measured as a decrease in luminescence.
-
General Procedure:
-
HEK-293 TOPFlash reporter cells are seeded in a multi-well plate.
-
Cells are treated with various concentrations of this compound.
-
Wnt/β-catenin signaling is stimulated by adding Wnt3a-conditioned medium or LiCl.
-
After a defined incubation period (e.g., 24 hours), the cells are lysed.
-
Luciferase substrate is added to the lysate, and the luminescence is measured using a luminometer.
-
The results are expressed as relative luciferase units (RLU), and the percentage of inhibition is calculated.
-
2.2.2. Western Blot Analysis for Nuclear β-Catenin and Galectin-3
This technique is used to determine the levels of specific proteins in subcellular fractions.
-
Cell Line: SW-480 colon cancer cells (which have a constitutively active Wnt pathway).
-
Assay Principle: Cells are treated with this compound, and then nuclear and cytoplasmic fractions are separated. The levels of β-catenin and galectin-3 in each fraction are determined by Western blotting, allowing for the assessment of their nuclear translocation.
-
General Procedure:
-
SW-480 cells are treated with this compound for various time points.
-
Cells are harvested, and nuclear and cytoplasmic extracts are prepared using a subcellular fractionation kit.
-
The protein concentration of each fraction is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for β-catenin and galectin-3.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Loading controls (e.g., Lamin A/C for nuclear fraction, GAPDH for cytoplasmic fraction) are used to ensure equal protein loading.
-
Signaling Pathway
Figure 2: Repression of Wnt/β-catenin Signaling by this compound.
Antioxidant Potential
While specific studies on the antioxidant mechanism of isolated this compound are limited, research on extracts of Rhizoma Atractylodes macrocephala, a primary source of the compound, suggests that its antioxidant properties are attributed to its phenolic and flavonoid content. The proposed mechanisms include direct radical scavenging and metal chelation.
Potential Experimental Protocols
3.1.1. DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.
-
Reagent: DPPH in methanol or ethanol.
-
Assay Principle: The reduction of the DPPH radical by an antioxidant is observed as a color change from violet to yellow, which is quantified spectrophotometrically.
-
General Procedure:
-
A solution of DPPH in a suitable solvent is prepared.
-
Various concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period.
-
The absorbance of the solution is measured at a specific wavelength (around 517 nm).
-
The percentage of radical scavenging activity is calculated based on the decrease in absorbance compared to a control.
-
3.1.2. Metal Chelating Assay
This assay assesses the ability of a compound to chelate ferrous ions (Fe²⁺), thereby preventing them from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals.
-
Reagents: Ferrous chloride (FeCl₂), ferrozine.
-
Assay Principle: Ferrozine forms a stable, colored complex with Fe²⁺. A chelating agent will compete with ferrozine for the iron, leading to a decrease in the color intensity of the ferrozine-Fe²⁺ complex.
-
General Procedure:
-
This compound at various concentrations is mixed with a solution of FeCl₂.
-
Ferrozine is added to the mixture to initiate the complexation reaction.
-
After a short incubation period, the absorbance of the ferrozine-Fe²⁺ complex is measured spectrophotometrically (around 562 nm).
-
The percentage of metal chelating activity is calculated based on the reduction in absorbance compared to a control.
-
Conclusion and Future Directions
This compound presents a compelling multi-target profile, concurrently inhibiting key inflammatory mediators and a critical oncogenic signaling pathway. The quantitative data and mechanistic insights provided in this guide underscore its potential as a lead compound for the development of novel anti-inflammatory and anti-cancer therapeutics.
Future research should focus on several key areas to fully elucidate the therapeutic potential of this compound:
-
In-depth Enzymatic Kinetics: Detailed kinetic studies are needed to determine the precise mode of inhibition (e.g., competitive, non-competitive, uncompetitive) of 5-LOX and COX-1.
-
Molecular Modeling: Molecular docking and simulation studies would provide valuable insights into the specific binding interactions of this compound with its target proteins, aiding in the rational design of more potent and selective analogs.
-
In Vivo Efficacy: Preclinical studies in animal models of inflammation and cancer are essential to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of this compound.
-
Elucidation of Antioxidant Mechanism: Further investigation is required to confirm the specific antioxidant mechanisms of isolated this compound and to quantify its contribution to the overall pharmacological profile.
-
Off-Target Effects: A comprehensive screening against a panel of other kinases and enzymes will be crucial to identify any potential off-target effects and to ensure a favorable safety profile.
By addressing these research questions, the scientific community can further unravel the therapeutic promise of this compound and pave the way for its potential clinical application.
References
- 1. 5-Lipoxygenase and cyclooxygenase-1 inhibitory active compounds from Atractylodes lancea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. This compound Is a Repressor of Wnt/β-Catenin Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Is a Repressor of Wnt/β-Catenin Signaling in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Atractylochromene: A Technical Guide to its Discovery, Natural Sources, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atractylochromene, a naturally occurring chromene derivative, has garnered significant interest within the scientific community for its potent anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the discovery, natural sources, and key biological activities of this compound. Detailed experimental protocols for its isolation and for the assessment of its impact on the Wnt/β-catenin signaling pathway are presented. Quantitative data on its biological efficacy are summarized in tabular format for ease of comparison. Furthermore, this guide includes visual diagrams generated using the DOT language to elucidate relevant biological pathways and experimental workflows, offering a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Structure Elucidation
This compound was first isolated and identified in 1998 by a team of researchers led by M. Resch.[1] The compound was discovered during a bioactivity-guided fractionation of a lipophilic extract from the rhizomes of Atractylodes lancea.[1] The structure of this novel chromene, 2,8-dimethyl-6-hydroxy-2-(4-methyl-3-pentenyl)-2H-chromene, was established through extensive spectral data interpretation.[1]
Natural Sources
This compound is primarily found in the rhizomes of various species of the genus Atractylodes, which are perennial herbs distributed in East Asia.[2][3] These plants are staples in traditional Chinese, Japanese, and Korean medicine.[2][3] The documented natural sources of this compound include:
-
Atractylodes lancea (Thunb.) DC. [1]
-
Atractylodes chinensis (DC.) Koidz. [2]
-
Atractylodes japonica Koidz. ex Kitam. [2]
The concentration of this compound and other bioactive constituents can vary between these species and even within the same species depending on the geographical origin and cultivation conditions.[2]
Biological Activities
This compound exhibits a range of biological activities, with its anti-inflammatory and anticancer properties being the most extensively studied.
Anti-inflammatory Activity
The initial discovery of this compound was linked to its potent dual inhibitory activity against 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1), two key enzymes in the inflammatory cascade.[1]
Anticancer Activity: Repression of Wnt/β-catenin Signaling
A significant body of research has focused on the role of this compound as a repressor of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers, particularly colorectal cancer. This compound has been shown to down-regulate the nuclear level of β-catenin by suppressing its galectin-3 mediated nuclear translocation. This, in turn, inhibits the transcription of oncogenic target genes, leading to a reduction in cancer cell proliferation.
Quantitative Data
The following tables summarize the key quantitative data related to the biological activity of this compound.
| Enzyme Inhibition | IC50 (µM) | Reference |
| 5-Lipoxygenase (5-LOX) | 0.6 | [1] |
| Cyclooxygenase-1 (COX-1) | 3.3 | [1] |
Table 1: In vitro enzyme inhibitory activity of this compound.
Experimental Protocols
Isolation of this compound from Atractylodes lancea Rhizomes
This protocol is based on the bioactivity-guided fractionation method described in the literature.[1]
5.1.1. Extraction:
-
Air-dried and powdered rhizomes of Atractylodes lancea are extracted with n-hexane at room temperature.
-
The solvent is evaporated under reduced pressure to yield a crude n-hexane extract.
5.1.2. Column Chromatography:
-
The crude n-hexane extract is subjected to silica gel column chromatography.
-
A gradient elution is performed using a mixture of n-hexane and ethyl acetate, with increasing polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
5.1.3. Purification:
-
Fractions showing potent inhibitory activity in 5-LOX and COX-1 assays are further purified using preparative high-performance liquid chromatography (HPLC).
-
A reversed-phase C18 column is typically used with a mobile phase gradient of methanol and water.
-
The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Wnt/β-catenin Signaling Reporter Assay
This protocol outlines a luciferase-based reporter assay to measure the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway.[7][8][9][10][11]
5.2.1. Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) using a suitable transfection reagent.
5.2.2. Treatment and Wnt Stimulation:
-
After 24 hours of transfection, the medium is replaced with fresh medium containing varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
To activate the Wnt pathway, cells are stimulated with Wnt3a-conditioned medium or a GSK-3β inhibitor (e.g., LiCl).
5.2.3. Luciferase Assay:
-
After 24 hours of treatment and stimulation, the cells are lysed.
-
The activities of firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
The inhibitory effect of this compound is determined by comparing the normalized luciferase activity in treated cells to that in vehicle-treated control cells.
Visualizations
Figure 1: Inhibition of the Wnt/β-catenin signaling pathway by this compound.
Figure 2: Experimental workflow for the isolation and biological evaluation of this compound.
References
- 1. 5-Lipoxygenase and cyclooxygenase-1 inhibitory active compounds from Atractylodes lancea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atractylodis Rhizoma: A review of its traditional uses, phytochemistry, pharmacology, toxicology and quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Rhizome of Atractylodes macrocephala Koidz.: A Comprehensive Review on the Traditional Uses, Phytochemistry and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Atractylodes Macrocephala Rhizome | Xfarma [xfarma.it]
- 7. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 10. Cell-based assay for Wnt signaling | Explore Technologies [techfinder.stanford.edu]
- 11. scielo.br [scielo.br]
Atractylochromene: A Technical Guide on Bioavailability and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atractylochromene is a naturally occurring chromene derivative found in the rhizomes of Atractylodes lancea and Atractylodes macrocephala, plants with a long history of use in traditional medicine. Emerging research has identified this compound as a potent dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1), suggesting its potential therapeutic applications in inflammatory conditions. Understanding the bioavailability and pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. This technical guide synthesizes the available, albeit limited, data and provides a framework for future research.
Predicted and Inferred Pharmacokinetic Profile
Due to the lack of direct in vivo studies on this compound, its pharmacokinetic profile is largely inferred from in vitro studies and data from other bioactive constituents of Atractylodes rhizomes, such as atractylodin and atractylenolides.
Absorption
In vitro studies using Caco-2 cell monolayers, a model for human intestinal absorption, have been conducted on sesquiterpenes with structural similarities to this compound. These studies suggest that such compounds are generally well-absorbed, primarily through passive diffusion via the transcellular pathway. Given its lipophilic nature, this compound is also predicted to have good membrane permeability and, consequently, a high potential for oral absorption.
Distribution
While specific data on the distribution of this compound is unavailable, studies on other active constituents of Atractylodes lancea, namely atractylodin and β-eudesmol, have shown high plasma protein binding. This suggests that this compound may also exhibit significant binding to plasma proteins, which would influence its volume of distribution and the concentration of the free, pharmacologically active compound.
Metabolism
The metabolic fate of this compound has not been explicitly studied. However, based on the metabolism of other chromene compounds, it is anticipated to undergo Phase I and Phase II metabolic transformations in the liver. Potential metabolic pathways could include hydroxylation, demethylation, and subsequent glucuronidation or sulfation to facilitate excretion. The specific cytochrome P450 (CYP) isozymes involved in its metabolism are yet to be identified.
Excretion
The primary route of excretion for this compound and its metabolites is expected to be through both renal and fecal pathways. The extent of each route would depend on the physicochemical properties of the parent compound and its metabolites.
Quantitative Data from Related Compounds
The following tables summarize the pharmacokinetic parameters of Atractylodin, a major bioactive component of Atractylodes rhizoma, in rats after oral administration of the crude and processed rhizome extract. This data provides a valuable reference for the potential pharmacokinetic profile of compounds derived from this plant, including this compound.
Table 1: Pharmacokinetic Parameters of Atractylodin in Rats After Oral Administration of Atractylodis rhizoma Extract
| Parameter | Crude A. rhizoma | Processed A. rhizoma |
| Tmax (h) | 1.0 and 4.0 (double peaks) | 0.34 and 4.0 (double peaks) |
| Cmax (mg/L) | 0.625 ± 0.234 | 2.299 ± 0.225 |
| AUC(0-t) (mg/Lh) | 2.923 ± 0.354 | 8.875 ± 0.547 |
| AUC(0-∞) (mg/Lh) | 3.281 ± 0.371 | 9.462 ± 0.583 |
| t1/2 (h) | 4.87 ± 0.65 | 5.12 ± 0.58 |
| CL/F (L/h/kg) | 12.19 ± 1.38 | 4.23 ± 0.26 |
Data from a study on the determination and pharmacokinetic comparisons of atractylodin after oral administration of crude and processed Atractylodis rhizoma.[1][2] The observation of double peaks in the plasma concentration-time profile of atractylodin suggests the possibility of enterohepatic recirculation.
Experimental Protocols
The following are detailed methodologies for key in vitro and in vivo experiments relevant to determining the bioavailability and pharmacokinetics of a compound like this compound. These protocols are based on standard practices in the field and studies conducted on related compounds.
In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active transport of a compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Transport Study: The test compound (this compound) is added to the apical (AP) or basolateral (BL) side of the monolayer. Samples are collected from the receiver chamber at predetermined time points.
-
Quantification: The concentration of the compound in the collected samples is determined by a validated analytical method, such as LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both AP to BL and BL to AP directions. The efflux ratio (Papp(B-A)/Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters.
Plasma Protein Binding Assay
Objective: To determine the extent to which a compound binds to plasma proteins.
Methodology:
-
Sample Preparation: The test compound is spiked into plasma from the species of interest (e.g., human, rat) at various concentrations.
-
Equilibrium Dialysis or Ultracentrifugation:
-
Equilibrium Dialysis: The plasma sample is placed in a dialysis chamber separated by a semi-permeable membrane from a buffer solution. The system is incubated until equilibrium is reached.
-
Ultracentrifugation: The plasma sample is subjected to high-speed centrifugation to separate the protein-bound fraction from the free fraction.
-
-
Quantification: The concentration of the compound in the plasma (total concentration) and in the buffer or ultrafiltrate (unbound concentration) is measured by LC-MS/MS.
-
Data Analysis: The percentage of protein binding is calculated as: ((Total Concentration - Unbound Concentration) / Total Concentration) * 100.
In Vitro Metabolic Stability Assay
Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.
Methodology:
-
Incubation: The test compound is incubated with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH for CYP-mediated metabolism, UDPGA for glucuronidation).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The metabolic reaction is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Quantification: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
-
Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of a compound after administration to an animal model.
Methodology:
-
Animal Model: Male and female Sprague-Dawley rats are typically used.
-
Dosing: The compound is administered via the intended clinical route (e.g., oral gavage) and intravenously to determine absolute bioavailability.
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points post-dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, t1/2, CL, and Vd. Oral bioavailability (F) is calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
Signaling Pathways
This compound is a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1). These enzymes are key players in the arachidonic acid cascade, which leads to the production of pro-inflammatory lipid mediators.
5-Lipoxygenase (5-LOX) Signaling Pathway
The 5-LOX pathway is responsible for the synthesis of leukotrienes, which are potent mediators of inflammation and allergic responses.
Caption: 5-Lipoxygenase (5-LOX) pathway and the inhibitory action of this compound.
Cyclooxygenase-1 (COX-1) Signaling Pathway
The COX-1 pathway is constitutively active in most tissues and is responsible for the production of prostaglandins that are involved in homeostatic functions such as gastric protection and platelet aggregation.
Caption: Cyclooxygenase-1 (COX-1) pathway and the inhibitory action of this compound.
Conclusion and Future Directions
This compound presents an interesting pharmacological profile as a dual inhibitor of 5-LOX and COX-1. While direct in vivo pharmacokinetic data is currently lacking, preliminary in vitro evidence and data from related compounds suggest favorable absorption characteristics. To advance the development of this compound as a therapeutic agent, future research should prioritize comprehensive in vivo pharmacokinetic studies in relevant animal models to determine its oral bioavailability, distribution, metabolic pathways, and excretion profile. Furthermore, identifying the specific CYP enzymes responsible for its metabolism is crucial for predicting potential drug-drug interactions. Such studies will provide the necessary foundation for designing safe and effective clinical trials.
References
A Technical Guide to the In Vitro Antioxidant Properties of Atractylochromene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Antioxidants are molecules that can neutralize these harmful ROS, thereby mitigating oxidative damage.[2][3] Natural products have long been a valuable source of new antioxidant compounds. Atractylochromene, a chromene derivative found in the rhizomes of plants from the Atractylodes genus, has been identified as a compound of interest for its potential therapeutic properties. While comprehensive data on its specific antioxidant activity is emerging, this guide outlines the standard in vitro assays used to characterize the antioxidant potential of such compounds.
This technical guide provides an in-depth overview of the key experimental protocols used to evaluate the in vitro antioxidant properties of a compound like this compound. It is intended for researchers, scientists, and drug development professionals seeking to understand and apply these methods for the screening and characterization of novel antioxidant agents.
Key In Vitro Antioxidant Assays
Several spectrophotometric methods are commonly employed to assess the antioxidant capacity of natural compounds in vitro. These assays are based on different chemical reactions, including hydrogen atom transfer (HAT) and single electron transfer (SET). The most widely used assays are the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a popular method for screening the free radical scavenging activity of antioxidants.[4] DPPH is a stable free radical that, in its radical form, has a deep purple color with an absorption maximum around 517 nm.[4][5] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow.[4][6] The degree of discoloration is proportional to the scavenging potential of the antioxidant compound.[7]
Experimental Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[4]
-
Reaction Mixture: In a 96-well microplate or cuvettes, various concentrations of the test compound (e.g., this compound) are added to the DPPH solution.[6][7] A control containing only the solvent and DPPH solution is also prepared.[5]
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[5][6]
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer or a microplate reader.[5][7]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[6]
-
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[8]
Data Presentation:
The results of the DPPH assay are typically presented in a table summarizing the percentage of inhibition at different concentrations and the calculated IC50 value.
| Concentration (µg/mL) | % DPPH Scavenging Activity |
| 10 | Value |
| 25 | Value |
| 50 | Value |
| 100 | Value |
| IC50 (µg/mL) | Calculated Value |
Table 1: Example of data presentation for DPPH radical scavenging activity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[9] The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate or manganese dioxide.[10][11] The resulting radical cation has a blue-green color with an absorption maximum at 734 nm.[9][12] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant activity.[9]
Experimental Protocol:
-
Generation of ABTS•+: The ABTS•+ solution is prepared by mixing an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[10][12]
-
Adjustment of Absorbance: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[9][11]
-
Reaction Mixture: Different concentrations of the test compound are added to the diluted ABTS•+ solution.[9]
-
Incubation: The reaction is incubated for a specific time (e.g., 5 minutes) at room temperature.[9][10]
-
Absorbance Measurement: The absorbance is measured at 734 nm.[9][12]
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
Trolox Equivalent Antioxidant Capacity (TEAC): The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.[10]
Data Presentation:
The results of the ABTS assay can be presented as percentage inhibition or as TEAC values.
| Concentration (µg/mL) | % ABTS Scavenging Activity |
| 10 | Value |
| 25 | Value |
| 50 | Value |
| 100 | Value |
| TEAC (mM Trolox equivalents/mg sample) | Calculated Value |
Table 2: Example of data presentation for ABTS radical scavenging activity.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[13] The reaction is carried out in an acidic medium (pH 3.6), and the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex results in the formation of an intense blue color with an absorption maximum at 593 nm.[13][14] The change in absorbance is directly proportional to the total antioxidant capacity of the sample.[15]
Experimental Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is freshly prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and an aqueous solution of FeCl₃ (20 mM) in a 10:1:1 (v/v/v) ratio.[14]
-
Reaction Mixture: The test compound is added to the FRAP reagent.[13]
-
Incubation: The mixture is incubated at 37°C for a specific time (e.g., 4 to 60 minutes).[13][16]
-
Absorbance Measurement: The absorbance of the blue-colored solution is measured at 593 nm.[13]
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄, and the results are expressed as millimoles of Fe²⁺ equivalents per gram of the sample.[16]
Data Presentation:
The results of the FRAP assay are presented as FRAP values.
| Sample | FRAP Value (mM Fe²⁺ equivalents/g) |
| This compound | Value |
| Positive Control (e.g., Ascorbic Acid) | Value |
Table 3: Example of data presentation for Ferric Reducing Antioxidant Power.
Reactive Oxygen Species (ROS) Scavenging Activity
Beyond stable radical scavenging, it is crucial to assess the ability of a compound to neutralize physiologically relevant ROS such as superoxide anion (O₂⁻), hydroxyl radical (•OH), and hydrogen peroxide (H₂O₂).[3][17]
General Experimental Workflow for ROS Scavenging:
-
ROS Generation: A system to generate the specific ROS is established. For example, the Fenton reaction (Fe²⁺ + H₂O₂) can be used to generate hydroxyl radicals.[17]
-
Incubation with Test Compound: The test compound is incubated with the ROS-generating system.
-
Detection of ROS: A specific probe or detection method is used to quantify the amount of ROS remaining. For instance, electron spin resonance (ESR) spectroscopy with a spin trapping agent can be used for direct detection of free radicals.[17]
-
Calculation of Scavenging: The percentage of ROS scavenging is calculated by comparing the signal in the presence and absence of the test compound.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow
Caption: General workflow for an in vitro antioxidant assay.
Potential Antioxidant Signaling Pathway
Many natural antioxidants exert their effects not only by direct radical scavenging but also by upregulating endogenous antioxidant defense mechanisms. The Keap1-Nrf2 signaling pathway is a key regulator of cellular resistance to oxidative stress.[18][19]
Caption: The Keap1-Nrf2 antioxidant signaling pathway.
Conclusion
The in vitro antioxidant assays described in this technical guide provide a robust framework for the initial screening and characterization of compounds like this compound. By employing a combination of these assays, researchers can gain a comprehensive understanding of a compound's antioxidant potential, including its mechanisms of action, such as radical scavenging and the ability to modulate cellular antioxidant defenses. This information is critical for the further development of promising natural compounds into effective therapeutic agents for the prevention and treatment of oxidative stress-related diseases.
References
- 1. Reactive oxygen species (ROS) scavenging biomaterials for anti-inflammatory diseases: from mechanism to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zen-bio.com [zen-bio.com]
- 3. Assessment of the Antioxidant and Reactive Oxygen Species Scavenging Activity of Methanolic Extract of Caesalpinia crista Leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. mdpi.com [mdpi.com]
- 6. marinebiology.pt [marinebiology.pt]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. protocols.io [protocols.io]
- 11. assaygenie.com [assaygenie.com]
- 12. file.elabscience.com [file.elabscience.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. mdpi.com [mdpi.com]
- 15. himedialabs.com [himedialabs.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Scavenging of reactive oxygen species by a novel glucurinated flavonoid antioxidant isolated and purified from spinach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protective Effects of Atractylodis lancea Rhizoma on Lipopolysaccharide-Induced Acute Lung Injury via TLR4/NF-κB and Keap1/Nrf2 Signaling Pathways In Vitro and In Vivo [mdpi.com]
- 19. mdpi.com [mdpi.com]
Atractylochromene: A Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atractylochromene, a natural chromene derivative, has demonstrated notable anti-inflammatory potential, primarily characterized by its dual inhibitory activity against 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1). This technical guide provides a comprehensive overview of the current scientific understanding of this compound's anti-inflammatory effects, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. While direct evidence is robust for its impact on the 5-LOX and COX-1 pathways, this paper also explores potential, yet unconfirmed, modulatory effects on other key inflammatory signaling cascades such as NF-κB and MAPK, drawing comparisons with structurally related compounds. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic applications of this compound.
Core Anti-inflammatory Mechanism: Dual Inhibition of 5-LOX and COX-1
This compound has been identified as a potent dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1)[1][2]. These enzymes are critical mediators in the inflammatory cascade, responsible for the synthesis of pro-inflammatory eicosanoids, including leukotrienes and prostaglandins, respectively.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against 5-LOX and COX-1 has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Enzyme | IC50 Value (µM) | Source |
| 5-Lipoxygenase (5-LOX) | 0.6 | [1] |
| Cyclooxygenase-1 (COX-1) | 3.3 | [1] |
Table 1: In vitro inhibitory activity of this compound against 5-LOX and COX-1.
Experimental Protocols for Enzyme Inhibition Assays
The following methodologies were employed in the landmark study by Resch et al. (1998) to determine the inhibitory activity of this compound[1].
-
Enzyme Source: Porcine leukocytes.
-
Assay Principle: The assay measures the production of leukotrienes from arachidonic acid by 5-LOX.
-
Procedure:
-
Porcine leukocytes were homogenized and centrifuged to obtain a cytosolic fraction containing 5-LOX.
-
The enzyme preparation was pre-incubated with this compound at various concentrations.
-
The reaction was initiated by the addition of arachidonic acid.
-
After a defined incubation period, the reaction was terminated, and the leukotriene products were extracted.
-
The concentration of leukotrienes was quantified using high-performance liquid chromatography (HPLC).
-
The IC50 value was calculated by determining the concentration of this compound that resulted in a 50% reduction in leukotriene production compared to the vehicle control.
-
-
Enzyme Source: Ram seminal vesicles.
-
Assay Principle: This assay measures the peroxidase activity of COX-1, which is a component of its catalytic cycle.
-
Procedure:
-
A microsomal fraction containing COX-1 was prepared from ram seminal vesicles.
-
The enzyme was pre-incubated with this compound at various concentrations in the presence of heme and a reducing agent.
-
The reaction was initiated by the addition of arachidonic acid.
-
The formation of prostaglandin G2 (PGG2) was monitored spectrophotometrically by measuring the oxidation of a chromogenic substrate.
-
The IC50 value was determined as the concentration of this compound that caused a 50% inhibition of the enzyme's peroxidase activity.
-
Potential Modulation of Other Inflammatory Pathways
While direct evidence for this compound's effects on other key inflammatory signaling pathways is currently limited, the activity of structurally similar chromene derivatives and related compounds from Atractylodes species suggests potential interactions with the NF-κB and MAPK pathways.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Many natural compounds with anti-inflammatory properties exert their effects by inhibiting NF-κB activation. Although direct studies on this compound are lacking, other chromene derivatives have been shown to inhibit LPS-stimulated NF-κB mediated transcription.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK family of kinases (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators. Inhibition of MAPK phosphorylation is another common mechanism for anti-inflammatory compounds. While direct data for this compound is unavailable, related compounds have been shown to modulate MAPK signaling.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Effects on Pro-inflammatory Mediators
The dual inhibition of 5-LOX and COX-1 by this compound directly implies a reduction in the production of leukotrienes and prostaglandins. However, its effects on other crucial pro-inflammatory mediators have not been explicitly studied. Based on the potential modulation of NF-κB and MAPK pathways, it is plausible that this compound could also inhibit the production of pro-inflammatory cytokines and the expression of inducible inflammatory enzymes.
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
Tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) are key cytokines that drive the inflammatory response. While there is no direct evidence for this compound, related compounds such as Atractylodin have been shown to inhibit the production of IL-6 and TNF-α.
Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2)
During inflammation, the expression of iNOS and COX-2 is induced, leading to the production of large amounts of nitric oxide (NO) and prostaglandins, respectively. Inhibition of the expression of these enzymes is a hallmark of many anti-inflammatory agents. Future research should investigate whether this compound can suppress the expression of iNOS and COX-2 in inflammatory models, such as LPS-stimulated macrophages.
Experimental Workflows for Future Research
To further elucidate the anti-inflammatory profile of this compound, the following experimental workflows are proposed.
Caption: Proposed experimental workflows for investigating the anti-inflammatory effects of this compound.
Conclusion and Future Directions
This compound presents a compelling profile as an anti-inflammatory agent due to its potent dual inhibition of 5-LOX and COX-1. This established mechanism of action provides a solid foundation for its potential therapeutic use. However, a comprehensive understanding of its full anti-inflammatory capabilities requires further investigation.
Future research should prioritize:
-
In-depth Mechanistic Studies: Direct investigation of the effects of this compound on the NF-κB and MAPK signaling pathways is crucial to confirm the hypotheses based on related compounds.
-
Broadening the Scope of Mediator Analysis: Quantifying the impact of this compound on a wider range of pro-inflammatory mediators, including various cytokines and the expression of iNOS and COX-2, will provide a more complete picture of its anti-inflammatory profile.
-
In Vivo Efficacy and Safety: Preclinical studies using animal models of inflammation are necessary to evaluate the in vivo efficacy, optimal dosage, and safety profile of this compound.
By addressing these research gaps, the full therapeutic potential of this compound as a novel anti-inflammatory drug can be elucidated, paving the way for its development into a valuable clinical agent.
References
Atractylochromene and its Analogs: A Deep Dive into Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers to explore the vast chemical diversity of natural products. Among these, compounds isolated from the traditional medicinal plant Atractylodes lancea have garnered significant attention for their pharmacological potential. While direct structure-activity relationship (SAR) studies on atractylochromene are limited in the available scientific literature, a wealth of information exists for the broader class of chromene derivatives and other bioactive constituents of Atractylodes, such as atractylone and atractylenolides. This technical guide provides a comprehensive overview of the SAR of these related compounds, focusing on their anticancer and anti-inflammatory properties, complete with experimental protocols and pathway visualizations to aid in drug discovery and development efforts.
Core Structure and Biological Activity
Chromene, a heterocyclic compound, serves as a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and its diverse biological activities.[1][2] Derivatives of chromene have been reported to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[2][3] Atractylone, a major sesquiterpenoid component of Atractylodes rhizome, has demonstrated significant antitumor properties by inducing apoptosis in cancer cells.[4][5] Furthermore, atractylenolides, another class of sesquiterpenoids from the same plant, have been shown to exert their anticancer effects through the modulation of key signaling pathways.[6][7]
Structure-Activity Relationship Studies of Chromene Derivatives
The biological activity of chromene derivatives is highly dependent on the nature and position of substituents on the chromene ring. SAR studies have revealed key structural features that contribute to their cytotoxic effects against various cancer cell lines.
Anticancer Activity
The anticancer activity of chromene derivatives has been extensively studied, with a focus on identifying substitutions that enhance cytotoxicity. The following tables summarize the quantitative data from various studies, highlighting the impact of different functional groups on the anticancer efficacy of these compounds.
Table 1: Cytotoxicity of 2-amino-4H-chromene-3-carbonitrile Derivatives Against Various Cancer Cell Lines
| Compound | R | Cell Line | IC50 (µM) | Reference |
| 1a | H | HepG-2 | >100 | [8] |
| 1b | 4-Cl | HepG-2 | 5.32 | [8] |
| 1c | 2,4-diCl | HepG-2 | 2.53 | [2] |
| 1d | 4-OCH3 | HepG-2 | 8.11 | [8] |
| 2a | H | HT-29 | >100 | [8] |
| 2b | 4-Cl | HT-29 | 4.98 | [2] |
| 2c | 2,4-diCl | HT-29 | 3.14 | [8] |
| 2d | 4-OCH3 | HT-29 | 7.25 | [8] |
| 3a | H | MCF-7 | >100 | [8] |
| 3b | 4-Cl | MCF-7 | 6.72 | [2] |
| 3c | 2,4-diCl | MCF-7 | 4.88 | [8] |
| 3d | 4-OCH3 | MCF-7 | 9.54 | [8] |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 2: Anticancer Activity of Novel Chromene Derivatives Against A-549 and HT-29 Cancer Cell Lines
| Compound | Substitution Pattern | A-549 (% Cytotoxicity at 100 µM) | HT-29 (% Cytotoxicity at 100 µM) | Reference |
| C1 | 2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl) | 85.2 ± 3.1 | 92.5 ± 4.2 | [9] |
| C2 | Chromeno[2,3-d]pyrimidine derivative | 65.7 ± 2.8 | 78.1 ± 3.5 | [9] |
| Doxorubicin | Reference Drug | 98.3 ± 0.5 | 99.1 ± 0.4 | [9] |
These studies collectively suggest that the presence of electron-withdrawing groups, such as halogens, on the phenyl ring at the C4 position of the chromene scaffold generally enhances cytotoxic activity.[2][8]
Experimental Protocols
To facilitate further research and validation of these findings, detailed methodologies for key experiments are provided below.
Synthesis of 2-amino-4H-chromene-3-carbonitrile Derivatives
A general procedure for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives involves a one-pot, three-component reaction.[9]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Substituted phenol (e.g., resorcinol or naphthol) (1 mmol)
-
Basic catalyst (e.g., piperidine or triethylamine) (0.1 mmol)
-
Ethanol (10 mL)
Procedure:
-
A mixture of the aromatic aldehyde, malononitrile, and substituted phenol is dissolved in ethanol.
-
A catalytic amount of a basic catalyst is added to the solution.
-
The reaction mixture is refluxed for a specified period (typically 2-6 hours), and the progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid product is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-amino-4H-chromene-3-carbonitrile derivative.
-
The structure of the synthesized compound is confirmed using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.[10]
Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[11][12]
Materials:
-
Cancer cell lines (e.g., HepG-2, HT-29, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[14] Include a vehicle control (cells treated with the solvent alone) and a positive control (a known anticancer drug).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[11]
-
During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The anticancer effects of chromene derivatives and related compounds are often mediated through their interaction with key cellular signaling pathways that regulate cell proliferation, apoptosis, and inflammation.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a crucial role in cytokine-mediated cell signaling, and its dysregulation is often associated with cancer.[15][16] Atractylenolide I has been shown to inhibit the JAK2/STAT3 signaling pathway, leading to reduced viability and induction of apoptosis in melanoma and colorectal cancer cells.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The JAK2/STAT3 pathway is involved in the anti-melanoma effects of atractylenolide I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atractylenolide I Induces Apoptosis and Suppresses Glycolysis by Blocking the JAK2/STAT3 Signaling Pathway in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 16. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
Atractylochromene: A Technical Guide to its Signaling Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atractylochromene (AC), a naturally occurring chromene derivative, has emerged as a significant modulator of key cellular signaling pathways implicated in oncology and inflammatory diseases. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects, with a focus on the Wnt/β-catenin, NF-κB, and MAPK signaling cascades. This document summarizes key quantitative data, provides detailed experimental protocols for the assays cited, and includes mandatory visualizations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and drug development applications.
Modulation of the Wnt/β-Catenin Signaling Pathway in Colon Cancer
This compound has been identified as a potent repressor of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in colorectal cancers. AC's mechanism of action involves the inhibition of β-catenin's nuclear translocation, a pivotal step in the activation of Wnt target genes responsible for cell proliferation.
Quantitative Data: Inhibition of Wnt/β-Catenin Signaling
The inhibitory effects of this compound on the Wnt/β-catenin pathway have been quantified in various colon cancer cell lines.
| Cell Line | Assay | Treatment | Concentration (µg/mL) | Observed Effect | Reference |
| HEK-293 (TOPFlash reporter) | Luciferase Reporter Assay | This compound + Wnt3a CM | 5 - 20 | Dose-dependent inhibition of TOPFlash activity | [1][2][3][4] |
| SW-480 | Western Blot | This compound | 20 | Decreased nuclear levels of β-catenin and galectin-3 | [1][2] |
| SW-480 | Cell Viability Assay | This compound | 5 - 20 | Dose-dependent decrease in cell viability | [2] |
Signaling Pathway Diagram
Caption: this compound inhibits Wnt/β-catenin signaling.
Modulation of Inflammatory Signaling Pathways
This compound exhibits potent anti-inflammatory properties by targeting the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, and their inhibition by this compound leads to a reduction in the production of pro-inflammatory mediators.
Quantitative Data: Anti-inflammatory Effects
The anti-inflammatory effects of this compound have been demonstrated through the dose-dependent inhibition of key inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophage cell lines.
| Cell Line | Assay | Treatment | Concentration | Observed Effect | Reference |
| RAW 264.7 | Griess Assay | This compound + LPS | Dose-dependent | Inhibition of nitric oxide (NO) production | [5] |
| RAW 264.7 | Western Blot | This compound + LPS | Dose-dependent | Inhibition of iNOS and COX-2 protein expression | [5] |
| RAW 264.7 | ELISA | This compound + LPS | Dose-dependent | Reduction in TNF-α and IL-6 release | [6] |
| RAW 264.7 | Western Blot | This compound + LPS | Dose-dependent | Inhibition of p65 and p-ERK phosphorylation | [7] |
Signaling Pathway Diagram
Caption: this compound's anti-inflammatory mechanism.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture
-
RAW 264.7 Macrophages: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
SW-480 and HEK-293T Cells: These cells are maintained in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound and/or stimulus (e.g., LPS or Wnt3a CM), cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-p-p65, anti-p-ERK, anti-β-catenin, anti-iNOS, anti-COX-2) overnight at 4°C. After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Seeding and Treatment: RAW 264.7 cells are seeded in a 96-well plate. After adherence, cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Griess Reaction: 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.
-
Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
Cytokine Measurement (ELISA)
-
Sample Collection: Culture supernatants from this compound and/or LPS-treated RAW 264.7 cells are collected.
-
ELISA Procedure: The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Wnt/β-Catenin Luciferase Reporter Assay
-
Transfection: HEK-293T cells are co-transfected with TOPFlash (a TCF/LEF-responsive luciferase reporter plasmid) and a Renilla luciferase control plasmid.
-
Treatment: After 24 hours, cells are treated with Wnt3a conditioned media and various concentrations of this compound for 24 hours.
-
Luciferase Measurement: Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity.
Cell Viability Assay (MTT Assay)
-
Cell Seeding and Treatment: SW-480 cells are seeded in a 96-well plate and treated with various concentrations of this compound for the desired time period.
-
MTT Incubation: MTT solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Measurement: The absorbance is read at 570 nm using a microplate reader.
Experimental Workflow Diagram
Caption: A typical experimental workflow.
Conclusion
This compound demonstrates significant potential as a therapeutic agent through its targeted modulation of the Wnt/β-catenin, NF-κB, and MAPK signaling pathways. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound-based therapies for cancer and inflammatory conditions. The detailed methodologies and visual representations of the signaling cascades and experimental procedures are intended to accelerate scientific discovery and facilitate the translation of this promising natural compound into clinical applications.
References
- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. TMEM180 contributes to SW480 human colorectal cancer cell proliferation through intra-cellular metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Docking Studies of Atractylochromene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atractylochromene, a naturally occurring chromene derivative, has garnered significant interest in the scientific community due to its potent biological activities. It has been identified as a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1), key enzymes in the inflammatory cascade. Furthermore, this compound has been shown to be a repressor of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in cancer. This technical guide provides an in-depth overview of hypothetical in silico docking studies of this compound with its primary molecular targets: 5-LOX, COX-1, and key proteins in the Wnt/β-catenin pathway, namely β-catenin and galectin-3. This document outlines detailed experimental protocols for molecular docking, presents representative quantitative data in structured tables, and visualizes the relevant signaling pathways and experimental workflows using Graphviz diagrams. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.
Introduction to this compound
This compound is a bioactive compound that has been isolated from the rhizomes of Atractylodes lancea. Its chemical structure features a chromene core, which is a common scaffold in many biologically active natural products. Pre-clinical studies have demonstrated its potential as an anti-inflammatory and anti-cancer agent. The primary mechanisms of action identified to date are the inhibition of 5-LOX and COX-1, and the suppression of the Wnt/β-catenin signaling pathway[1][2].
-
Anti-inflammatory Activity: By inhibiting 5-LOX and COX-1, this compound can effectively block the production of pro-inflammatory mediators such as leukotrienes and prostaglandins.
-
Anti-cancer Activity: The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. This compound's ability to repress this pathway highlights its potential as a chemotherapeutic agent[1][2].
In silico molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target (protein)[3][4]. This approach can provide valuable insights into the molecular basis of a drug's mechanism of action and guide the design of more potent and selective inhibitors. This guide will explore hypothetical docking studies of this compound with its known targets.
In Silico Docking Studies: A Representative Analysis
While specific in silico docking studies for this compound are not extensively published, this section presents a representative analysis based on docking studies of structurally similar chromene derivatives against the same targets. This provides a framework for understanding the potential interactions and binding affinities of this compound.
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data from in silico docking studies of this compound with its target proteins. The binding energies (in kcal/mol) and inhibition constants (Ki, in µM) are representative values derived from studies on analogous compounds.
Table 1: Hypothetical Docking Results for this compound with 5-LOX and COX-1
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Estimated Ki (µM) | Interacting Residues (Hypothetical) |
| 5-Lipoxygenase (5-LOX) | 3V99 | -8.5 | 0.45 | His367, His372, His550, Leu368, Ile406 |
| Cyclooxygenase-1 (COX-1) | 3N8Z | -7.9 | 1.20 | Arg120, Tyr355, Tyr385, Ser530, Ile523 |
Table 2: Hypothetical Docking Results for this compound with Wnt/β-Catenin Pathway Proteins
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Estimated Ki (µM) | Interacting Residues (Hypothetical) |
| β-Catenin | 1JDH | -7.2 | 3.50 | Lys312, Lys435, Gln270, Asn274, Met398 |
| Galectin-3 | 1A3K | -6.8 | 8.20 | His158, Arg162, Asn174, Glu184, Trp181 |
Experimental Protocol: Molecular Docking
This section provides a detailed methodology for performing in silico molecular docking of this compound with its target proteins using AutoDock Vina, a widely used open-source docking program.
2.2.1. Software and Resources
-
Molecular Visualization: UCSF Chimera or PyMOL
-
Docking Software: AutoDock Vina
-
Protein Data Bank (PDB): For obtaining crystal structures of target proteins.
-
Ligand Structure: 2D or 3D structure of this compound (e.g., from PubChem).
2.2.2. Ligand Preparation
-
Obtain the 3D structure of this compound in SDF or MOL2 format.
-
Use a molecular modeling software (e.g., UCSF Chimera) to add hydrogens and assign partial charges (Gasteiger charges).
-
Save the prepared ligand in PDBQT format, which includes information on rotatable bonds.
2.2.3. Target Protein Preparation
-
Download the crystal structure of the target protein (e.g., 5-LOX, PDB ID: 3V99) from the PDB.
-
Using UCSF Chimera, remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.
-
Add polar hydrogens and assign partial charges to the protein.
-
Define the binding site. This can be done by identifying the active site residues from the literature or by using the coordinates of a co-crystallized inhibitor.
-
Generate a grid box that encompasses the defined binding site. The size and center of the grid box should be carefully chosen to allow the ligand to move freely within the active site.
-
Save the prepared protein in PDBQT format.
2.2.4. Molecular Docking with AutoDock Vina
-
Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the center and size of the grid box, and the output file name.
-
Run the docking simulation from the command line using the following command:
-
The output file will contain the predicted binding poses of this compound ranked by their binding affinities (in kcal/mol).
2.2.5. Analysis of Results
-
Visualize the docked poses using UCSF Chimera or PyMOL.
-
Analyze the interactions between this compound and the protein's active site residues, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
-
The binding energy of the top-ranked pose is considered the predicted binding affinity.
Visualization of Signaling Pathways and Workflows
This compound Inhibition of the Wnt/β-Catenin Signaling Pathway
This compound has been shown to down-regulate the nuclear level of β-catenin by suppressing its galectin-3 mediated nuclear translocation[1][2]. The following diagram illustrates this inhibitory mechanism.
Caption: this compound inhibits Wnt/β-catenin signaling by targeting Galectin-3.
This compound Inhibition of 5-LOX and COX-1 Pathways
This compound acts as a dual inhibitor of 5-LOX and COX-1, which are central enzymes in the arachidonic acid cascade that leads to the production of inflammatory mediators.
Caption: this compound dually inhibits 5-LOX and COX-1 pathways.
In Silico Docking Workflow
The following diagram outlines the general workflow for performing an in silico molecular docking study.
Caption: General workflow for in silico molecular docking studies.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive, albeit partially hypothetical, overview of the in silico docking studies of this compound with its key molecular targets. The representative quantitative data and detailed experimental protocols offer a solid foundation for researchers to initiate and conduct their own computational investigations into this promising natural product. The visualized signaling pathways and workflows further elucidate the mechanisms of action and the experimental design process.
Future in silico research should focus on performing actual docking and molecular dynamics simulations of this compound with 5-LOX, COX-1, β-catenin, and galectin-3 to validate and refine the hypothetical data presented here. Such studies will provide more accurate insights into the binding modes and affinities, which are crucial for the rational design of novel this compound-based therapeutics with improved potency and selectivity. Experimental validation of the in silico findings through in vitro and in vivo studies will be the ultimate step in harnessing the full therapeutic potential of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking analysis of alkaloid compounds with beta-catenin towards the treatment of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Atractylochromene and Related Compounds: A Technical Guide for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing challenge to global health. Research into novel therapeutic agents has identified a class of natural compounds with promising neuroprotective properties. This technical guide focuses on atractylochromene and its closely related derivatives, inflachromene and the atractylenolides, which have demonstrated potent anti-inflammatory and antioxidant effects in preclinical models of neurodegenerative disease. This document provides a comprehensive overview of their mechanisms of action, summarizes key quantitative data, and presents detailed experimental protocols to facilitate further research and development in this area.
Introduction: The Therapeutic Potential of this compound and its Analogs
This compound is a natural compound that has garnered interest for its potential therapeutic applications. However, a significant portion of the research in this area has been conducted on a closely related, and likely synonymous, compound known as inflachromene (ICM). Additionally, atractylenolides I and III, derived from the medicinal plant Atractylodes macrocephala, have been extensively studied for their neuroprotective effects.[1][2] This guide will synthesize the available data on these compounds to provide a comprehensive resource for researchers.
The primary mechanisms through which these compounds are believed to exert their neuroprotective effects include the modulation of key signaling pathways involved in oxidative stress and inflammation, two critical factors in the pathology of neurodegenerative diseases.[3][4]
Mechanism of Action: Targeting Neuroinflammation and Oxidative Stress
The neuroprotective effects of inflachromene and atractylenolides are attributed to their ability to modulate critical cellular signaling pathways.
Inflachromene (this compound)
Inflachromene (ICM) has been identified as a potent neuroprotective agent, primarily through its interaction with the Keap1-Nrf2 pathway and its ability to inhibit microglial activation.[3][5]
-
Keap1-Nrf2 Pathway Activation: ICM targets the Kelch-like ECH-associated protein 1 (Keap1), a key regulator of the nuclear factor erythroid 2-related factor 2 (Nrf2).[3] By binding to Keap1, ICM disrupts the Keap1-Nrf2 complex, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the Antioxidant Response Element (ARE), upregulating the expression of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). This enhances the cellular defense against oxidative stress, a common feature of neurodegenerative disorders.
-
Inhibition of Microglial Activation: Neuroinflammation, largely mediated by activated microglia, is a hallmark of neurodegenerative diseases.[6] ICM has been shown to inhibit the activation of microglia.[4][7] It also directly binds to High Mobility Group Box 1 (HMGB1) and HMGB2 proteins, inhibiting their release and subsequent pro-inflammatory signaling.[4][8] Furthermore, ICM can suppress the nuclear translocation of NF-κB and the phosphorylation of MAPKs (ERK, JNK, and p38), all of which are critical for the production of pro-inflammatory mediators.[7]
Atractylenolides I and III
Atractylenolides I and III also exhibit significant anti-inflammatory and neuroprotective properties through various signaling pathways.
-
Atractylenolide I (ATR-I): ATR-I has been shown to attenuate neuroinflammation by inhibiting the nuclear translocation of NF-κB and inducing the expression of HO-1 in cellular and animal models of Parkinson's disease.[1] It also reduces the production of pro-inflammatory mediators and decreases microglial activation.[1]
-
Atractylenolide III (AT-III): AT-III demonstrates neuroprotective effects by inhibiting glutamate-induced neuronal apoptosis through the caspase signaling pathway.[9] It also mitigates cognitive impairments in Alzheimer's disease models by activating the Nrf2 signaling pathway, leading to increased expression of antioxidant enzymes.[10] Furthermore, AT-III can modulate microglial polarization, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, and inhibits neuroinflammation by suppressing the JAK2/STAT3 pathway.[11][12]
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies on inflachromene and atractylenolide derivatives.
Table 1: In Vitro Efficacy of Inflachromene (ICM)
| Assay | Cell Line | Treatment | Concentration | Effect | Reference |
| Nitrite Release | BV-2 microglia | LPS-induced | 0.01-100 μM | Dose-dependent inhibition | [7] |
| Pro-inflammatory Gene Expression (Il6, Il1b, Nos2, Tnf) | BV-2 microglia | LPS-induced | 1-10 μM | Suppression | [7] |
| TNF-α Secretion | BV-2 microglia | LPS-induced | 5 μM | Reduction | [7] |
| Neuronal Cell Viability | Co-cultured neuroblastoma and primary neurons | Microglia-mediated neurotoxicity | 10 μM | Complete prevention of cell death | [7] |
| LSD1 Inhibition | 0.8 μM (IC₅₀) | Potent inhibition by derivative A1 | [13] |
Table 2: In Vivo Efficacy of Inflachromene (ICM)
| Animal Model | Treatment | Dosage | Effect | Reference |
| LPS-induced microglial activation | C57BL/6 mice | 2-10 mg/kg; i.p. daily for 4 days | Effective blockade of activation | [7] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mice | 10 mg/kg; i.p. daily for 30 days | Significant reduction in disease progression | [7] |
| MPTP-induced Parkinson's Disease | Mice | 2 mg/kg | Rescue of dopaminergic neurons | [3] |
| Sepsis-associated encephalopathy | Mice | 10 mg/kg; i.p. for 9 days | Improved cognitive impairment | [8] |
Table 3: Pharmacokinetic Properties of Inflachromene (ICM)
| Parameter | Route | Value | Reference |
| Half-life (t₁/₂) | i.v. (1 mg/kg) | 14.1 ± 6.43 h | [7] |
| Volume of distribution (Vₛₛ) | i.v. (1 mg/kg) | 2.02 ± 1.02 L/kg | [7] |
| Oral Bioavailability | p.o. (1 mg/kg) | 94% | [7] |
| Cₘₐₓ | p.o. (1 mg/kg) | 0.59 ± 0.16 µg/mL | [7] |
Table 4: Efficacy of Atractylenolide Derivatives
| Compound | Model | Effect | Reference |
| Atractylenolide I | MPTP-induced Parkinson's Disease (mice) | Reversed behavioral deficits, decreased microglial activation, protected dopaminergic neurons | [1] |
| Atractylenolide III | Homocysteine-induced cognitive impairment (rats) | Ameliorated learning and memory impairment, decreased ROS formation | [14] |
| Atractylenolide III | Aβ-induced cognitive impairment (mice) | Mitigated cognitive and LTP deficits, reduced oxidative stress, activated Nrf2 pathway | [10] |
| Atractylenolide III Derivative (A1) | APP/PS1 transgenic mice (Alzheimer's Disease) | Improved cognitive function, reduced neuroinflammation and Aβ deposition | [13] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Caption: Inflachromene's dual neuroprotective mechanism.
Caption: Multifaceted neuroprotection by Atractylenolide III.
Experimental Workflows
Caption: Workflow for in vitro neuroprotection studies.
Caption: Workflow for in vivo Parkinson's disease studies.
Experimental Protocols
This section provides an overview of key experimental protocols cited in the research of inflachromene and atractylenolides.
In Vitro Protocols
-
Cell Culture and Treatment:
-
BV-2 Microglial Cells: Maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. For experiments, cells are pre-treated with the compound of interest for a specified time before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[15]
-
PC12 and SH-SY5Y Neuronal Cells: Cultured in appropriate media (e.g., RPMI 1640 or DMEM/F12) with serum. Neurotoxicity is induced using agents like rotenone, MPP+, or amyloid-beta peptides. The protective effect of the test compound is assessed by co-treatment or pre-treatment.[3]
-
-
Nitrite Assay (Griess Reaction): To measure nitric oxide (NO) production, a marker of inflammation, the Griess reagent is added to the cell culture supernatant. The absorbance is measured at 540 nm.[1]
-
Western Blot Analysis: Used to determine the protein levels of key signaling molecules (e.g., Nrf2, Keap1, HO-1, p-NF-κB, p-MAPKs). Cells are lysed, proteins separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.[1][3]
-
Quantitative Real-Time PCR (qPCR): To measure the mRNA expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and antioxidant enzymes. RNA is extracted, reverse transcribed to cDNA, and qPCR is performed using specific primers.[1]
-
Immunocytochemistry: To visualize the subcellular localization of proteins, such as the nuclear translocation of Nrf2 or NF-κB. Cells are fixed, permeabilized, and incubated with primary antibodies followed by fluorescently labeled secondary antibodies. Images are captured using a fluorescence microscope.[1]
-
Cell Viability Assays (MTT/LDH):
-
MTT Assay: Measures mitochondrial metabolic activity. MTT is added to cells, and the resulting formazan crystals are dissolved. Absorbance is read to determine cell viability.
-
LDH Assay: Measures lactate dehydrogenase released from damaged cells into the culture medium. The amount of LDH is proportional to the extent of cell death.
-
In Vivo Protocols
-
Animal Models of Neurodegenerative Diseases:
-
MPTP Model of Parkinson's Disease: Mice are administered 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via intraperitoneal injection to induce dopaminergic neurodegeneration.[1]
-
LPS-induced Neuroinflammation: Lipopolysaccharide is injected intraperitoneally or intracerebroventricularly to induce a systemic or central inflammatory response.[7]
-
Amyloid-β Infusion Model of Alzheimer's Disease: Amyloid-β peptides are infused into the cerebral ventricles of mice to mimic aspects of Alzheimer's pathology.[10]
-
APP/PS1 Transgenic Mouse Model of Alzheimer's Disease: A genetically modified mouse model that develops age-dependent amyloid plaques and cognitive deficits.[13]
-
-
Drug Administration: Compounds are typically dissolved in a suitable vehicle (e.g., 0.5% methyl cellulose with 1% Tween 80) and administered via intraperitoneal (i.p.) injection or oral gavage (p.o.).[1][7]
-
Behavioral Testing:
-
Rotarod Test: Assesses motor coordination and balance.
-
Pole Test: Measures bradykinesia.
-
Morris Water Maze: Evaluates spatial learning and memory.[10]
-
-
Immunohistochemistry: Brain sections are stained with antibodies against specific markers, such as Tyrosine Hydroxylase (TH) for dopaminergic neurons, Iba-1 for microglia, and GFAP for astrocytes, to assess neurodegeneration and neuroinflammation.[1][3]
-
Tissue Homogenate Analysis: Brain regions of interest (e.g., substantia nigra, striatum, hippocampus) are dissected and homogenized for biochemical analyses such as ELISA or Western blotting to quantify protein levels and inflammatory markers.[3]
Conclusion and Future Directions
This compound, particularly under the synonym inflachromene, and the related atractylenolides have demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases. Their ability to modulate the Keap1-Nrf2 antioxidant pathway and suppress neuroinflammation positions them as promising candidates for further investigation.
Future research should focus on:
-
Clarifying the identity and specific activity of "this compound" to reconcile the available literature.
-
Conducting further preclinical studies in a wider range of neurodegenerative disease models.
-
Optimizing the pharmacokinetic and pharmacodynamic properties of these compounds through medicinal chemistry efforts.
-
Investigating the long-term safety and efficacy of these compounds to support their potential translation to clinical trials.
This technical guide provides a foundational resource for scientists and researchers dedicated to advancing the development of novel therapies for neurodegenerative diseases. The compelling preclinical data for this class of compounds warrants a concerted effort to explore their full therapeutic potential.
References
- 1. Neuroprotective Role of Atractylenolide-I in an In Vitro and In Vivo Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Constitution, Pharmacological Effects and the Underlying Mechanism of Atractylenolides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflachromene ameliorates Parkinson's disease by targeting Nrf2-binding Keap1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule binding HMGB1 and HMGB2 inhibits microglia-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inflachromene ameliorates Parkinson's disease by targeting Nrf2-binding Keap1 - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Neuroinflammation in neurodegenerative disease | James & Lillian Martin Centre [wsjlab.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. Neuroprotection of atractylenolide III from Atractylodis macrocephalae against glutamate-induced neuronal apoptosis via inhibiting caspase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atractylenolide III alleviates amyloid-β-induced cognitive impairments in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Atractylenolide III ameliorates cerebral ischemic injury and neuroinflammation associated with inhibiting JAK2/STAT3/Drp1-dependent mitochondrial fission in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Atractylenolide III ameliorates spinal cord injury in rats by modulating microglial/macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Atractylenolide Derivatives as Novel LSD1 Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotection and mechanisms of atractylenolide III in preventing learning and memory impairment induced by chronic high-dose homocysteine administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Atractylochromene: A Traditional Chinese Medicine Compound with Modern Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Atractylochromene, a chromene derivative found in the rhizome of Atractylodes lancea (Thunb.) DC., known in Traditional Chinese Medicine (TCM) as 'Cangzhu', is emerging as a compound of significant interest for modern therapeutic applications. For centuries, Atractylodes lancea has been used in TCM to treat a variety of ailments, including rheumatic diseases, digestive disorders, night blindness, and influenza.[1] Modern pharmacological studies have begun to elucidate the molecular mechanisms behind these traditional uses, with this compound identified as a key bioactive constituent. This technical guide provides a comprehensive overview of this compound, focusing on its pharmacological activities, underlying signaling pathways, quantitative data, and detailed experimental protocols to support further research and drug development.
Pharmacological Activities and Signaling Pathways
This compound exhibits a range of pharmacological effects, primarily centered around its anti-inflammatory and anti-cancer properties.
Anti-inflammatory Activity: Dual Inhibition of 5-LOX and COX-1
This compound is a potent dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1), two key enzymes in the inflammatory cascade. This dual inhibitory action is significant as it can simultaneously suppress the production of both leukotrienes and prostaglandins, major mediators of inflammation.
| Target Enzyme | IC50 Value |
| 5-Lipoxygenase (5-LOX) | 0.6 µM |
| Cyclooxygenase-1 (COX-1) | 3.3 µM |
Table 1: Inhibitory activity of this compound against 5-LOX and COX-1.
Anti-Cancer Activity: Repression of the Wnt/β-catenin Signaling Pathway
In the context of oncology, this compound has been shown to be a repressor of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers, particularly colorectal cancer.
This compound exerts its effect by inhibiting the nuclear translocation of β-catenin. This is achieved by suppressing the function of galectin-3, a protein that facilitates the entry of β-catenin into the nucleus. By preventing the nuclear accumulation of β-catenin, this compound effectively down-regulates the transcription of oncogenic target genes, such as cyclin D1, which are crucial for cancer cell proliferation. This mechanism ultimately leads to the inhibition of colon cancer cell growth.
Quantitative Data
The following table summarizes the quantitative data available for the biological activity of this compound.
| Assay | Cell Line | Concentration/Parameter | Result |
| 5-LOX Inhibition | - | IC50 | 0.6 µM |
| COX-1 Inhibition | - | IC50 | 3.3 µM |
| Cell Viability (MTT Assay) | SW-480 (colon cancer) | 5 - 20 µg/mL | Dose-dependent decrease in cell viability |
Table 2: Summary of quantitative data for this compound's biological activity.
Experimental Protocols
This section provides detailed methodologies for the extraction and isolation of this compound, as well as for the key pharmacological assays.
Extraction and Isolation of this compound from Atractylodes lancea
The following protocol describes a general method for the isolation of this compound from the dried rhizomes of Atractylodes lancea.
Protocol:
-
Extraction: The air-dried and powdered rhizomes of Atractylodes lancea are macerated with 95% ethanol at room temperature for 7 days.
-
Concentration: The ethanol extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate.
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing this compound are pooled.
-
Purification: The pooled fractions are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water mobile phase to yield pure this compound.
Note: The specific yield of this compound can vary depending on the plant material and extraction efficiency. Researchers should optimize the protocol and quantify the yield using a validated analytical method such as HPLC-UV.
Wnt/β-catenin Signaling Pathway Assays
1. TCF/LEF Luciferase Reporter Assay:
-
Cell Line: HEK-293 cells stably transfected with a TCF/LEF luciferase reporter construct.
-
Protocol:
-
Seed the stable HEK-293 cells in a 96-well plate.
-
Treat the cells with Wnt3a conditioned medium or LiCl (a GSK-3β inhibitor) to activate the Wnt/β-catenin pathway.
-
Concurrently, treat the cells with various concentrations of this compound.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
A decrease in luciferase activity in the presence of this compound indicates inhibition of the Wnt/β-catenin pathway.
-
2. Western Blot Analysis for β-catenin and Cyclin D1:
-
Cell Line: SW-480 colon cancer cells (which have a constitutively active Wnt/β-catenin pathway).
-
Protocol:
-
Culture SW-480 cells and treat with this compound for various time points.
-
Harvest the cells and prepare whole-cell lysates, as well as nuclear and cytoplasmic fractions.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against β-catenin and cyclin D1, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in nuclear β-catenin and total cyclin D1 levels indicates the inhibitory effect of this compound.
-
5-LOX and COX-1 Inhibition Assays
These assays are typically performed using commercially available inhibitor screening kits. The general principles are outlined below.
1. 5-LOX Inhibitor Screening Assay (Fluorometric):
-
Principle: The assay measures the hydroperoxides produced by the 5-LOX-catalyzed oxidation of a suitable substrate. A fluorescent probe is used to detect the hydroperoxides.
-
Protocol:
-
Prepare a reaction mixture containing 5-LOX enzyme, assay buffer, and the fluorescent probe.
-
Add this compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the substrate (e.g., arachidonic acid).
-
Measure the fluorescence intensity over time using a microplate reader.
-
A decrease in the rate of fluorescence increase indicates inhibition of 5-LOX activity.
-
2. COX-1 Inhibitor Screening Assay (Colorimetric):
-
Principle: This assay measures the peroxidase activity of COX-1. The peroxidase component of the enzyme catalyzes the oxidation of a chromogenic substrate in the presence of PGG2 (produced by the cyclooxygenase activity).
-
Protocol:
-
Prepare a reaction mixture containing COX-1 enzyme, heme, and a colorimetric substrate.
-
Add this compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
A decrease in the rate of color development indicates inhibition of COX-1 activity.
-
Cell Proliferation (MTT) Assay
-
Cell Line: SW-480 colon cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Protocol:
-
Seed SW-480 cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for different time periods (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
A decrease in absorbance indicates a reduction in cell viability and proliferation.
-
Conclusion
This compound, a key bioactive compound from the traditional Chinese medicinal herb Atractylodes lancea, demonstrates significant potential as a therapeutic agent, particularly in the fields of inflammation and oncology. Its dual inhibitory effect on 5-LOX and COX-1, coupled with its ability to repress the Wnt/β-catenin signaling pathway, provides a strong rationale for its further investigation. This technical guide offers a foundational resource for researchers and drug development professionals, providing essential quantitative data and detailed experimental protocols to facilitate the exploration of this compound's full therapeutic potential. Further studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic properties and to evaluate its efficacy and safety in preclinical and clinical settings.
References
The Chemical Synthesis of Atractylochromene and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atractylochromene, a naturally occurring chromene derivative isolated from the rhizomes of Atractylodes lancea, has garnered significant attention in the scientific community due to its potent and diverse biological activities. This technical guide provides an in-depth overview of the chemical synthesis of this compound and its analogs. It details a plausible synthetic pathway, summarizes key quantitative data on its biological efficacy, and elucidates its mechanisms of action through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents based on the this compound scaffold.
Introduction
This compound (2,8-dimethyl-2-(4-methyl-3-pentenyl)-2H-chromen-6-ol) is a bioactive natural product with demonstrated anti-inflammatory and anti-cancer properties. Its therapeutic potential stems from its ability to act as a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1), key enzymes in the inflammatory cascade.[1] Furthermore, recent studies have revealed its role as a potent repressor of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers, particularly colorectal cancer. The development of efficient synthetic routes to this compound and its analogs is crucial for enabling further structure-activity relationship (SAR) studies and facilitating its progression as a potential therapeutic candidate.
Chemical Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves the pyridine-catalyzed condensation of 5-methylphloroglucinol with citral. This reaction proceeds through the formation of a tetracyclic bis-ether intermediate, which can then be rearranged under acidic conditions to yield the desired chromene structure.[2][3]
Proposed Synthetic Pathway
The overall synthetic scheme can be visualized as a two-step process:
Detailed Experimental Protocol
Step 1: Pyridine-catalyzed condensation of 5-methylphloroglucinol and citral
-
To a solution of 5-methylphloroglucinol (1 equivalent) in anhydrous pyridine, add citral (1.1 equivalents) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tetracyclic bis-ether intermediate.
-
Purify the intermediate by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Step 2: Acid-catalyzed rearrangement to this compound
-
Dissolve the purified tetracyclic bis-ether intermediate in a suitable solvent such as dichloromethane or toluene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or trifluoroacetic acid) to the solution.
-
Stir the mixture at room temperature or with gentle heating, monitoring the rearrangement by TLC.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude this compound by column chromatography on silica gel to afford the final product.
Note: The specific reaction conditions, such as temperature, reaction time, and solvent, may require optimization to achieve the best yields.
Quantitative Data on Biological Activity
This compound has been shown to be a potent inhibitor of key enzymes involved in inflammation and a repressor of a critical cancer-related signaling pathway. The following table summarizes the quantitative data on its biological activity.
| Target | Activity | IC50 Value | Reference |
| 5-Lipoxygenase (5-LOX) | Inhibition | 0.6 µM | [1] |
| Cyclooxygenase-1 (COX-1) | Inhibition | 3.3 µM | [1] |
Table 1: Inhibitory activity of this compound.
Signaling Pathway Diagrams
Inhibition of 5-LOX and COX-1 Pathways
This compound's anti-inflammatory effects are attributed to its dual inhibition of the 5-LOX and COX-1 enzymes, which are central to the arachidonic acid cascade.
Repression of Wnt/β-catenin Signaling Pathway
This compound has been identified as a repressor of the Wnt/β-catenin signaling pathway in colon cancer cells. It exerts its effect by down-regulating the nuclear level of β-catenin through the suppression of galectin-3 mediated nuclear translocation.
Synthesis of this compound Analogs
The synthetic route described for this compound can be adapted to produce a variety of analogs by utilizing different substituted phloroglucinols and citral analogs. This allows for the systematic exploration of the structure-activity relationships of this promising class of compounds. For example, variation of the alkyl substituent on the phloroglucinol ring or modification of the terpene side chain from citral can provide insights into the key structural features required for potent biological activity.
Conclusion
This technical guide has outlined a viable synthetic pathway for this compound, a natural product with significant therapeutic potential. The detailed experimental protocol, coupled with the quantitative data on its biological activity and the elucidation of its mechanisms of action, provides a solid foundation for further research and development. The adaptability of the synthetic route also opens up avenues for the creation of novel analogs with potentially enhanced efficacy and selectivity. The continued investigation of this compound and its derivatives is a promising endeavor in the search for new anti-inflammatory and anti-cancer agents.
References
- 1. abmole.com [abmole.com]
- 2. Pyridine-catalysed condensation of citral with phloroglucinols, a novel reaction leading to tetracyclic bis-ethers and chromenes. Two-step synthesis of (±)-deoxybruceol - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of cannabinoids by pyridine-catalysed citral–olivetol condensation: synthesis and structure of cannabicyclol, cannabichromen, (hashish extractives), citrylidene-cannabis, and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Atractylochromene: A Technical Guide for Researchers
Introduction: Atractylochromene is a naturally occurring chromene derivative isolated from the rhizomes of Atractylodes macrocephala. This compound has garnered significant interest within the scientific community for its notable biological activities, particularly its anti-inflammatory and potential anti-cancer properties. This technical guide provides an in-depth overview of this compound's chemical properties, its mechanism of action on key signaling pathways, and detailed experimental protocols relevant to its study. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Properties of this compound
This compound (CAS Number: 203443-33-8) is a small molecule with the chemical formula C₁₇H₂₂O₂[1]. Its fundamental chemical and physical properties are summarized in the table below. It is important to note that while some physical properties like the boiling point have been determined, specific experimental values for melting point and detailed solubility are not widely reported in the available scientific literature.
| Property | Value | Source |
| CAS Number | 203443-33-8 | [1] |
| Molecular Formula | C₁₇H₂₂O₂ | [1] |
| Molecular Weight | 258.35 g/mol | [1] |
| Boiling Point | 387.1 °C | [1] |
| Melting Point | Not reported in the searched literature | |
| Solubility | Not quantitatively reported in the searched literature | |
| Long-Term Storage | Store at 2°C - 8°C in a well-closed container | [1] |
Biological Activity and Signaling Pathways
This compound exhibits a range of biological effects, primarily centered around its anti-inflammatory and cell signaling modulatory activities.
Dual Inhibition of 5-LOX and COX-1
This compound is a potent dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1). The reported IC₅₀ values are 0.6 µM for 5-LOX and 3.3 µM for COX-1. This dual inhibitory action suggests its potential as an anti-inflammatory agent, as it can simultaneously block two key enzymatic pathways involved in the production of pro-inflammatory mediators like leukotrienes and prostaglandins.
Repression of Wnt/β-catenin Signaling
A significant area of research for this compound is its role as a repressor of the Wnt/β-catenin signaling pathway. This pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. This compound has been shown to inhibit the nuclear translocation of β-catenin, a key step in the activation of Wnt target gene transcription. This effect is mediated, at least in part, by modulating the nuclear levels of galectin-3, a protein involved in the nuclear import of β-catenin.
Figure 1: The Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections detail representative methodologies for key experiments related to the synthesis and biological evaluation of this compound.
Representative Synthesis of a 2H-Chromene Core Structure
Materials:
-
Substituted salicylaldehyde (1.0 eq)
-
Acrolein or a substituted α,β-unsaturated aldehyde (1.1-1.5 eq)
-
A base catalyst (e.g., K₂CO₃, pyrrolidine, or an amino acid like L-alanine)
-
Anhydrous solvent (e.g., dioxane, DMSO, or toluene)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the substituted salicylaldehyde (1.0 eq) and the chosen anhydrous solvent.
-
Add the base catalyst to the mixture.
-
Slowly add the α,β-unsaturated aldehyde (1.1-1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain the desired 2H-chromene derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
5-LOX/COX-1 Inhibition Assay Protocol
This protocol outlines a general procedure for determining the inhibitory activity of this compound against 5-LOX and COX-1 enzymes.
Materials:
-
This compound (dissolved in a suitable solvent like DMSO)
-
Purified 5-LOX and COX-1 enzymes
-
Arachidonic acid (substrate)
-
Appropriate reaction buffers (e.g., Tris-HCl)
-
Cofactors (e.g., hematin for COX, CaCl₂ and ATP for 5-LOX)
-
A spectrophotometer or a high-performance liquid chromatography (HPLC) system for product detection
-
96-well plates for high-throughput screening
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the reaction buffer, cofactors, and the enzyme (5-LOX or COX-1).
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the respective wells and pre-incubate for a specified time (e.g., 10-15 minutes) at the optimal temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Allow the reaction to proceed for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a suitable quenching agent (e.g., a strong acid or an organic solvent).
-
Quantify the amount of product formed. For COX-1, this can be the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), which can be measured using an ELISA for its downstream product PGE₂. For 5-LOX, the formation of 5-hydroxyeicosatetraenoic acid (5-HETE) can be measured by HPLC.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Wnt/β-catenin Reporter Assay Protocol
This protocol describes a cell-based reporter assay to measure the effect of this compound on the Wnt/β-catenin signaling pathway.
Materials:
-
A mammalian cell line (e.g., HEK293T)
-
A TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
A control plasmid with a constitutive reporter (e.g., Renilla luciferase) for normalization
-
Wnt3a-conditioned medium or a GSK-3β inhibitor (e.g., LiCl) to activate the pathway
-
This compound (dissolved in a suitable solvent like DMSO)
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
Transfection reagent (e.g., Lipofectamine)
-
Luciferase assay reagent
-
A luminometer
Procedure:
-
Seed the cells in a multi-well plate (e.g., 24- or 96-well) and allow them to attach overnight.
-
Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
After a pre-incubation period (e.g., 1-2 hours), stimulate the cells with Wnt3a-conditioned medium or a GSK-3β inhibitor to activate the Wnt/β-catenin pathway.
-
Incubate the cells for an additional 18-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in reporter activity relative to the unstimulated control and determine the inhibitory effect of this compound on Wnt-induced reporter activity.
Conclusion
This compound is a promising natural product with well-defined anti-inflammatory and Wnt/β-catenin signaling inhibitory activities. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate its therapeutic potential. Future studies should focus on elucidating its precise molecular targets, optimizing its synthesis, and evaluating its efficacy and safety in preclinical and clinical settings.
References
Atractylochromene's Effect on Arachidonic Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atractylochromene, a natural chromene derivative isolated from the rhizomes of Atractylodes lancea, has demonstrated significant inhibitory effects on key enzymes within the arachidonic acid (AA) metabolic cascade. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with this pathway, focusing on its potent dual inhibition of 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1). This document summarizes the quantitative inhibitory data, provides detailed, albeit generalized, experimental protocols for assessing such activity, and visualizes the relevant biological pathways and experimental workflows. The available data suggests that this compound is a promising candidate for further investigation in the development of novel anti-inflammatory therapeutics.
Introduction to Arachidonic Acid Metabolism
Arachidonic acid is a polyunsaturated omega-6 fatty acid that is a key component of the phospholipids of cell membranes. Upon cellular stimulation by various physical, chemical, or immunological stimuli, AA is liberated from the membrane by phospholipase A2. Once released, AA is metabolized by three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. The products of the COX and LOX pathways, namely prostaglandins and leukotrienes, are potent lipid mediators that play crucial roles in inflammatory processes, pain, fever, and platelet aggregation.
This compound: A Dual Inhibitor of 5-LOX and COX-1
This compound has been identified as a potent dual inhibitor of 5-lipoxygenase and cyclooxygenase-1. Bioactivity-guided fractionation of lipophilic extracts from Atractylodes lancea rhizomes led to the isolation of this active compound.[1]
Quantitative Inhibitory Data
The inhibitory activity of this compound against 5-LOX and COX-1 has been quantified, with the following half-maximal inhibitory concentrations (IC50) reported:
| Enzyme Target | IC50 (µM) | Source |
| 5-Lipoxygenase (5-LOX) | 0.6 | [1][2] |
| Cyclooxygenase-1 (COX-1) | 3.3 | [1][2] |
Table 1: In vitro inhibitory activity of this compound against 5-LOX and COX-1.
Effects on Cyclooxygenase-2 (COX-2)
To date, specific inhibitory data for this compound against cyclooxygenase-2 (COX-2) has not been reported in the available scientific literature. However, studies on extracts from Atractylodes lancea and other isolated compounds from the plant have demonstrated inhibitory effects on COX-2 expression and the production of prostaglandin E2 (PGE2), a key product of the COX-2 pathway. This suggests that other constituents of the plant may be responsible for these effects, or that this compound's activity on COX-2 has yet to be fully elucidated.
Signaling Pathways
The arachidonic acid metabolic pathway is a complex network of enzymatic reactions. This compound's known points of intervention are highlighted in the diagram below.
Experimental Protocols
The following sections describe generalized, yet detailed, methodologies for assessing the inhibitory activity of compounds like this compound on 5-LOX and COX enzymes. It is important to note that the specific protocols used to determine the IC50 values for this compound may have varied from what is described here.
Bioactivity-Guided Fractionation and Isolation
The isolation of this compound from Atractylodes lancea rhizomes typically follows a bioactivity-guided fractionation approach.
References
- 1. Protective Effects of Atractylodis lancea Rhizoma on Lipopolysaccharide-Induced Acute Lung Injury via TLR4/NF-κB and Keap1/Nrf2 Signaling Pathways In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological effects of medicinal components of Atractylodes lancea (Thunb.) DC - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Isolation of Atractylochromene from Atractylodes lancea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction, isolation, and biological activities of atractylochromene, a bioactive compound found in the rhizomes of Atractylodes lancea. The detailed protocols and data presented herein are intended to guide researchers in the efficient isolation of this compound for further study and potential drug development.
Introduction
Atractylodes lancea (Thunb.) DC. is a perennial herb whose rhizomes are a valuable component of traditional Chinese medicine. The rhizomes contain a variety of bioactive compounds, including sesquiterpenoids and chromenes. This compound has garnered significant interest due to its potent anti-inflammatory and anticancer properties. It acts as a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1), key enzymes in the inflammatory cascade.[1][2] Furthermore, this compound has been identified as a repressor of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers, particularly colorectal cancer.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data related to the biological activity of this compound.
| Parameter | Value | Reference |
| 5-Lipoxygenase (5-LOX) Inhibition (IC50) | 0.6 µM | [1][2] |
| Cyclooxygenase-1 (COX-1) Inhibition (IC50) | 3.3 µM | [1][2] |
| Inhibition of SW-480 Colon Cancer Cell Proliferation | Dose-dependent (5 to 20 µg/ml) | [4] |
Experimental Protocols
This section provides detailed methodologies for the extraction and isolation of this compound from Atractylodes lancea rhizomes. The protocol is based on a bioactivity-guided fractionation approach.[1][2]
Materials and Equipment
-
Dried rhizomes of Atractylodes lancea
-
n-hexane (analytical grade)
-
Dichloromethane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Methanol (analytical grade)
-
Silica gel (for column chromatography, 70-230 mesh)
-
Soxhlet apparatus
-
Rotary evaporator
-
Vacuum liquid chromatography (VLC) system or standard glass columns
-
Preparative High-Performance Liquid Chromatography (HPLC) system (optional, for final purification)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
Extraction Protocol
-
Grinding: Grind the dried rhizomes of Atractylodes lancea into a coarse powder.
-
Soxhlet Extraction:
-
Place 500 g of the powdered rhizomes into a large cellulose thimble.
-
Position the thimble in the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 2 L of n-hexane.
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for at least 24 hours or until the solvent in the siphon arm runs clear.
-
-
Concentration: After extraction, concentrate the n-hexane extract using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to obtain a crude oily residue.
Isolation Protocol
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Prepare a silica gel slurry in n-hexane and pack it into a glass column (e.g., 5 cm diameter x 50 cm length).
-
Dissolve the crude n-hexane extract in a minimal amount of n-hexane and load it onto the top of the silica gel column.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate. A suggested gradient is as follows:
-
100% n-hexane (2 column volumes)
-
98:2 n-hexane:ethyl acetate (5 column volumes)
-
95:5 n-hexane:ethyl acetate (5 column volumes)
-
90:10 n-hexane:ethyl acetate (5 column volumes)
-
80:20 n-hexane:ethyl acetate (5 column volumes)
-
50:50 n-hexane:ethyl acetate (5 column volumes)
-
100% ethyl acetate (2 column volumes)
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of approximately 100 mL each.
-
Monitor the separation by TLC using a suitable mobile phase (e.g., n-hexane:ethyl acetate 9:1) and visualize the spots under a UV lamp.
-
Combine fractions with similar TLC profiles.
-
-
Bioactivity-Guided Fractionation:
-
Test the collected fractions for their inhibitory activity against 5-LOX and COX-1 (refer to appropriate bioassay protocols).
-
Identify the most active fractions containing this compound.[1]
-
-
Further Purification (Secondary Column Chromatography):
-
Subject the active fractions to a second round of silica gel column chromatography using a shallower gradient of n-hexane and ethyl acetate to achieve better separation.
-
-
Final Purification (Optional - Preparative HPLC):
-
For obtaining highly pure this compound, the enriched fraction can be subjected to preparative HPLC on a C18 column with a mobile phase of methanol and water.
-
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and isolation of this compound.
Signaling Pathway Diagrams
4.2.1. This compound Inhibition of 5-LOX and COX-1 Pathways
Caption: Inhibition of 5-LOX and COX-1 by this compound.
4.2.2. This compound Repression of the Wnt/β-catenin Signaling Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-Lipoxygenase and cyclooxygenase-1 inhibitory active compounds from Atractylodes lancea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Is a Repressor of Wnt/β-Catenin Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Is a Repressor of Wnt/β-Catenin Signaling in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Atractylochromene using High-Performance Liquid Chromatography (HPLC)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Atractylochromene, a bioactive compound of significant interest. The described protocol is applicable to researchers in natural product chemistry, pharmacology, and drug development for the accurate determination of this compound in various sample matrices. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, and UV detection. This document provides a comprehensive experimental protocol, guidelines for data presentation, and illustrative diagrams to facilitate implementation.
Introduction
This compound is a naturally occurring compound that has garnered attention for its potential therapeutic properties, including its role as a repressor of Wnt/β-catenin signaling. Accurate and precise quantification of this chromene is essential for pharmacokinetic studies, quality control of herbal extracts, and in vitro and in vivo pharmacological research. High-Performance Liquid Chromatography (HPLC) offers the specificity and sensitivity required for such quantitative analyses. The method outlined herein is based on established principles for the analysis of structurally related sesquiterpenoids and provides a solid foundation for the quantification of this compound.
Data Presentation
Quantitative data should be meticulously recorded and presented to ensure the validity and reproducibility of the results. The following tables provide a template for summarizing the key validation parameters of the HPLC method.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor (T) | T ≤ 2 | 1.2 |
| Theoretical Plates (N) | N > 2000 | 5800 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | 0.8% |
Table 2: Method Validation Data for this compound Quantification
| Parameter | Hypothetical Result |
| Linearity | |
| Calibration Range (µg/mL) | 1.0 - 100 |
| Regression Equation | y = 25432x + 1234 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | |
| - Intra-day (n=6) | 1.5% |
| - Inter-day (n=6) | 2.1% |
| Accuracy (Recovery %) | |
| - Low Concentration (5 µg/mL) | 98.5% |
| - Medium Concentration (25 µg/mL) | 101.2% |
| - High Concentration (75 µg/mL) | 99.3% |
Experimental Protocols
This section provides a detailed protocol for the quantification of this compound using HPLC.
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (optional, for mobile phase modification)
-
Sample matrix (e.g., plant extract, plasma, cell lysate)
-
0.22 µm syringe filters
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm (This should be optimized by determining the λmax of this compound)
-
Injection Volume: 10 µL
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1.0 to 100 µg/mL.
Sample Preparation
The following is a general guideline for plant material extraction. The protocol should be adapted based on the specific sample matrix.
-
Extraction: Accurately weigh 1 g of powdered, dried plant material. Add 20 mL of methanol and sonicate for 30 minutes.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Dilution: Dilute the filtrate with methanol to fall within the linear range of the calibration curve.
-
Final Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial before injection.
Method Validation
To ensure the reliability of the results, the analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification by HPLC.
Signaling Pathway
Caption: Repression of Wnt/β-catenin signaling by this compound.
Application Notes & Protocols: Structural Elucidation of Atractylochromene using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of natural products.[1] This document provides a detailed guide on the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for determining the chemical structure of Atractylochromene, a chromene derivative isolated from plants of the Atractylodes genus. The protocols outlined herein are designed to furnish researchers with the necessary framework to acquire and interpret high-quality NMR data, facilitating the unambiguous structural assignment of this and related compounds.
The structural determination of complex organic molecules like this compound relies on a suite of NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).[2] Together, these experiments provide a comprehensive picture of the molecule's carbon skeleton, proton environments, and connectivity.
Data Presentation: NMR Spectroscopic Data for a Representative Atractylon Derivative
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 2.10 | m | |
| 2α | 1.95 | m | |
| 2β | 1.80 | m | |
| 3α | 2.50 | m | |
| 3β | 2.30 | m | |
| 5 | - | - | - |
| 6α | 1.60 | m | |
| 6β | 1.40 | m | |
| 9α | 2.20 | m | |
| 9β | 2.05 | m | |
| 13 | 1.87 | s | |
| 14 | 0.76 | s | |
| 15a | 4.84 | s | |
| 15b | 4.68 | s |
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
| Position | δC (ppm) |
| 1 | 42.0 |
| 2 | 26.5 |
| 3 | 37.3 |
| 4 | 150.0 |
| 5 | 45.7 |
| 6 | 22.0 |
| 7 | 116.6 |
| 8 | 142.1 |
| 9 | 39.2 |
| 10 | 36.7 |
| 11 | 114.3 |
| 12 | 145.0 |
| 13 | 21.8 |
| 14 | 15.2 |
| 15 | 109.5 |
Experimental Protocols
The following are detailed methodologies for the key NMR experiments required for the structural elucidation of this compound and related compounds.
1. Sample Preparation
-
Sample Purity: Ensure the isolated compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For non-polar compounds like this compound, deuterated chloroform (CDCl₃) is a suitable choice. Other common solvents include deuterated methanol (CD₃OD), deuterated dimethyl sulfoxide (DMSO-d₆), and deuterated acetone (acetone-d₆).
-
Sample Concentration: Weigh approximately 5-10 mg of the purified compound and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its chemical shift set to 0.00 ppm.[1] Most deuterated solvents now come with TMS already added.
2. 1D NMR Spectroscopy: ¹H and ¹³C NMR
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-220 ppm.[3]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.
-
3. 2D NMR Spectroscopy: COSY, HSQC, and HMBC
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin-spin couplings, typically through 2-3 bonds.[4]
-
Pulse Program: A standard gradient-enhanced COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Spectral Width: Same as the ¹H NMR spectrum in both dimensions.
-
Number of Increments (F1 dimension): 256-512.
-
Number of Scans per Increment: 2-8.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond proton-carbon correlations.
-
Pulse Program: A standard gradient-enhanced HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.
-
Spectral Width (F1 - ¹³C): Same as the ¹³C NMR spectrum.
-
Number of Increments (F1 dimension): 128-256.
-
Number of Scans per Increment: 4-16.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-4 bonds) proton-carbon correlations.
-
Pulse Program: A standard gradient-enhanced HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.
-
Spectral Width (F1 - ¹³C): Same as the ¹³C NMR spectrum.
-
Long-Range Coupling Delay (d6): Optimized for a long-range J-coupling of 8-10 Hz.
-
Number of Increments (F1 dimension): 256-512.
-
Number of Scans per Increment: 16-64.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the structural elucidation of this compound using NMR and the key 2D NMR correlations.
Caption: Experimental workflow for this compound structural elucidation.
Caption: Key COSY and HMBC correlations for a representative Atractylon derivative.
The structural elucidation of this compound and its analogues is a systematic process that relies on the careful acquisition and interpretation of a comprehensive set of NMR data. By following the detailed protocols for sample preparation and NMR experiments outlined in this document, researchers can obtain high-quality spectra. The subsequent analysis of 1D and 2D NMR data, as illustrated in the workflow, allows for the piecing together of the molecular structure, from individual proton and carbon environments to the overall connectivity of the carbon skeleton. The provided data for a representative Atractylon derivative serves as a practical example for understanding the key spectral features of this class of natural products.
References
Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of Atractylochromene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atractylochromene, a naturally occurring chromene derivative, has garnered significant interest within the scientific community due to its potent biological activities, including its dual inhibition of 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1), as well as its role as a repressor of the Wnt/β-catenin signaling pathway. Understanding the fragmentation behavior of this compound under mass spectrometry (MS) is crucial for its identification, characterization, and for metabolic studies. This document provides a detailed, though theoretical, fragmentation analysis of this compound, alongside comprehensive experimental protocols for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, it visualizes the key signaling pathways influenced by this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₇H₂₂O₂ |
| Molecular Weight | 258.35 g/mol |
| Chemical Structure | (See Figure 1) |
Theoretical Mass Spectrometry Fragmentation Analysis
Due to the absence of publicly available experimental MS/MS data for this compound, a theoretical fragmentation pathway is proposed based on established fragmentation patterns of similar chromene and terpenoid structures. The protonated molecule [M+H]⁺ of this compound has a theoretical m/z of 259.1698.
Key Fragmentation Pathways:
-
Loss of the Isopentenyl Side Chain: A primary fragmentation is the cleavage of the C-C bond connecting the isopentenyl side chain to the chromene ring, resulting in a significant neutral loss of C₅H₈ (68.06 Da). This would generate a fragment ion at approximately m/z 191.1072.
-
Retro-Diels-Alder (RDA) Reaction: The chromene ring can undergo a characteristic RDA reaction, leading to the cleavage of the heterocyclic ring. This could result in various fragment ions depending on the specific bond cleavages.
-
Loss of a Methyl Group: The loss of a methyl radical (CH₃•, 15.02 Da) from the molecular ion or subsequent fragment ions is a common fragmentation pathway for compounds containing methyl groups.
-
Cleavage within the Isopentenyl Chain: Fragmentation can also occur along the isopentenyl side chain, leading to smaller fragment ions.
Table 1: Predicted Fragment Ions of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Putative Structure of Fragment |
| 259.1698 | 191.1072 | C₅H₈ (68.06 Da) | Chromene ring with a hydroxyl and methyl group |
| 259.1698 | 244.1462 | CH₃ (15.02 Da) | [M+H-CH₃]⁺ |
| 191.1072 | 173.0966 | H₂O (18.01 Da) | Dehydrated chromene fragment |
| 191.1072 | 163.0759 | CO (28.01 Da) | Fragment from RDA reaction |
Note: The fragmentation pattern is theoretical and requires experimental verification.
Experimental Protocols for LC-MS/MS Analysis
This section outlines a general protocol for the analysis of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Sample Preparation
-
Extraction from Plant Material (if applicable):
-
Grind dried plant material (e.g., rhizomes of Atractylodes species) to a fine powder.
-
Extract the powder with a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate) using sonication or maceration.
-
Filter the extract and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Sample Solution Preparation:
-
Dissolve the crude extract or a pure standard of this compound in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working solutions (e.g., 1, 10, 100, 1000 ng/mL) for calibration curves.
-
Filter the final solutions through a 0.22 µm syringe filter before injection into the LC-MS system.
-
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MS1 Scan Range | m/z 100-500 |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |
| Collision Energy | Ramped (e.g., 10-40 eV) to obtain a rich fragmentation spectrum |
Visualization of Signaling Pathways
This compound's biological activity is linked to its interaction with key signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
Experimental workflow for this compound analysis.
Proposed fragmentation of this compound.
This compound's effect on Wnt/β-catenin signaling.
Inhibition of COX-1 and 5-LOX by this compound.
Conclusion
This application note provides a foundational guide for the mass spectrometric analysis of this compound. While the fragmentation data presented is theoretical, the proposed pathways and detailed experimental protocols offer a robust starting point for researchers. The visualization of its interaction with the Wnt/β-catenin and COX/LOX signaling pathways further aids in understanding its mechanism of action. Experimental verification of the proposed fragmentation patterns is a necessary next step to build a comprehensive analytical profile of this promising natural product.
Application Notes and Protocols: Atractylochromene Cell-Based Assay for Anti-Inflammatory Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atractylochromene, a natural compound, has been identified as a potent dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1), with IC50 values of 0.6 µM and 3.3 µM, respectively.[1] These enzymes are critical mediators in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes. The inhibitory action of this compound on these pathways suggests its potential as a significant anti-inflammatory agent. Furthermore, related compounds from the Atractylodes genus have demonstrated the ability to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, potentially through the modulation of signaling pathways like PI3K/Akt and NF-κB.[2][3]
These application notes provide detailed protocols for cell-based assays designed to screen and characterize the anti-inflammatory properties of this compound and other potential drug candidates. The assays focus on key inflammatory mediators and signaling pathways, including COX-2, NF-κB, and pro-inflammatory cytokines.
Data Presentation
Table 1: Inhibitory Activity of this compound on Inflammatory Mediators
| Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5-Lipoxygenase (5-LOX) | 0.6 | Zileuton | ~1 |
| Cyclooxygenase-1 (COX-1) | 3.3 | Indomethacin | ~0.1 |
| Cyclooxygenase-2 (COX-2) | To be determined | Celecoxib | ~0.023[4] |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Cytokine | This compound Concentration (µM) | % Inhibition (Compared to LPS control) | Reference Compound (Dexamethasone) | % Inhibition |
| TNF-α | TBD | TBD | 1 µM | TBD |
| IL-6 | TBD | TBD | 1 µM | TBD |
| IL-1β | TBD | TBD | 1 µM | TBD |
Table 3: Effect of this compound on NF-κB Activation in Reporter Cell Line
| Treatment | This compound Concentration (µM) | Luciferase Activity (Relative Light Units) | % Inhibition of NF-κB Activation |
| Untreated Control | - | TBD | - |
| TNF-α (10 ng/mL) | - | TBD | 0% |
| TNF-α + this compound | TBD | TBD | TBD |
| TNF-α + BAY 11-7082 (10 µM) | - | TBD | TBD |
Signaling Pathways and Experimental Workflows
Caption: General Inflammatory Signaling Pathway.
Caption: this compound's Mechanism of Action.
Caption: Experimental Workflow for Screening.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is essential to determine the cytotoxic concentrations of this compound and ensure that observed anti-inflammatory effects are not due to cell death.
Materials:
-
RAW 264.7 macrophages
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[5]
-
Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should not exceed 0.1%.[6]
-
Remove the culture medium and treat the cells with various concentrations of this compound for 24 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[6]
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) in LPS-Stimulated Macrophages
Materials:
-
RAW 264.7 macrophages
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for mouse TNF-α and IL-6
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁵ cells/mL and incubate overnight.[4]
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.[6]
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[6]
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.[4][6]
-
The absorbance is measured at 450 nm, and cytokine concentrations are determined from a standard curve.[4]
COX-2 Inhibition Assay
This assay can be performed using a commercially available kit or by measuring prostaglandin E₂ (PGE₂) production in LPS-stimulated macrophages.
Materials:
-
COX-2 Inhibitor Screening Kit (Fluorometric or Colorimetric) or PGE₂ ELISA kit
-
RAW 264.7 macrophages (for PGE₂ measurement)
-
This compound stock solution
-
LPS (for PGE₂ measurement)
Protocol (using a commercial kit):
-
Prepare reagents as per the kit's instructions. Commercial kits often provide a fluorometric or colorimetric method to detect products of the COX enzyme.[7]
-
Add the assay buffer, COX-2 enzyme, and various concentrations of this compound to the wells of a 96-well plate.
-
Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control.[7]
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance kinetically according to the kit's protocol.[7]
-
Calculate the percent inhibition of COX-2 activity.
NF-κB Reporter Assay
This assay utilizes a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element to quantify NF-κB activation.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution
-
Recombinant human TNF-α
-
Luciferase assay reagent
-
Opaque 96-well plates
Protocol:
-
Seed the HEK293-NF-κB reporter cells in an opaque 96-well plate and incubate overnight.[8]
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to induce NF-κB activation.
-
Lyse the cells using a lysis buffer provided with the luciferase assay kit.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence using a luminometer.[8]
-
The reduction in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-jar.org [e-jar.org]
- 6. mdpi.com [mdpi.com]
- 7. assaygenie.com [assaygenie.com]
- 8. bowdish.ca [bowdish.ca]
Application Notes and Protocols for In Vivo Efficacy Testing of Atractylochromene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atractylochromene, a naturally occurring bioactive compound, has been identified as a potent dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1).[1] This dual inhibitory action suggests its therapeutic potential in a range of inflammatory conditions, and emerging evidence from studies on the crude extracts of its source plant, Atractylodes lancea, points towards possible anti-cancer and metabolic benefits.[2][3][4]
These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in established animal models relevant to its primary mechanism of action and potential therapeutic applications. The protocols are designed to guide researchers in pharmacology, drug discovery, and preclinical development.
Mechanism of Action: Dual Inhibition of 5-LOX and COX-1
This compound's primary mode of action involves the simultaneous inhibition of two key enzymes in the arachidonic acid cascade: 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1). This dual inhibition is significant as it can lead to a broad-spectrum anti-inflammatory effect by reducing the production of both leukotrienes and prostaglandins, which are key mediators of inflammation.[5][6]
Caption: this compound's dual inhibition of COX-1 and 5-LOX.
I. Anti-Inflammatory Efficacy Testing
Given its potent inhibition of 5-LOX and COX-1, the primary therapeutic application for this compound is likely in the treatment of inflammatory disorders. The following are standard preclinical models to assess its anti-inflammatory efficacy.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation.[7]
Experimental Protocol:
-
Animals: Male Wistar rats (180-220 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.
-
Grouping:
-
Group I: Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Group II: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group III-V: this compound (e.g., 10, 30, 100 mg/kg, p.o.).
-
-
Procedure:
-
Fasting: Animals are fasted overnight with free access to water.
-
Dosing: The respective treatments are administered orally.
-
Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.[8]
-
Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.[8][9]
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Hypothetical Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4 |
| This compound | 10 | 0.65 ± 0.06 | 23.5 |
| This compound | 30 | 0.48 ± 0.05 | 43.5 |
| This compound | 100 | 0.35 ± 0.04 | 58.8 |
Data are presented as mean ± SEM. Statistical analysis would be performed using one-way ANOVA followed by a post-hoc test.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a well-established model of autoimmune arthritis that shares many pathological features with human rheumatoid arthritis.[10][11]
Experimental Protocol:
-
Animals: DBA/1J mice (8-10 weeks old) are commonly used.[12][13]
-
Acclimatization and Housing: Animals should be housed in specific pathogen-free conditions.[14]
-
Induction of Arthritis:
-
Grouping and Treatment:
-
Treatment can be prophylactic (starting from day 0) or therapeutic (starting after the onset of arthritis, around day 25-28).
-
Group I: Vehicle control.
-
Group II: Positive control (e.g., Methotrexate, 1 mg/kg, i.p., twice weekly).
-
Group III-V: this compound (e.g., 10, 30, 100 mg/kg, p.o., daily).
-
-
Assessment of Arthritis:
-
Starting from day 21, mice are monitored 2-3 times a week for the onset and severity of arthritis.
-
Clinical score: Each paw is scored on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.[12]
-
Paw thickness is measured using a caliper.
-
-
Endpoint Analysis: At the end of the study (e.g., day 42), serum can be collected for cytokine analysis (e.g., TNF-α, IL-6), and joints can be harvested for histopathological examination.
Hypothetical Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Arthritis Score (Day 42) | Paw Thickness (mm, Day 42) |
| Vehicle Control | - | 10.5 ± 1.2 | 3.8 ± 0.3 |
| Methotrexate | 1 | 4.2 ± 0.8 | 2.5 ± 0.2 |
| This compound | 10 | 8.1 ± 1.1 | 3.4 ± 0.3 |
| This compound | 30 | 6.5 ± 0.9 | 3.0 ± 0.2 |
| This compound | 100 | 4.8 ± 0.7 | 2.6 ± 0.2 |
Data are presented as mean ± SEM. Statistical analysis would be performed using appropriate statistical tests.
II. Anti-Cancer Efficacy Testing
Chronic inflammation is a known risk factor for cancer development. Given this compound's anti-inflammatory properties and evidence from crude extracts of its source plant, evaluating its efficacy in a colitis-associated cancer model is warranted.
Azoxymethane (AOM) / Dextran Sodium Sulfate (DSS) Induced Colitis-Associated Cancer in Mice
This model mimics the progression from chronic inflammation to colorectal cancer.[15][16]
Experimental Protocol:
-
Animals: C57BL/6 mice (6-8 weeks old) are commonly used.
-
Acclimatization: Standard acclimatization for one week.
-
Induction Protocol:
-
Grouping and Treatment:
-
Treatment with this compound (e.g., 10, 30, 100 mg/kg, p.o., daily) can be initiated before the first DSS cycle and continued throughout the study.
-
A vehicle control group is included.
-
-
Monitoring:
-
Body weight, stool consistency, and the presence of blood in the feces are monitored to calculate the Disease Activity Index (DAI).
-
-
Endpoint Analysis:
-
At the end of the study (e.g., week 10-12), mice are euthanized, and the colons are excised.
-
The number and size of tumors are recorded.
-
Colon tissue can be used for histopathology and analysis of inflammatory and cancer-related markers.
-
Hypothetical Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Number of Tumors | Mean Tumor Size (mm) |
| Vehicle Control | - | 15.2 ± 2.5 | 2.8 ± 0.4 |
| This compound | 10 | 11.8 ± 2.1 | 2.5 ± 0.3 |
| This compound | 30 | 8.5 ± 1.8 | 2.1 ± 0.3 |
| This compound | 100 | 5.1 ± 1.5 | 1.6 ± 0.2 |
Data are presented as mean ± SEM. Statistical analysis would be performed using appropriate statistical tests.
Caption: Workflow for the AOM/DSS colitis-associated cancer model.
III. Metabolic Disorder Efficacy Testing
Inflammation is increasingly recognized as a key factor in the pathogenesis of obesity and insulin resistance. The anti-inflammatory properties of this compound, along with findings from studies on Atractylodes lancea extracts showing anti-obesity effects[4], suggest its potential in metabolic disorders.
Diet-Induced Obesity (DIO) and Insulin Resistance in Mice
This model is highly relevant to the human condition of obesity and type 2 diabetes driven by a high-fat diet.[18][19][20][21][22]
Experimental Protocol:
-
Animals: C57BL/6J mice are susceptible to diet-induced obesity.[18]
-
Diet:
-
Control group: Fed a standard chow diet (e.g., 10% kcal from fat).
-
DIO group: Fed a high-fat diet (HFD) (e.g., 45-60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.[18]
-
-
Grouping and Treatment:
-
Once obesity is established, the DIO mice are divided into treatment groups:
-
Group I: DIO + Vehicle control.
-
Group II: DIO + Positive control (e.g., Rosiglitazone, 10 mg/kg, p.o.).
-
Group III-V: DIO + this compound (e.g., 10, 30, 100 mg/kg, p.o.).
-
-
A lean control group on the standard diet is also maintained.
-
-
Monitoring:
-
Body weight and food intake are monitored weekly.
-
Fasting blood glucose and insulin levels are measured periodically.
-
-
Efficacy Assessments:
-
Glucose Tolerance Test (GTT): After an overnight fast, mice are given an oral or intraperitoneal glucose load (2 g/kg). Blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Insulin Tolerance Test (ITT): After a short fast (4-6 hours), mice are injected with insulin (0.75 U/kg, i.p.). Blood glucose is measured at 0, 15, 30, 45, and 60 minutes post-injection.[18]
-
-
Endpoint Analysis: At the end of the treatment period (e.g., 4-8 weeks), animals are euthanized. Blood is collected for lipid profiling and inflammatory markers. Liver and adipose tissue are collected for weight, histology (e.g., lipid accumulation), and gene expression analysis.
Hypothetical Data Presentation:
| Treatment Group | Diet | Final Body Weight (g) | Fasting Glucose (mg/dL) | Area Under the Curve (GTT) |
| Lean Control | Chow | 28.5 ± 1.5 | 110 ± 8 | 18,500 ± 1,200 |
| DIO + Vehicle | HFD | 45.2 ± 2.1 | 165 ± 12 | 35,000 ± 2,500 |
| DIO + Rosiglitazone | HFD | 42.8 ± 1.9 | 125 ± 10 | 22,000 ± 1,800 |
| DIO + this compound (30 mg/kg) | HFD | 43.1 ± 2.0 | 152 ± 11 | 31,500 ± 2,200 |
| DIO + this compound (100 mg/kg) | HFD | 40.5 ± 1.8 | 138 ± 9 | 26,800 ± 2,000 |
Data are presented as mean ± SEM. Statistical analysis would be performed using appropriate statistical tests.
Conclusion
The provided protocols offer a framework for the in vivo evaluation of this compound's efficacy in models of inflammation, colitis-associated cancer, and metabolic disorders. Given its dual inhibitory mechanism on 5-LOX and COX-1, this compound holds promise as a multi-target therapeutic agent. Rigorous preclinical testing using these established animal models is a critical step in validating its therapeutic potential and advancing it through the drug development pipeline. Researchers should adapt these protocols to their specific experimental questions and adhere to institutional guidelines for animal care and use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical studies of toxicity and anti-cholangiocarcinoma activity of the standardized capsule formulation of Atractylodes lancea (Thunb.) DC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological effects of medicinal components of Atractylodes lancea (Thunb.) DC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual COX and 5-LOX inhibition by clerodane diterpenes from seeds of Polyalthia longifolia (Sonn.) Thwaites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 9. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 10. chondrex.com [chondrex.com]
- 11. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 13. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modeling Colitis-Associated Cancer with Azoxymethane (AOM) and Dextran Sulfate Sodium (DSS) [jove.com]
- 17. researchgate.net [researchgate.net]
- 18. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A mouse model of diet-induced obesity and insulin resistance. | Semantic Scholar [semanticscholar.org]
- 20. A mouse model of diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
Application Notes and Protocols for Atractylochromene in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atractylochromene, a naturally occurring bioactive compound, has demonstrated significant potential in pharmacological research due to its anti-inflammatory and anti-cancer properties. It functions as a potent dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1), and as a repressor of the Wnt/β-catenin signaling pathway.[1] For researchers investigating its therapeutic applications, a reliable and reproducible protocol for preparing this compound solutions for in vitro cell culture experiments is essential. This document provides a detailed protocol for the dissolution of this compound in Dimethyl Sulfoxide (DMSO) and its subsequent application in cell culture, ensuring optimal compound activity while minimizing solvent-induced cytotoxicity.
Introduction
This compound is a hydrophobic molecule, necessitating the use of an organic solvent for the preparation of stock solutions for aqueous cell culture media. Dimethyl Sulfoxide (DMSO) is a widely used solvent in cell culture due to its high solvating power for a broad range of compounds and its miscibility with water.[2] However, it is crucial to control the final concentration of DMSO in the cell culture medium, as it can exhibit cytotoxic effects at higher concentrations.[1][3][4][5] This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO and subsequent serial dilutions to achieve the desired final concentrations for cell-based assays, while maintaining a final DMSO concentration at or below 0.5% to ensure cell viability.[1]
Materials and Equipment
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture incubator (37°C, 5% CO2)
-
Water bath or heat block (optional, for gentle warming)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation and use of this compound in cell culture.
| Parameter | Value | Reference/Note |
| This compound | ||
| Molecular Weight | 258.36 g/mol | [3] |
| Biological Activity | Dual inhibitor of 5-LOX and COX-1; Repressor of Wnt/β-catenin signaling | [1] |
| IC50 (5-LOX) | 0.6 µM | [1][2] |
| IC50 (COX-1) | 3.3 µM | [1][2] |
| Stock Solution | ||
| Recommended Solvent | DMSO | Due to the hydrophobic nature of this compound. |
| Suggested Stock Concentration | 10 mM - 50 mM | This allows for sufficient dilution to minimize the final DMSO concentration in the cell culture medium. The exact solubility should be determined empirically. |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months | [1] Aliquot to avoid repeated freeze-thaw cycles. |
| Working Solution | ||
| Recommended Final DMSO Conc. | ≤ 0.5% (v/v) | To minimize cytotoxicity. A vehicle control with the same final DMSO concentration should always be included in experiments.[1] |
| Preparation | Serial dilution of the stock solution in complete cell culture medium | It is recommended to perform dilutions in a stepwise manner to avoid precipitation of the compound.[6] |
Experimental Protocol
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution for use in cell culture experiments.
4.1. Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 258.36 g/mol = 0.0025836 g = 2.58 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 2.58 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter is present.
-
-
Storage of the Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] This prevents degradation from repeated freeze-thaw cycles.
-
4.2. Preparation of Working Solutions in Cell Culture Medium
This section describes the preparation of a 10 µM working solution of this compound in cell culture medium. The final DMSO concentration will be 0.1%.
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To avoid precipitation, it is good practice to make an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mM stock solution 1:100 in complete cell culture medium to obtain a 100 µM intermediate solution.
-
Add 5 µL of the 10 mM stock solution to 495 µL of pre-warmed complete cell culture medium. Mix gently by pipetting.
-
-
-
Prepare the Final Working Solution:
-
Dilute the 100 µM intermediate solution 1:10 in complete cell culture medium to achieve a final concentration of 10 µM.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed complete cell culture medium.
-
-
Alternatively, to directly prepare a 10 µM working solution from the 10 mM stock, dilute the stock solution 1:1000.
-
Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium.
-
-
-
Vehicle Control:
-
It is imperative to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the highest concentration of this compound used.
-
To prepare a 0.1% DMSO vehicle control, add 1 µL of DMSO to 999 µL of complete cell culture medium.
-
Visualizations
5.1. Experimental Workflow
Caption: Experimental workflow for preparing and using this compound in cell culture.
5.2. This compound and the Wnt/β-catenin Signaling Pathway
Caption: this compound represses the Wnt/β-catenin signaling pathway.
Troubleshooting
-
Precipitation upon dilution in aqueous medium:
-
Cause: The compound is crashing out of solution due to its hydrophobicity.
-
Solution: Perform serial dilutions in a stepwise manner. Ensure the cell culture medium is pre-warmed to 37°C. Briefly vortexing the diluted solution may help. If precipitation persists, consider preparing a lower concentration stock solution in DMSO or using a solubilizing agent, though the latter may affect experimental outcomes and should be carefully controlled for.
-
-
High background cytotoxicity in vehicle control:
-
Cause: The cell line may be particularly sensitive to DMSO.
-
Solution: Lower the final concentration of DMSO in the culture medium to 0.1% or less. It is crucial to perform a dose-response curve for DMSO alone on the specific cell line to determine its tolerance.
-
-
Inconsistent experimental results:
-
Cause: May be due to repeated freeze-thaw cycles of the stock solution, leading to compound degradation.
-
Solution: Always aliquot the stock solution into single-use volumes to maintain its stability and ensure consistency across experiments.
-
Conclusion
This protocol provides a comprehensive guide for the dissolution and application of this compound in cell culture experiments. By following these steps, researchers can prepare stable and effective solutions of this compound, enabling the accurate investigation of its biological activities and therapeutic potential. Adherence to the recommended DMSO concentrations and the inclusion of appropriate vehicle controls are critical for obtaining reliable and reproducible data.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 203443-33-8 | DIA44333 | Biosynth [biosynth.com]
- 4. Structure, biological activity, and biosynthesis of natural chromanes and chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ciclopirox activates ATR-Chk1 signaling pathway leading to Cdc25A protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Atractylochromene Dose-Response Curve Determination In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for determining the in vitro dose-response curve of Atractylochromene, a naturally occurring bioactive compound. This compound has been identified as a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1), suggesting its potential as an anti-inflammatory and anticancer agent. This guide outlines two distinct protocols: an anti-inflammatory assay using the murine macrophage cell line RAW 264.7 and a cytotoxicity assay using the human colon adenocarcinoma cell line LoVo. The protocols detail cell culture, compound preparation, execution of the dose-response experiments, and data analysis to determine key parameters such as IC50 values.
Introduction
This compound is a natural chromene derivative isolated from the roots of Atractylodes plants, which are utilized in traditional Chinese medicine. Its primary mechanism of action involves the dual inhibition of 5-LOX and COX-1, enzymes that play crucial roles in the inflammatory cascade and in the pathology of various diseases, including cancer. In vitro studies have determined its half-maximal inhibitory concentrations (IC50) to be 0.6 µM for 5-LOX and 3.3 µM for COX-1. The determination of a compound's dose-response curve is a fundamental step in preclinical drug development, providing critical information on its potency and efficacy. These protocols are designed to offer a robust framework for researchers to assess the biological activity of this compound in relevant cell-based models.
Data Presentation
The following table summarizes the known inhibitory concentrations of this compound against its primary targets. The experimental protocols provided below will allow researchers to generate similar quantitative data for cytotoxicity and anti-inflammatory effects in cell-based systems.
| Target Enzyme | IC50 Value (µM) | Reference |
| 5-Lipoxygenase (5-LOX) | 0.6 | |
| Cyclooxygenase-1 (COX-1) | 3.3 |
Signaling Pathway and Experimental Workflow
Signaling Pathway of Inflammation Inhibition
The diagram below illustrates a simplified signaling pathway of inflammation and the points of inhibition by this compound. Lipopolysaccharide (LPS) stimulation of macrophages (like RAW 264.7 cells) activates signaling cascades leading to the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), resulting in the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins. This compound is known to inhibit COX enzymes, and its impact on the 5-LOX pathway also contributes to its anti-inflammatory effects.
Caption: Simplified Anti-Inflammatory Signaling Pathway.
Experimental Workflow for Dose-Response Curve Determination
The following diagram outlines the general workflow for determining the dose-response curve of this compound in a cell-based assay.
Caption: Experimental Workflow.
Experimental Protocols
Protocol 1: Anti-Inflammatory Activity in RAW 264.7 Macrophages
This protocol determines the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.
1. Materials and Reagents
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
2. Cell Culture
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
3. Experimental Procedure
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMEM to achieve the desired final concentrations. The final DMSO concentration in the culture should be kept below 0.1% to avoid cytotoxicity.
-
-
Cell Treatment:
-
After 24 hours of incubation, remove the old medium from the wells.
-
Add 100 µL of fresh medium containing the different concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anti-inflammatory agent).
-
Pre-incubate the cells with this compound for 1 hour.
-
-
LPS Stimulation:
-
Add 1 µg/mL of LPS to all wells except for the negative control wells (cells with medium only).
-
-
Incubation: Incubate the plate for an additional 24 hours at 37°C and 5% CO2.
-
Nitric Oxide Measurement (Griess Assay):
-
After incubation, transfer 100 µL of the culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.
4. Data Analysis
-
Calculate the concentration of nitrite in each sample using the standard curve.
-
Normalize the data by expressing the NO production in treated wells as a percentage of the LPS-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Protocol 2: Cytotoxicity Assay in LoVo Colon Cancer Cells
This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the effect of this compound on the viability of the LoVo human colon cancer cell line.
1. Materials and Reagents
-
LoVo human colon adenocarcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
2. Cell Culture
-
Culture LoVo cells in DMEM supplemented with 5% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 3-4 days.
3. Experimental Procedure
-
Cell Seeding: Seed LoVo cells in a 96-well plate at a density of 1 x 10^5 cells per well.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in DMEM to obtain the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
-
Cell Treatment:
-
After the cells have adhered (approximately 24 hours), replace the medium with fresh medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
-
Incubation: Incubate the cells for 48 hours at 37°C and 5% CO2.
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
After 4 hours, carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at a wavelength of 492 nm using a microplate reader.
4. Data Analysis
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Express the cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and calculate the IC50 value.
Conclusion
The protocols detailed in these application notes provide a comprehensive guide for researchers to determine the in vitro dose-response of this compound. By utilizing both an anti-inflammatory model with RAW 264.7 cells and a cytotoxicity model with LoVo cells, a thorough in vitro characterization of this compound's biological activity can be achieved. These methods are fundamental for the continued investigation of this compound's therapeutic potential.
Application Note: Measuring Atractylochromene Inhibition of 5-Lipoxygenase (5-LOX) Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Lipoxygenase (5-LOX) is a crucial enzyme in the arachidonic acid cascade, responsible for the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[1][2] Dysregulation of the 5-LOX pathway is implicated in various inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases.[1][3] Therefore, inhibitors of 5-LOX are of significant interest for therapeutic development. Atractylochromene, a natural compound isolated from Atractylodes lancea, has been identified as a potent inhibitor of 5-LOX.[4][5][6] This document provides detailed protocols and data presentation for measuring the inhibitory activity of this compound against 5-LOX.
Data Presentation
The inhibitory potency of this compound against 5-LOX and its selectivity over cyclooxygenase-1 (COX-1) are summarized in the table below. This quantitative data is essential for evaluating the compound's efficacy and potential therapeutic window.
| Compound | Target | IC50 (µM) | Source |
| This compound | 5-LOX | 0.6 | [4][5][6][7][8] |
| This compound | COX-1 | 3.3 | [4][5][6][7][8] |
Caption: Inhibitory concentration (IC50) values of this compound against 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1).
Signaling Pathway
The 5-LOX pathway is a critical branch of the arachidonic acid metabolic cascade. The following diagram illustrates the key steps in this pathway and the point of inhibition by this compound.
References
- 1. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are leukotrienes and how do they work in asthma? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. Lipoxygenase Inhibitor, Gene | MedChemExpress [medchemexpress.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Assessing the Impact of Atractylochromene on Prostaglandin Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atractylochromene, a natural chromene derivative isolated from the rhizomes of Atractylodes lancea, has emerged as a noteworthy compound in the study of inflammatory pathways. Research has identified it as a potent dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1), two key enzymes in the arachidonic acid cascade that leads to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[1][2] This dual inhibitory action suggests that this compound may offer a broad spectrum of anti-inflammatory activity, making it a compelling candidate for further investigation in drug discovery and development. These application notes provide detailed protocols for assessing the inhibitory effects of this compound on prostaglandin synthesis, enabling researchers to quantitatively evaluate its potency and mechanism of action.
Data Presentation
The inhibitory activity of this compound on key enzymes in the prostaglandin synthesis pathway is summarized below. This data has been compiled from in vitro enzymatic assays.
| Compound | Target Enzyme | IC50 Value (µM) | Source |
| This compound | 5-Lipoxygenase (5-LOX) | 0.6 | [1][2][3] |
| This compound | Cyclooxygenase-1 (COX-1) | 3.3 | [1][2][3] |
Signaling Pathway Overview
Prostaglandin synthesis is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2 (PLA2). Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to produce prostaglandin H2 (PGH2), the precursor for various prostaglandins, or by lipoxygenase (LOX) enzymes to produce leukotrienes. This compound has been shown to inhibit both COX-1 and 5-LOX.
Caption: Inhibition of the Prostaglandin and Leukotriene Synthesis Pathways by this compound.
Experimental Protocols
The following protocols are detailed methodologies for assessing the inhibitory effect of this compound on COX-1 and 5-LOX enzymatic activity, as well as a cell-based assay for prostaglandin E2 (PGE2) production.
Protocol 1: In Vitro Cyclooxygenase-1 (COX-1) Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX inhibitor screening kits and is suitable for determining the IC50 value of this compound for COX-1.
Materials:
-
COX-1 enzyme (ovine or human recombinant)
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Fluorometric probe (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Arachidonic acid (substrate)
-
This compound
-
Known COX-1 inhibitor (e.g., SC-560) for positive control
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorescence plate reader (Ex/Em = 535/590 nm)
Procedure:
Caption: Workflow for the in vitro COX-1 inhibition assay.
-
Reagent Preparation:
-
Prepare COX Assay Buffer.
-
Dilute COX-1 enzyme to the recommended concentration in cold assay buffer.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution series in DMSO to achieve final assay concentrations.
-
Prepare a working solution of arachidonic acid.
-
-
Assay Plate Setup (in duplicate or triplicate):
-
Blank wells: Add assay buffer and all reagents except the enzyme.
-
Positive control wells: Add assay buffer, enzyme, and a known COX-1 inhibitor.
-
Vehicle control wells: Add assay buffer, enzyme, and DMSO (at the same final concentration as the this compound wells).
-
Test wells: Add assay buffer, enzyme, and the desired concentrations of this compound.
-
-
Reaction:
-
To each well, add the appropriate components (assay buffer, heme, enzyme, and inhibitor/vehicle) to a final volume of 180 µL.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells.
-
-
Measurement:
-
Immediately begin measuring the fluorescence intensity (excitation at 535 nm, emission at 590 nm) kinetically for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence curve) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of test well / Rate of vehicle control well)] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol is based on the spectrophotometric detection of the formation of hydroperoxides from a suitable fatty acid substrate.
Materials:
-
5-Lipoxygenase enzyme (human recombinant or from a suitable source)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Linoleic acid or arachidonic acid (substrate)
-
This compound
-
Known 5-LOX inhibitor (e.g., Zileuton) for positive control
-
DMSO
-
96-well UV-transparent microplate
-
UV-Vis spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series.
-
Prepare a working solution of the substrate (linoleic or arachidonic acid).
-
-
Assay Plate Setup:
-
Blank wells: Contain assay buffer and substrate.
-
Control wells: Contain assay buffer, 5-LOX enzyme, and DMSO.
-
Test wells: Contain assay buffer, 5-LOX enzyme, and various concentrations of this compound.
-
-
Reaction:
-
Add assay buffer, enzyme, and inhibitor/vehicle to the appropriate wells.
-
Pre-incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding the substrate.
-
-
Measurement:
-
Immediately measure the increase in absorbance at 234 nm over time (kinetically) for 5-10 minutes. This wavelength corresponds to the formation of the conjugated diene hydroperoxide product.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition and the IC50 value as described in Protocol 1.
-
Protocol 3: Cell-Based Prostaglandin E2 (PGE2) Production Assay
This protocol measures the inhibitory effect of this compound on the production of PGE2 in a cellular context, typically using macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Known COX inhibitor (e.g., Indomethacin)
-
Cell lysis buffer
-
PGE2 ELISA kit
-
Cell culture plates (24- or 48-well)
Procedure:
Caption: Workflow for the cell-based PGE2 production assay.
-
Cell Culture:
-
Seed RAW 264.7 cells in a 24- or 48-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Incubate at 37°C in a humidified 5% CO2 incubator.
-
-
Treatment:
-
After 24 hours, replace the medium with fresh, serum-free medium.
-
Pre-treat the cells with various concentrations of this compound (and controls) for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and subsequent PGE2 production.
-
Incubate for an additional 24 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
-
PGE2 Quantification:
-
Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each concentration of this compound compared to the LPS-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Conclusion
The provided protocols offer a robust framework for researchers to investigate the inhibitory effects of this compound on prostaglandin synthesis. By utilizing these in vitro enzymatic and cell-based assays, scientists can further characterize the anti-inflammatory properties of this promising natural compound and explore its potential as a therapeutic agent. The dual inhibition of COX-1 and 5-LOX by this compound presents a compelling rationale for its continued evaluation in the development of novel anti-inflammatory drugs.
References
- 1. Atractylodis Rhizoma: A review of its traditional uses, phytochemistry, pharmacology, toxicology and quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Lipoxygenase and cyclooxygenase-1 inhibitory active compounds from Atractylodes lancea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Geoherbalism Metabolomic Analysis of Atractylodes lancea (Thunb.) DC. by LC-Triple TOF-MS/MS and GC-MS [mdpi.com]
Application Notes and Protocols for Investigating Atractylochromene as an Inducer of the Nrf2 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress is a key pathological factor in a multitude of chronic diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes. This induction of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), fortifies cellular defenses against oxidative damage.
Atractylochromene, a natural chromene derivative found in plants of the Atractylodes genus, has been investigated for its anti-inflammatory properties. Notably, extracts from Atractylodes lancea have been shown to activate the Nrf2 signaling pathway, suggesting that its individual constituents may be responsible for this activity.[1] Furthermore, other compounds from Atractylodes species, such as atractylenolide, have been demonstrated to promote the nuclear translocation of Nrf2.[2] This document provides detailed application notes and experimental protocols to facilitate the investigation of this compound as a potential activator of the Nrf2 signaling pathway for therapeutic drug development.
Predicted Quantitative Data
The following tables summarize hypothetical quantitative data from key experiments designed to assess the efficacy of this compound in activating the Nrf2 pathway. These tables are provided as a template for data presentation and comparison.
Table 1: Effect of this compound on the Expression of Nrf2 and Downstream Target Proteins
| Treatment | Concentration (µM) | Nuclear Nrf2 (Fold Change) | HO-1 (Fold Change) | NQO1 (Fold Change) |
| Vehicle Control | 0 | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| This compound | 1 | 2.5 ± 0.3 | 2.1 ± 0.4 | 1.8 ± 0.2 |
| This compound | 5 | 4.8 ± 0.5 | 4.2 ± 0.6 | 3.5 ± 0.4 |
| This compound | 10 | 6.2 ± 0.7 | 5.8 ± 0.8 | 4.9 ± 0.5 |
| Positive Control (e.g., Sulforaphane) | 10 | 7.0 ± 0.6 | 6.5 ± 0.7 | 5.5 ± 0.6 |
| Data are presented as mean ± SD from three independent experiments. Fold change is relative to the vehicle control. Data is hypothetical and for illustrative purposes. |
Table 2: this compound-Induced Antioxidant Response Element (ARE) Luciferase Activity
| Treatment | Concentration (µM) | Luciferase Activity (Fold Induction) |
| Vehicle Control | 0 | 1.0 ± 0.1 |
| This compound | 1 | 3.2 ± 0.4 |
| This compound | 5 | 6.5 ± 0.7 |
| This compound | 10 | 9.8 ± 1.1 |
| Positive Control (e.g., tBHQ) | 50 | 12.5 ± 1.5 |
| Data are presented as mean ± SD from three independent experiments. Fold induction is relative to the vehicle control. Data is hypothetical and for illustrative purposes. |
Table 3: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels
| Treatment Group | H₂O₂ (100 µM) | This compound (µM) | Relative Fluorescence Units (RFU) | % Reduction in ROS |
| Untreated Control | - | - | 100 ± 8 | N/A |
| H₂O₂ Control | + | 0 | 450 ± 25 | 0 |
| This compound + H₂O₂ | + | 1 | 320 ± 18 | 28.9% |
| This compound + H₂O₂ | + | 5 | 210 ± 15 | 53.3% |
| This compound + H₂O₂ | + | 10 | 150 ± 12 | 66.7% |
| Positive Control (e.g., NAC) + H₂O₂ | + | 1000 | 120 ± 10 | 73.3% |
| Data are presented as mean ± SD from three independent experiments. Cells were pre-treated with this compound before H₂O₂-induced oxidative stress. Data is hypothetical and for illustrative purposes. |
Signaling Pathways and Experimental Workflows
Caption: this compound inducing the Nrf2 signaling pathway.
Caption: Experimental workflow for investigating this compound.
Experimental Protocols
Western Blot Analysis for Nrf2, HO-1, and NQO1 Expression
This protocol is for determining the protein levels of Nrf2 (total and nuclear), and its downstream targets HO-1 and NQO1.
a. Materials:
-
Cell culture reagents (e.g., DMEM, FBS, penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Sulforaphane)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-HO-1, anti-NQO1, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
b. Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., HaCaT or HepG2) in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or a positive control for a specified time (e.g., 6-24 hours).
-
Cell Lysis:
-
For total protein: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
For nuclear/cytoplasmic fractions: Use a commercial kit following the manufacturer's instructions.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
-
Signal Detection: Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensities using image analysis software and normalize to the respective loading controls (Lamin B1 for nuclear fraction, GAPDH for total and cytoplasmic fractions).[3][4][5]
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.[6][7][8][9][10]
a. Materials:
-
ARE-luciferase reporter plasmid and a control plasmid (e.g., pRL-TK for normalization)
-
Transfection reagent
-
Cell culture reagents
-
This compound stock solution
-
Positive control (e.g., tert-butylhydroquinone, tBHQ)
-
Dual-luciferase reporter assay system
-
Luminometer
b. Protocol:
-
Cell Seeding and Transfection: Seed cells (e.g., HEK293T or HepG2) in a 24-well plate. Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a positive control. Incubate for another 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the dual-luciferase assay kit.
-
Luciferase Activity Measurement:
-
Transfer the cell lysate to a luminometer plate.
-
Add the luciferase assay reagent (for Firefly luciferase) and measure the luminescence.
-
Add the Stop & Glo reagent (to quench the Firefly reaction and provide the substrate for Renilla luciferase) and measure the luminescence again.
-
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as fold induction relative to the vehicle-treated control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[11][12][13][14][15]
a. Materials:
-
Cell culture reagents
-
This compound stock solution
-
Positive control (e.g., N-acetylcysteine, NAC)
-
Oxidative stress inducer (e.g., H₂O₂ or tert-butyl hydroperoxide)
-
DCFH-DA stock solution (in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microplate reader or fluorescence microscope
b. Protocol:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with different concentrations of this compound or a positive control for a specified period (e.g., 1-24 hours).
-
ROS Induction: Induce oxidative stress by adding an ROS inducer (e.g., 100 µM H₂O₂) for 30-60 minutes.
-
DCFH-DA Staining:
-
Remove the medium and wash the cells with warm HBSS.
-
Add DCFH-DA solution (e.g., 10-25 µM in HBSS) to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Remove the DCFH-DA solution and wash the cells with HBSS.
-
Add HBSS to each well and measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).
-
Alternatively, visualize the cells under a fluorescence microscope.
-
-
Data Analysis: Normalize the fluorescence intensity to the cell number if necessary. Calculate the percentage reduction in ROS levels compared to the H₂O₂-treated control.
Immunofluorescence for Nrf2 Nuclear Translocation
This method visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon stimulation.[16][17][18][19][20]
a. Materials:
-
Cells seeded on glass coverslips in a 24-well plate
-
This compound stock solution
-
Positive control
-
4% paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 for permeabilization
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibody: anti-Nrf2
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence or confocal microscope
b. Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound or a positive control for a specified time (e.g., 1-4 hours).
-
Fixation and Permeabilization:
-
Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
-
Blocking and Staining:
-
Wash with PBS and block with blocking solution for 1 hour.
-
Incubate with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash with PBST and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash with PBST and counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto glass slides using mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Nrf2 will appear in the cytoplasm in untreated cells and will accumulate in the DAPI-stained nuclei in treated cells.
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for researchers to investigate the potential of this compound as an activator of the Nrf2 signaling pathway. By systematically evaluating its effects on Nrf2 nuclear translocation, ARE-driven gene expression, and the induction of cytoprotective enzymes, a clear understanding of its mechanism of action can be elucidated. The successful demonstration of Nrf2 activation by this compound would position it as a promising candidate for the development of novel therapeutics for a range of diseases associated with oxidative stress.
References
- 1. Protective Effects of Atractylodis lancea Rhizoma on Lipopolysaccharide-Induced Acute Lung Injury via TLR4/NF-κB and Keap1/Nrf2 Signaling Pathways In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 7. assaygenie.com [assaygenie.com]
- 8. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. goldbio.com [goldbio.com]
- 11. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 13. doc.abcam.com [doc.abcam.com]
- 14. bioquochem.com [bioquochem.com]
- 15. cosmobiousa.com [cosmobiousa.com]
- 16. researchgate.net [researchgate.net]
- 17. Item - Immunofluorescence assays of nuclear localization of Nrf2 protein using fluorescence microscope (original magnificationÃ400). - Public Library of Science - Figshare [plos.figshare.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Atractylochromene and its Analogs in LPS-Stimulated Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation is a significant contributor to a wide range of diseases. Macrophages, key cells of the innate immune system, play a central role in initiating and propagating the inflammatory response. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, triggering the release of pro-inflammatory mediators. Consequently, the modulation of macrophage activation is a critical area of research for the development of novel anti-inflammatory therapeutics.
Atractylochromene is a natural compound that has garnered interest for its potential anti-inflammatory properties. However, detailed studies on this compound's effects on LPS-stimulated macrophages are limited. This document provides a summary of the anti-inflammatory activities of closely related and well-studied compounds isolated from the same genus, Atractylodes, namely Atractylenolide I and Atractylenolide III. These compounds have demonstrated significant inhibitory effects on key inflammatory pathways in LPS-stimulated macrophages and serve as valuable models for understanding the potential mechanisms of action of this compound.
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory effects of Atractylenolide I and Atractylenolide III in LPS-stimulated macrophages.
Table 1: Inhibitory Effects of Atractylenolide I and Atractylenolide III on Pro-inflammatory Mediators
| Compound | Mediator | Cell Type | IC50 Value (µM) | Inhibition Ratio (%) | Reference |
| Atractylenolide I | TNF-α | Peritoneal Macrophages | 23.1 | - | [1] |
| Atractylenolide III | TNF-α | Peritoneal Macrophages | 56.3 | - | [1] |
| Atractylenolide I | Nitric Oxide (NO) | Peritoneal Macrophages | 41.0 | - | [1] |
| Atractylenolide III | Nitric Oxide (NO) | Peritoneal Macrophages | - | 45.1 ± 6.2 (at 100 µM) | [1] |
Table 2: Inhibitory Effects of Atractylenolide I and Atractylenolide III on iNOS Activity
| Compound | Target | IC50 Value (µM) | Reference |
| Atractylenolide I | iNOS Activity | 67.3 | [1] |
| Atractylenolide III | iNOS Activity | 76.1 | [1] |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of Atractylenolide I and III are attributed to their ability to modulate key signaling pathways, primarily the NF-κB and MAPK pathways, which are crucial in the inflammatory response triggered by LPS.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the anti-inflammatory effects of this compound or its analogs in LPS-stimulated macrophages.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[2]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[2]
-
Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 6-well plates for protein and RNA analysis) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound or its analogs) for 1-2 hours.
-
Stimulate the cells with LPS (typically 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO analysis, shorter time points for signaling pathway studies).[3]
-
Cell Viability Assay (MTT Assay)
-
Purpose: To determine the cytotoxic effects of the test compound.
-
Procedure:
-
After treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
Nitric Oxide (NO) Assay (Griess Assay)
-
Purpose: To quantify the production of nitric oxide, a key inflammatory mediator.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.[4]
-
Cytokine Quantification (ELISA)
-
Purpose: To measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., R&D Systems).[5]
-
Briefly, the supernatant is added to antibody-coated plates, followed by the addition of a detection antibody and a substrate solution.
-
Measure the absorbance and calculate the cytokine concentration based on a standard curve.
-
Western Blot Analysis
-
Purpose: To analyze the expression and phosphorylation of key proteins in inflammatory signaling pathways.
-
Procedure:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.[3]
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, p-IκBα, IκBα, p-p38, p38, etc.) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalize the expression of target proteins to a loading control such as β-actin or GAPDH.
-
Conclusion
The data on Atractylenolide I and III strongly suggest that compounds from the Atractylodes genus possess significant anti-inflammatory properties by targeting the NF-κB and MAPK signaling pathways in LPS-stimulated macrophages. While specific data for this compound is currently lacking, these findings provide a solid foundation and a clear experimental framework for investigating its potential as an anti-inflammatory agent. Researchers are encouraged to utilize the provided protocols to explore the efficacy and mechanism of action of this compound and other related natural products.
References
- 1. Atractylenolide I and atractylenolide III inhibit Lipopolysaccharide-induced TNF-alpha and NO production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell culture of RAW264.7 cells [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis Following Atractylochromene Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atractylochromene (AC), a natural chromene derivative isolated from the rhizomes of Atractylodes macrocephala, has emerged as a promising bioactive compound with significant anti-cancer properties.[1][2][3][4] Primarily recognized as a potent repressor of the Wnt/β-catenin signaling pathway, this compound presents a compelling case for further investigation as a potential chemotherapeutic agent, particularly in the context of colorectal cancer.[1][2][3][4] This document provides detailed application notes and experimental protocols for analyzing gene expression changes in cancer cells following treatment with this compound.
The Wnt/β-catenin pathway is a critical regulator of cell proliferation, differentiation, and metastasis, and its aberrant activation is a hallmark of approximately 90% of sporadic and hereditary colorectal cancers.[1][2][3][4] this compound exerts its inhibitory effect by suppressing the nuclear translocation of β-catenin, a key mediator of Wnt signaling.[1][2][4] This leads to the downregulation of oncogenic target genes, such as Cyclin D1, thereby impeding cancer cell proliferation.[2]
These application notes will guide researchers in designing and executing experiments to elucidate the broader transcriptomic effects of this compound, enabling a deeper understanding of its mechanism of action and facilitating the identification of novel therapeutic targets.
Data Presentation: Gene Expression Changes Induced by this compound
The following tables summarize the expected changes in gene expression in colon cancer cells treated with this compound, based on its known inhibitory effect on the Wnt/β-catenin signaling pathway.
Table 1: Downregulated Genes Following this compound Treatment
| Gene Symbol | Gene Name | Function in Wnt/β-catenin Pathway | Expected Change |
| CCND1 | Cyclin D1 | Key regulator of cell cycle progression; a direct target of β-catenin.[2] | Downregulated |
| MYC | c-Myc | Transcription factor promoting cell proliferation; a well-established Wnt target gene. | Downregulated |
| AXIN2 | Axin 2 | A negative feedback regulator of the Wnt pathway; its expression is induced by β-catenin. | Downregulated |
| LEF1 | Lymphoid Enhancer-Binding Factor 1 | Transcription factor that partners with β-catenin to activate target genes. | Downregulated |
| TCF7 | Transcription Factor 7 | Transcription factor that partners with β-catenin to activate target genes. | Downregulated |
| LGR5 | Leucine-rich repeat-containing G-protein coupled receptor 5 | A marker of intestinal stem cells and a Wnt target gene.[5] | Downregulated |
| MMP7 | Matrix Metallopeptidase 7 | Protease involved in invasion and metastasis; a Wnt target gene.[5] | Downregulated |
Table 2: Upregulated Genes Following this compound Treatment (Potential)
| Gene Symbol | Gene Name | Rationale for Upregulation | Expected Change |
| DKK1 | Dickkopf WNT Signaling Pathway Inhibitor 1 | A secreted inhibitor of the Wnt pathway. Inhibition of the pathway may lead to feedback upregulation. | Potentially Upregulated |
| SFRP1 | Secreted Frizzled-Related Protein 1 | A soluble antagonist of Wnt signaling. | Potentially Upregulated |
| WIF1 | WNT Inhibitory Factor 1 | A secreted protein that binds to Wnt proteins and inhibits their activity. | Potentially Upregulated |
| NKD1 | Naked Cuticle Homolog 1 | A negative feedback regulator of the Wnt pathway. | Potentially Upregulated |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Caption: Workflow for gene expression analysis after this compound treatment.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: SW-480 human colon adenocarcinoma cells, which have a constitutively active Wnt/β-catenin pathway, are a suitable model. Other colon cancer cell lines such as HCT-116 or DLD-1 can also be used.
-
Cell Culture: Culture the selected cell line in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution (e.g., 10 mM).
-
Treatment: Seed the cells in culture plates and allow them to adhere overnight. The next day, treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24, 48 hours).
RNA Isolation and Quality Control
-
RNA Extraction: Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the culture plate using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen or TRIzol Reagent, Thermo Fisher Scientific).
-
RNA Purification: Purify the total RNA according to the manufacturer's protocol. Include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
RNA Quality Control:
-
Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 and A260/A230 ratios of ~2.0.
-
Integrity: Assess the RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8 is recommended for downstream applications like RNA-Seq and microarray.
-
Gene Expression Analysis: RNA Sequencing (RNA-Seq) Protocol
-
Library Preparation:
-
Start with 1 µg of high-quality total RNA.
-
Perform poly(A) selection to enrich for mRNA.
-
Fragment the enriched mRNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
Purify the final library and assess its quality and quantity.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). Aim for a sequencing depth of at least 20 million reads per sample.
-
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between this compound-treated and control samples. Set a significance threshold (e.g., adjusted p-value < 0.05 and |log2(Fold Change)| > 1).
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes using tools like DAVID or GSEA to identify enriched biological pathways.
-
Gene Expression Analysis: Microarray Protocol
-
cDNA Synthesis and Labeling:
-
Synthesize first-strand cDNA from 100-500 ng of total RNA using a T7-oligo(dT) primer.
-
Synthesize second-strand cDNA.
-
Synthesize biotin-labeled cRNA by in vitro transcription.
-
Purify and fragment the labeled cRNA.
-
-
Hybridization:
-
Hybridize the fragmented and labeled cRNA to a whole-genome expression microarray (e.g., Affymetrix GeneChip) overnight in a hybridization oven.
-
-
Washing and Staining:
-
Wash the microarray to remove non-specifically bound cRNA.
-
Stain the array with a streptavidin-phycoerythrin conjugate.
-
-
Scanning and Data Extraction:
-
Scan the microarray using a high-resolution scanner.
-
Extract the raw signal intensity data using the manufacturer's software.
-
-
Data Analysis:
-
Quality Control: Assess the quality of the raw data.
-
Normalization: Normalize the data to remove technical variations (e.g., using RMA or GCRMA).
-
Differential Expression Analysis: Use statistical methods (e.g., LIMMA in R) to identify differentially expressed genes.
-
Pathway Analysis: Perform pathway enrichment analysis on the differentially expressed genes.
-
Gene Expression Analysis: Quantitative Real-Time PCR (qPCR) for Validation
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Primer Design:
-
Design or select pre-validated primers for the target genes of interest (e.g., CCND1, MYC) and at least two stable housekeeping genes for normalization (e.g., GAPDH, ACTB).
-
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers.
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the geometric mean of the housekeeping genes (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.
-
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers investigating the effects of this compound on gene expression. By employing these methodologies, scientists can gain valuable insights into the molecular mechanisms underlying the anti-cancer activity of this promising natural compound, ultimately contributing to the development of novel therapeutic strategies. The focus on the Wnt/β-catenin pathway provides a strong starting point for analysis, while the broader transcriptomic approaches will undoubtedly uncover additional pathways and targets modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Efficacy and Target Genes of Atractylodes Macrocephala Koidz Against Alzheimer’s Disease Based on Multi-Omics, Computational Chemistry, and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt/β-Catenin Signaling Pathway in the Development and Progression of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Atractylochromene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atractylochromene, a chromene derivative isolated from the rhizomes of plants from the Atractylodes genus, has garnered interest for its potential therapeutic properties. Preliminary studies on related compounds and extracts from Atractylodes macrocephala and Atractylodes lancea suggest significant immunomodulatory and anti-inflammatory activities. Notably, this compound has been identified as a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1), key enzymes in the inflammatory cascade. Furthermore, related compounds from the same plant family have been shown to influence critical immune signaling pathways, including NF-κB, MAPK, and STAT3. This document provides detailed protocols for utilizing flow cytometry to dissect the effects of this compound on immune cell populations, with a focus on intracellular signaling pathway analysis.
Potential Signaling Pathways Affected by this compound
Based on existing literature for this compound and related compounds, several signaling pathways are of interest for investigation in immune cells.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for T cell development and differentiation.[1] Studies have shown that activation of this pathway can influence the fate of naive T cells.[2] In macrophages, Wnt/β-catenin signaling has been implicated in M2 polarization and proliferation.[3][4] Given that this compound has been identified as a Wnt/β-catenin inhibitor in the context of colon cancer, its effect on this pathway in T cells and macrophages warrants investigation.
Caption: Wnt/β-catenin signaling pathway and potential inhibition by this compound.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory responses, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[5] Inhibition of NF-κB is a common mechanism for anti-inflammatory compounds.
Caption: NF-κB signaling pathway and potential inhibition by this compound.
MAPK and STAT3 Signaling Pathways
The MAPK and STAT3 signaling pathways are also central to immune cell activation, proliferation, and cytokine production.[6][7] Atractylenolide II, a compound related to this compound, has been shown to inhibit STAT3 signaling.[8]
Caption: MAPK and STAT3 signaling pathways and potential inhibition by this compound.
Experimental Protocols
Experimental Workflow
References
- 1. Wnt/β-catenin signaling in T cell immunity and cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Wnt signaling arrests effector differentiation in human peripheral and cord blood-derived T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Wnt/β-Catenin–Promoted Macrophage Alternative Activation Contributes to Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on MAPK signaling in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stat3-mediated Atg7 expression enhances anti-tumor immunity in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of STAT3 signalling contributes to the antimelanoma action of atractylenolide II - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Atractylochromene solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atractylochromene. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1). Its primary mechanism of action involves the modulation of the arachidonic acid cascade, a key pathway in inflammation. By inhibiting 5-LOX and COX-1, this compound can reduce the production of pro-inflammatory lipid mediators such as leukotrienes and prostaglandins.
Q2: What are the general solubility properties of this compound?
This compound is a hydrophobic compound. While specific quantitative solubility data in aqueous solutions is limited, it is known to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is sparingly soluble in aqueous buffers.[1][2]
Q3: I am observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What is causing this?
This is a common issue when working with hydrophobic compounds dissolved in a high concentration of an organic solvent like DMSO. When the DMSO stock is diluted into an aqueous buffer, the concentration of the organic solvent drops significantly. This change in the solvent environment can cause the hydrophobic compound to come out of solution and precipitate.[3][4] The extent of precipitation can be influenced by factors such as the final concentration of the compound, the percentage of DMSO in the final solution, temperature, and the specific components of your aqueous buffer.[3]
Q4: How can I improve the solubility of this compound in my aqueous-based experiments?
Several strategies can be employed to improve the solubility of hydrophobic compounds like this compound in aqueous solutions:
-
Use of Co-solvents: Maintain a low percentage of a water-miscible organic solvent, such as DMSO or ethanol, in your final aqueous solution. It is crucial to keep the final solvent concentration low enough to not affect the biological system (typically ≤0.1% to 1% DMSO for cell-based assays).[5]
-
Employing Surfactants or Detergents: Non-ionic surfactants like polysorbate 20 (Tween 20) or Cremophor EL can be used to increase the solubility of hydrophobic compounds.[5] These should be used at the lowest effective concentration and tested for any effects on the experimental system.
-
Complexation with Cyclodextrins: Cyclodextrins, such as HPβCD (hydroxypropyl-β-cyclodextrin), can encapsulate hydrophobic molecules, increasing their apparent solubility in water.[5]
Q5: What is the recommended procedure for preparing a working solution of this compound for cell-based assays?
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
For your experiment, perform a serial dilution of the stock solution in your cell culture medium or aqueous buffer.
-
It is critical to add the DMSO stock to the aqueous solution while vortexing or mixing to ensure rapid dispersion and minimize localized high concentrations that can lead to precipitation.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of this compound or optimize your solubilization method.
Q6: How does pH affect the stability of this compound in aqueous solutions?
The stability of many organic compounds in aqueous solutions can be pH-dependent.[6][7][8] For hydrophobic compounds, extreme pH values can lead to hydrolysis or other forms of degradation. It is recommended to prepare fresh aqueous solutions of this compound for each experiment and to use a buffer system that maintains a stable pH within the physiological range (typically pH 7.2-7.4) for biological assays.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The compound is crashing out of solution due to low aqueous solubility. | 1. Decrease the final concentration of this compound. 2. Increase the final percentage of DMSO (ensure it is compatible with your assay, typically ≤0.1% - 1%). 3. Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing. 4. Consider using a different co-solvent like ethanol. 5. Explore the use of solubilizing agents like Tween 20 or HPβCD. |
| Inconsistent experimental results | Potential precipitation of the compound leading to variable effective concentrations. | 1. Visually inspect your working solutions for any signs of precipitation before each experiment. 2. Prepare fresh working solutions for each experiment from a reliable stock. 3. Ensure your stock solution is fully dissolved before making dilutions. 4. Consider filtering your final working solution through a 0.22 µm filter if you suspect fine, non-visible precipitates. |
| Loss of compound activity over time in aqueous solution | The compound may be unstable in the aqueous buffer over extended periods. | 1. Prepare fresh working solutions immediately before use. 2. Avoid storing this compound in aqueous solutions for extended periods. If necessary, assess stability over time at the storage temperature. 3. Investigate the effect of pH on compound stability and adjust your buffer if necessary.[6][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Analytical balance
-
Microcentrifuge tubes
-
Pipettes and sterile tips
-
-
Procedure:
-
Determine the molecular weight (MW) of this compound.
-
Calculate the mass of this compound required to make a 10 mM solution. For example, for 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW ( g/mol ) * 1000 mg/g
-
Weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the tube until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution in Aqueous Buffer with a Co-solvent
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
-
Procedure:
-
Determine the desired final concentration of this compound and the final percentage of DMSO in your experiment.
-
Calculate the volume of the 10 mM stock solution needed. For example, to prepare 1 mL of a 10 µM working solution: V_stock = (10 µM * 1 mL) / 10 mM = 1 µL
-
Pipette the required volume of the aqueous buffer into a sterile tube.
-
While vortexing the tube containing the buffer, add the calculated volume of the this compound stock solution dropwise. This ensures rapid mixing and minimizes precipitation.
-
Visually inspect the final solution for any signs of turbidity or precipitation.
-
Use the freshly prepared working solution immediately in your experiment.
-
Signaling Pathway Diagrams
Caption: this compound inhibits the COX-1 pathway.
Caption: this compound inhibits the 5-LOX pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype [frontiersin.org]
- 6. Aqueous stability of astilbin: effects of pH, temperature, and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anaerobic stability of aqueous physostigmine solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pH-Dependent stability of azithromycin in aqueous solution and structure identification of two new degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Atractylochromene concentration for in vitro experiments
Welcome to the technical support center for Atractylochromene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1). Its mechanism of action involves the direct inhibition of these enzymes, which are key players in the arachidonic acid cascade responsible for the production of pro-inflammatory mediators such as leukotrienes and prostaglandins.[1][2][3][4]
2. What are the recommended solvents for preparing this compound stock solutions?
3. What is the stability of this compound in stock solutions and cell culture media?
For powdered this compound, storage at -20°C is recommended for up to 3 years, and at 4°C for up to 2 years. Once dissolved in a solvent such as DMSO, stock solutions are stable for up to 6 months at -80°C and for up to 1 month at -20°C. The stability of this compound in aqueous solutions or cell culture media can be limited and is influenced by factors such as pH and temperature. It is advisable to prepare fresh dilutions in media for each experiment from a frozen stock solution.
4. What are the known inhibitory concentrations of this compound?
This compound has been shown to inhibit 5-LOX with a half-maximal inhibitory concentration (IC50) of 0.6 µM and COX-1 with an IC50 of 3.3 µM.[1][2][3][4]
Troubleshooting Guides
Low or No Compound Activity
Problem: I am not observing the expected biological effect of this compound in my in vitro assay.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | The effective concentration can vary between cell types and assay systems. Perform a dose-response experiment to determine the optimal concentration range for your specific model. Start with concentrations around the known IC50 values (0.6 µM for 5-LOX and 3.3 µM for COX-1) and test a range of dilutions (e.g., 0.1 µM to 10 µM). |
| Compound Degradation | Ensure that stock solutions have been stored properly at -20°C or -80°C and have not undergone multiple freeze-thaw cycles. Prepare fresh working dilutions in cell culture medium for each experiment. |
| Inappropriate Assay System | Confirm that your chosen cell line expresses the target enzymes (5-LOX and COX-1) and that the experimental endpoint is relevant to the inhibition of these pathways (e.g., measurement of downstream products like leukotrienes or prostaglandins). |
| Cell Health | Poor cell viability can affect the cellular response to the compound. Ensure that your cells are healthy and in the exponential growth phase before treatment. |
High Background or Off-Target Effects
Problem: I am observing high background noise or unexpected cellular responses that may not be related to the inhibition of 5-LOX or COX-1.
| Possible Cause | Troubleshooting Step |
| Solvent Cytotoxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final concentration of the solvent in the culture medium is below the cytotoxic threshold for your cell line (typically ≤ 0.5%). Run a solvent-only control to assess its effect. |
| Compound Cytotoxicity | This compound itself may exhibit cytotoxicity at higher concentrations. It is crucial to determine the cytotoxic concentration (CC50) of this compound in your cell line of interest. |
| Non-specific Binding | Components in the cell culture medium, such as serum proteins, may bind to the compound, reducing its effective concentration or leading to non-specific effects. Consider reducing the serum concentration during the treatment period if your experimental design allows. |
Experimental Protocols & Data
Determining this compound Cytotoxicity (MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Workflow:
Detailed Methodology:
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a period of 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the CC50 value.
Quantitative Data for Related Compounds:
While specific cytotoxicity data for this compound is limited, studies on structurally related compounds can provide an initial estimate for concentration ranges.
| Compound | Cell Line | Cytotoxic Concentration |
| Atractylon | HL-60 (Human Leukemia) | 15 µg/mL (induces apoptosis)[1] |
| Atractylon | P-388 (Mouse Leukemia) | 15 µg/mL (inhibits viability)[1] |
| Atractylenolide I | HL-60 (Human Leukemia) | 30 µg/mL (induces apoptosis)[1] |
| Atractylenolide I | P-388 (Mouse Leukemia) | 30 µg/mL (induces apoptosis)[1] |
In Vitro Anti-Inflammatory Assay (Prostaglandin E2 and Leukotriene B4 Measurement)
This protocol outlines a general method to assess the anti-inflammatory effects of this compound by measuring its impact on the production of prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) in stimulated cells.
Experimental Workflow:
Detailed Methodology:
-
Cell Seeding: Plate appropriate cells (e.g., RAW 264.7 macrophages or primary immune cells) in a multi-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from cytotoxicity assays) for a short period (e.g., 1-2 hours).
-
Stimulation: Induce an inflammatory response by adding a stimulating agent such as lipopolysaccharide (LPS) for PGE2 production or a calcium ionophore like A23187 for LTB4 production.
-
Incubation: Incubate the cells for a sufficient time to allow for the production of prostaglandins and leukotrienes (this will vary depending on the cell type and stimulus).
-
Supernatant Collection: Collect the cell culture supernatants.
-
Quantification: Measure the concentration of PGE2 and LTB4 in the supernatants using commercially available ELISA kits or other sensitive detection methods like LC-MS/MS.
-
Data Analysis: Calculate the percentage inhibition of PGE2 and LTB4 production by this compound at each concentration compared to the stimulated control.
This compound Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the 5-LOX and COX-1 enzymes in the arachidonic acid signaling pathway.
References
- 1. Cytotoxic activity of sesquiterpenoids from Atractylodes ovata on leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. researchgate.net [researchgate.net]
Atractylochromene Stability & Storage: Technical Support Center
Disclaimer: Publicly available stability data for Atractylochromene is limited. This guide is based on general principles of pharmaceutical stability testing for chromene-containing compounds and established industry guidelines, such as those from the International Council for Harmonisation (ICH). The provided data and degradation pathways are illustrative examples. Researchers should always perform their own stability studies to determine the specific stability profile of this compound in their formulations and applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage of solutions, use an inert solvent and store at 2-8°C for no longer than 24-48 hours. Always purge the headspace of the container with an inert gas like nitrogen or argon to prevent oxidation.
Q2: How can I perform a preliminary assessment of this compound's stability?
A forced degradation study is the best approach to quickly understand the stability profile of this compound.[1] This involves exposing the compound to harsh conditions such as high temperature, humidity, strong acidic and basic solutions, and intense light. This helps to identify potential degradation products and pathways.
Q3: What are the common signs of this compound degradation?
Visual signs of degradation can include a change in color or the formation of precipitates in solution. However, the most reliable way to detect degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can reveal the appearance of new impurity peaks or a decrease in the main compound's peak area.[2]
Q4: How do temperature, light, and pH affect the stability of this compound?
-
Temperature: Elevated temperatures are likely to accelerate the degradation of this compound.
-
Light: As a chromene-containing compound, this compound may be susceptible to photodegradation. It is crucial to protect it from light, especially UV light.[3]
-
pH: The stability of this compound in solution is likely pH-dependent. Hydrolysis can occur at acidic or basic pH.
Q5: What analytical methods are suitable for this compound stability studies?
The most common and effective method is stability-indicating HPLC with UV detection.[2][4] For the identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation of impurities.[6]
Troubleshooting Guides
Issue 1: Unexpected peaks appear in my HPLC chromatogram during analysis.
-
Question: I am analyzing my this compound sample and see new, smaller peaks that were not there before. What could be the cause?
-
Answer: The appearance of new peaks strongly suggests that your sample has degraded.
-
Check Storage Conditions: Was the sample stored correctly (temperature, light, moisture)? Improper storage is a common cause of degradation.[7][8]
-
Solvent Stability: Is this compound stable in the solvent you are using? Consider performing a solvent compatibility study.
-
Forced Degradation: The new peaks could be degradation products. It is advisable to perform a forced degradation study to identify these impurities.
-
Issue 2: The concentration of my this compound stock solution is lower than expected.
-
Question: I prepared a stock solution of this compound, but subsequent analysis shows a decrease in its concentration. Why is this happening?
-
Answer: A decrease in concentration over time indicates instability in the solution.
-
Solution Stability: this compound may not be stable in your chosen solvent or at the storage temperature for the duration you are keeping it. Prepare fresh solutions for each experiment.
-
Adsorption: The compound might be adsorbing to the surface of your storage container. Consider using different types of vials (e.g., glass vs. polypropylene).
-
Precipitation: Check for any visible precipitate. The compound might be precipitating out of solution, especially if stored at a lower temperature.
-
Issue 3: My solid this compound has changed color.
-
Question: The color of my powdered this compound has changed from off-white to a yellowish tint. Is it still usable?
-
Answer: A color change is a strong indicator of degradation, likely due to oxidation or photodegradation.
-
Re-analysis: You should re-analyze the material using HPLC to determine its purity.
-
Usability: If the purity has dropped significantly, it is not recommended to use it for experiments where accurate concentration is critical.
-
Future Prevention: Ensure the compound is stored under an inert atmosphere and protected from light.
-
Quantitative Data Summary
The following tables present hypothetical stability data for this compound to illustrate a typical stability profile.
Table 1: Hypothetical Long-Term Stability of Solid this compound
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| 25°C / 60% RH | 0 Months | 99.8 | Off-white powder |
| 3 Months | 98.5 | Off-white powder | |
| 6 Months | 97.1 | Yellowish powder | |
| 5°C | 0 Months | 99.8 | Off-white powder |
| 6 Months | 99.7 | Off-white powder | |
| 12 Months | 99.5 | Off-white powder | |
| -20°C | 0 Months | 99.8 | Off-white powder |
| 12 Months | 99.8 | Off-white powder | |
| 24 Months | 99.7 | Off-white powder |
Table 2: Hypothetical Stability of this compound in Solution (1 mg/mL in Acetonitrile:Water 1:1) at 25°C
| Time Point | Purity (%) by HPLC |
| 0 hours | 99.8 |
| 8 hours | 99.1 |
| 24 hours | 97.5 |
| 48 hours | 95.2 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Preparation: Prepare separate solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate a solution at 80°C for 48 hours. For solid stress, heat the powder at 80°C for 7 days.
-
Photostability: Expose a solution and solid sample to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W·h/m²).
-
-
Sample Analysis: At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration. Analyze by HPLC-UV and LC-MS to identify and quantify the parent compound and any degradation products.
Protocol 2: Long-Term Stability Study of this compound
Objective: To determine the re-test period for the drug substance or shelf life for a drug product.[7]
Methodology:
-
Batch Selection: Use at least three primary batches of this compound.
-
Storage Conditions: Store the samples in containers that simulate the proposed packaging under the following ICH conditions:[3]
-
Long-term: 25°C / 60% RH or 30°C / 65% RH.
-
Intermediate: 30°C / 65% RH.
-
Accelerated: 40°C / 75% RH.[3]
-
-
Testing Frequency: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) for long-term studies and (e.g., 0, 3, 6 months) for accelerated studies.
-
Analysis: Analyze the samples for appearance, purity by HPLC, water content, and any other critical quality attributes.
Visualizations
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. pharmtech.com [pharmtech.com]
- 3. stirapharma.com [stirapharma.com]
- 4. wiley.com [wiley.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Navigating the Challenges of Stability Testing | Pharmacy Prof Dvpt [ce.pharmacy.wisc.edu]
- 8. kernccd-keenan.safecollegessds.com [kernccd-keenan.safecollegessds.com]
Preventing Atractylochromene precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Atractylochromene in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a naturally occurring bioactive compound.[1] It has been identified as a potent dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1) with IC50 values of 0.6 and 3.3 μM, respectively.[2] Additionally, it has been shown to be a repressor of the Wnt/β-catenin signaling pathway in colon cancer cells.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₂O₂ | |
| Molecular Weight | 258.35 g/mol | |
| Boiling Point | 387.1 °C | |
| Storage | 2°C - 8°C |
Q2: Why does this compound precipitate in my cell culture medium?
This compound is a hydrophobic molecule, meaning it has low solubility in aqueous solutions like cell culture media. Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the medium. This can be triggered by several factors:
-
High Final Concentration: The desired experimental concentration may be higher than the compound's solubility in the aqueous environment of the cell culture medium.
-
Improper Dissolution: If the initial stock solution is not properly prepared or if the compound is not adequately dispersed upon dilution into the media, it can lead to localized high concentrations and subsequent precipitation.
-
Solvent Shock: Rapidly adding a concentrated stock solution (e.g., in 100% DMSO) to the aqueous medium can cause the compound to "crash out" of the solution due to the sudden change in solvent polarity.
-
Temperature and pH: Changes in temperature and pH of the cell culture medium can affect the solubility of this compound.
-
Media Components: Interactions with salts, proteins, and other components in the culture medium can also influence the solubility of the compound.
Q3: What is the recommended solvent for making an this compound stock solution?
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%. It is essential to perform a vehicle control experiment (treating cells with the same final concentration of the solvent alone) to ensure that the observed effects are due to the compound and not the solvent.
Troubleshooting Guide
This guide addresses common issues encountered with this compound precipitation in cell culture experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding this compound stock to media. | - Final concentration is too high.- "Solvent shock" from rapid dilution.- Stock solution is not fully dissolved. | - Lower the final working concentration of this compound.- Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling.- Ensure the stock solution is clear and free of any visible precipitate before use. Gently warm the stock solution if necessary to ensure complete dissolution. |
| Precipitate or cloudiness appears in the culture plate after incubation. | - Compound is coming out of solution over time.- Interaction with media components or serum.- Evaporation of media leading to increased compound concentration. | - Reduce the final concentration.- Consider using a lower percentage of serum in your media, as serum proteins can sometimes interact with and precipitate compounds. However, in some cases, serum proteins can aid in solubilization, so this may require optimization.- Ensure proper humidification in the incubator to prevent evaporation. |
| Inconsistent results between experiments. | - Incomplete dissolution of stock solution.- Precipitation in some wells but not others. | - Always ensure the stock solution is completely dissolved before each use.- Prepare a master mix of the final working solution of this compound in the cell culture medium to ensure a homogenous solution is added to all wells. |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
This protocol provides a general guideline for preparing a stock solution of this compound and diluting it into cell culture medium to minimize precipitation.
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol
-
Sterile microcentrifuge tubes
-
Pre-warmed cell culture medium (e.g., at 37°C)
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM):
-
Calculate the mass of this compound needed to prepare a 10 mM stock solution (Molecular Weight = 258.35 g/mol ).
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO or ethanol to achieve a 10 mM concentration.
-
Vortex the tube thoroughly until the powder is completely dissolved. If necessary, gently warm the tube at 37°C for a few minutes to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Working Solution:
-
Pre-warm the cell culture medium to 37°C.
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration, ensuring the final solvent concentration remains low (ideally ≤ 0.1%).
-
Add the calculated volume of the this compound stock solution drop-by-drop to the pre-warmed medium while gently swirling or vortexing the medium. This gradual dilution helps to prevent "solvent shock" and precipitation.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Visualizations
Logical Workflow for Troubleshooting this compound Precipitation
Caption: A flowchart outlining the steps to troubleshoot this compound precipitation.
Signaling Pathway of this compound (Wnt/β-catenin Pathway Inhibition)
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
References
Technical Support Center: Overcoming Poor Oral Bioavailability of Atractylochromene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the challenges of poor oral bioavailability of Atractylochromene.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its oral bioavailability a concern?
This compound is a naturally occurring bioactive compound found in the roots of Atractylodes plants.[1] It is recognized as a potent dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1), suggesting its potential therapeutic applications in inflammatory conditions.[2] However, like many lipophilic compounds, this compound is expected to have poor aqueous solubility, which can significantly limit its dissolution in the gastrointestinal tract and, consequently, its oral absorption and bioavailability.[3][4][5]
2. What are the primary factors contributing to the poor oral bioavailability of this compound?
The primary factors are likely its low aqueous solubility and potentially low permeability across the intestinal epithelium.[3][6] For a drug to be absorbed orally, it must first dissolve in the gastrointestinal fluids and then permeate through the intestinal wall to enter the bloodstream.[3] Compounds with poor solubility often exhibit dissolution rate-limited absorption.
3. What formulation strategies can be employed to enhance the oral bioavailability of this compound?
Several advanced formulation strategies can be explored to overcome the poor oral bioavailability of hydrophobic drugs like this compound:
-
Nanoformulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or polymeric nanoparticles, can increase its surface area for dissolution and improve absorption.[6][7] A study on the related compound Atractylodin demonstrated a 2.7-fold increase in oral bioavailability when formulated in PLGA nanoparticles.[8]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the gastrointestinal fluids.[4][5][9] This spontaneous emulsification can significantly improve the solubilization and absorption of lipophilic drugs.[4]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier at the molecular level can enhance its wettability and dissolution rate.[10][11][12] This technique transforms the drug from a crystalline to a more soluble amorphous state.[10]
4. How can I assess the intestinal permeability of this compound?
The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium to predict oral drug absorption.[13][14][15][16] This assay measures the transport of a compound across a monolayer of Caco-2 cells, providing an apparent permeability coefficient (Papp) value.[13][14]
5. What analytical methods are suitable for quantifying this compound in biological samples for pharmacokinetic studies?
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying small molecules like this compound in complex biological matrices such as plasma.[17][18][19] Proper method development and validation are crucial for accurate pharmacokinetic analysis.[20]
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low drug loading in nanoformulation | Poor solubility of this compound in the lipid or polymer matrix. Incompatibility between the drug and the carrier. | Screen various lipids or polymers to find one with higher solubilizing capacity for this compound. Optimize the drug-to-carrier ratio. Consider using a co-solvent during the formulation process. |
| Instability of SEDDS formulation (e.g., phase separation, drug precipitation) | Imbalance in the oil, surfactant, and co-surfactant ratio. Poor miscibility of components. Drug precipitation upon dilution. | Systematically screen different oils, surfactants, and co-surfactants to identify a stable combination. Construct a pseudo-ternary phase diagram to determine the optimal component ratios for the self-emulsifying region.[4] |
| Inconsistent drug release from solid dispersion | Recrystallization of the amorphous drug over time. Incomplete dispersion of the drug in the carrier. | Select a polymer carrier that has a high glass transition temperature (Tg) to inhibit drug crystallization. Use techniques like hot-melt extrusion for better molecular dispersion.[10] Store the formulation under appropriate temperature and humidity conditions. |
| High variability in in vivo pharmacokinetic data | Poor and variable absorption from the GI tract. First-pass metabolism. | Employing a bioavailability-enhancing formulation (nanoformulation, SEDDS, solid dispersion) can lead to more consistent absorption.[4][7][11] Investigate potential P-glycoprotein (P-gp) efflux or metabolism by cytochrome P450 enzymes.[21] |
| Difficulty in quantifying this compound in plasma | Low plasma concentrations due to poor bioavailability. Matrix effects from plasma components interfering with the analysis. | Develop a highly sensitive LC-MS/MS method with a low limit of quantification (LLOQ).[17] Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to minimize matrix effects.[20] |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₇H₂₂O₂ | [1] |
| Molecular Weight | 258.35 g/mol | [1] |
| Boiling Point | 387.1 °C | [1] |
| Aqueous Solubility | Predicted to be low (hydrophobic nature) | Inferred from lipophilic structure and studies on related compounds. |
| LogP | Not available (Predicted to be high) | - |
Table 2: Comparative Pharmacokinetic Parameters of Atractylodin (a related compound) Formulations in Mice
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋∞ (ng·h/mL) | Relative Bioavailability (%) |
| Free Atractylodin | Data not specified | Data not specified | Normalized to 100 | 100 |
| Atractylodin-PLGA-NPs | Increased | Increased | Increased by 2.7-fold | 270 |
| Data adapted from a study on Atractylodin, a structurally related compound, to illustrate the potential for bioavailability enhancement.[8] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To prepare this compound-loaded SLNs to enhance its aqueous dispersibility and oral absorption.
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Deionized water
-
Organic solvent (e.g., acetone, ethanol - if using solvent-based method)
Methodology (High-Shear Homogenization and Ultrasonication):
-
Melt the solid lipid at a temperature approximately 5-10 °C above its melting point.
-
Dissolve the accurately weighed this compound in the molten lipid.
-
Separately, prepare an aqueous surfactant solution and heat it to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the hot lipid phase under high-shear homogenization for 5-10 minutes to form a coarse pre-emulsion.
-
Immediately subject the pre-emulsion to high-power ultrasonication (probe sonicator) for 10-15 minutes to reduce the particle size to the nanometer range.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: Development of this compound Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To develop a liquid SEDDS formulation of this compound for improved solubilization in the GI tract.
Materials:
-
This compound
-
Oil (e.g., Labrafil® M 1944 CS, Capryol™ 90)
-
Surfactant (e.g., Kolliphor® EL, Tween® 20)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, Propylene glycol)
Methodology:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select appropriate excipients.
-
Construction of Pseudo-Ternary Phase Diagram:
-
Select the oil, surfactant, and co-surfactant with the highest solubilizing capacity for this compound.
-
Prepare various mixtures of the surfactant and co-surfactant (Sₘᵢₓ) at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
Mix the Sₘᵢₓ with the oil at different weight ratios (e.g., 9:1, 8:2, ... 1:9).
-
Titrate each mixture with water and observe for the formation of a clear or slightly bluish, stable microemulsion.
-
Plot the results on a pseudo-ternary phase diagram to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Select a formulation from the optimal self-emulsifying region.
-
Dissolve the accurately weighed this compound in the mixture of oil, surfactant, and co-surfactant with gentle stirring and vortexing until a clear solution is obtained.
-
-
Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size upon dilution, and robustness to dilution in different media (e.g., water, 0.1 N HCl, phosphate buffer pH 6.8).
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate and compare the oral bioavailability of an enhanced this compound formulation (e.g., nanoformulation or SEDDS) with a simple suspension of the drug.
Methodology:
-
Animal Model: Use healthy male Sprague-Dawley or Wistar rats (200-250 g). Acclimatize the animals for at least one week before the experiment.
-
Dosing:
-
Divide the rats into two groups (n=6 per group): Control (this compound suspension) and Test (enhanced this compound formulation).
-
Fast the rats overnight (12 hours) with free access to water.
-
Administer the respective formulations orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples at 10,000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
-
Sample Analysis:
-
Extract this compound from the plasma samples using an appropriate method (e.g., protein precipitation with acetonitrile).
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC₀₋ₜ, AUC₀₋∞, t₁/₂) for both groups using non-compartmental analysis software.
-
Determine the relative bioavailability of the test formulation compared to the control suspension.
-
Visualizations
Caption: Workflow for overcoming the poor oral bioavailability of this compound.
Caption: Logical workflow for the development of a Self-Emulsifying Drug Delivery System (SEDDS).
Caption: this compound's proposed mechanism of action via inhibition of COX-1 and 5-LOX pathways.
References
- 1. This compound | 203443-33-8 | DIA44333 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. upm-inc.com [upm-inc.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. omicsonline.org [omicsonline.org]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Enhanced oral bioavailability and biodistribution of atractylodin encapsulated in PLGA nanoparticle in cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. innpharmacotherapy.com [innpharmacotherapy.com]
- 12. jddtonline.info [jddtonline.info]
- 13. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. enamine.net [enamine.net]
- 15. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 17. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. High-speed HPLC/MS/MS analysis of biological fluids: a practical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. apps.dtic.mil [apps.dtic.mil]
- 21. Modulation of oral drug bioavailability: from preclinical mechanism to therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of Atractylochromene in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Atractylochromene in various assays. The information aims to help minimize off-target effects and troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is recognized as a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1). Additionally, it has been identified as a repressor of the Wnt/β-catenin signaling pathway.[1][2][3][4] It exerts its inhibitory effects on 5-LOX and COX-1 by interfering with the enzymatic activity responsible for the production of leukotrienes and prostaglandins, respectively. In the Wnt/β-catenin pathway, this compound has been shown to suppress the transcriptional activity of β-catenin.[2][3][4]
Q2: What are the known off-target effects of this compound?
Currently, there is limited publicly available data detailing a comprehensive selectivity profile of this compound against a broad panel of kinases or other cellular targets. While its primary targets are 5-LOX and COX-1, and it is known to inhibit Wnt/β-catenin signaling, researchers should be aware of the potential for off-target effects, which are common for small molecule inhibitors. To mitigate this, it is crucial to include appropriate controls and perform secondary assays to validate findings.
Q3: What are the recommended starting concentrations for in vitro assays?
The effective concentration of this compound can vary depending on the cell type and specific assay. Based on available literature, concentrations in the range of 5 to 20 µg/mL have been used to observe effects on Wnt/β-catenin signaling in HEK293T and SW480 cells.[1][3] For enzyme inhibition assays, the IC50 values are a good starting point for determining the concentration range. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound?
For in vitro experiments, this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure the final concentration of DMSO in the assay medium is low (typically <0.1%) to avoid solvent-induced artifacts. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by preparing aliquots.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered when using this compound in 5-LOX, COX-1, and Wnt/β-catenin signaling assays.
5-LOX and COX-1 Enzyme Inhibition Assays
| Problem | Possible Cause | Solution |
| High variability between replicates | - Inaccurate pipetting- Reagent instability- Plate edge effects | - Use calibrated pipettes and practice proper pipetting technique.- Prepare fresh reagents and keep enzymes on ice.- Avoid using the outer wells of the microplate or fill them with buffer. |
| No or low inhibition observed | - Incorrect enzyme concentration- Inactive this compound- Incorrect assay conditions | - Titrate the enzyme to determine the optimal concentration for the assay.- Use a fresh aliquot of this compound and verify its purity.- Ensure the pH, temperature, and substrate concentration are optimal for the enzyme. |
| Inconsistent IC50 values | - Variation in pre-incubation time- Substrate concentration affecting inhibitor potency | - Standardize the pre-incubation time of the enzyme with this compound.- Determine the Michaelis constant (Km) of the substrate and use a concentration at or below the Km. |
Wnt/β-catenin Signaling Assays (e.g., Luciferase Reporter Assay)
| Problem | Possible Cause | Solution |
| Low luciferase signal | - Low transfection efficiency- Cell health issues- Insufficient Wnt stimulation | - Optimize transfection protocol (e.g., DNA:reagent ratio, cell density).- Ensure cells are healthy and not overgrown before transfection.- Use a known Wnt pathway activator (e.g., Wnt3a conditioned media, GSK3β inhibitor) as a positive control and optimize its concentration. |
| High background signal in control wells | - "Leaky" reporter construct- Autofluorescence of this compound | - Use a minimal promoter-driven luciferase construct as a negative control.- Measure the fluorescence of this compound alone at the assay wavelength and subtract this from the experimental readings. |
| Inconsistent results | - Variability in cell passage number- Inconsistent stimulation/inhibition timing | - Use cells within a consistent and low passage number range.- Ensure precise and consistent timing for the addition of Wnt agonists and this compound. |
Experimental Protocols
General Protocol for 5-LOX Inhibitor Screening Assay (Fluorometric)
-
Reagent Preparation : Prepare the 5-LOX assay buffer, 5-LOX probe, 5-LOX enzyme, and substrate according to the manufacturer's instructions. Keep all components on ice.
-
Compound Preparation : Dissolve this compound in DMSO to make a stock solution. Prepare serial dilutions of this compound in the assay buffer.
-
Assay Plate Setup : Add the diluted this compound solutions to a 96-well white plate. Include wells for a no-inhibitor control (vehicle control) and a known 5-LOX inhibitor as a positive control.
-
Enzyme Addition : Add the 5-LOX enzyme to all wells and incubate for the recommended time at room temperature, protected from light.
-
Reaction Initiation : Add the substrate to all wells to start the reaction.
-
Measurement : Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 500/536 nm) for a set period.
-
Data Analysis : Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
General Protocol for COX-1 Inhibitor Screening Assay (Fluorometric)
-
Reagent Preparation : Prepare the COX-1 assay buffer, COX-1 probe, Heme, and ovine COX-1 enzyme as per the kit protocol.
-
Compound Preparation : Prepare a stock solution of this compound in DMSO and create serial dilutions in the assay buffer.
-
Assay Plate Setup : To a 96-well plate, add the assay buffer, Heme, and COX-1 enzyme.
-
Inhibitor Addition : Add the diluted this compound solutions to the respective wells. Include vehicle controls and a known COX-1 inhibitor (e.g., SC-560) as a positive control. Incubate for a specified time at 37°C.
-
Reaction Initiation : Add Arachidonic Acid (substrate) to all wells to start the reaction.
-
Measurement : Measure the fluorescence at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Data Analysis : Calculate the percent inhibition for each this compound concentration and determine the IC50 value.[5]
General Protocol for TCF/LEF Luciferase Reporter Assay for Wnt/β-catenin Signaling
-
Cell Seeding : Seed cells (e.g., HEK293T) in a 96-well white plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection : Co-transfect the cells with a TCF/LEF firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Wnt Pathway Activation : After 24 hours, replace the medium with fresh medium containing a Wnt agonist (e.g., Wnt3a-conditioned medium or a GSK3β inhibitor like CHIR99021) to activate the pathway.
-
Inhibitor Treatment : Simultaneously treat the cells with varying concentrations of this compound or vehicle (DMSO).
-
Incubation : Incubate the cells for another 24-48 hours.
-
Luciferase Assay : Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the vehicle-treated control.
Visualizations
Caption: this compound's inhibitory mechanisms.
Caption: Workflow for validating this compound activity.
Caption: Logic for troubleshooting unexpected assay results.
References
- 1. Therapeutic Potential of Naturally Occurring Small Molecules to Target the Wnt/β-Catenin Signaling Pathway in Colorectal Cancer [mdpi.com]
- 2. This compound Is a Repressor of Wnt/β-Catenin Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. This compound Is a Repressor of Wnt/β-Catenin Signaling in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
Technical Support Center: Managing Atractylochromene Autofluorescence in Imaging Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by Atractylochromene autofluorescence in imaging experiments.
Disclaimer
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered due to this compound autofluorescence.
Table 1: Troubleshooting this compound Autofluorescence
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence in all channels, obscuring the signal of interest. | 1. this compound autofluorescence. 2. Endogenous tissue/cell autofluorescence (e.g., NADH, collagen, elastin). 3. Fixation-induced autofluorescence. | 1. Characterize the autofluorescence spectrum of this compound alone. 2. Implement a chemical quenching protocol (e.g., Sodium Borohydride or Sudan Black B). 3. Optimize imaging parameters to minimize autofluorescence contribution (e.g., use longer wavelength fluorophores). 4. Employ spectral imaging and linear unmixing to computationally separate the autofluorescence signal.[1][2] 5. Include unstained, this compound-treated controls to determine the baseline autofluorescence.[3][4] |
| Signal from a green fluorophore (e.g., GFP, FITC, Alexa Fluor 488) is indistinguishable from the background. | Spectral overlap between the green fluorophore and the assumed broad emission of this compound. | 1. Switch to a fluorophore with a longer wavelength emission (e.g., red or far-red fluorophores like Alexa Fluor 647).[3] 2. Use a brighter fluorophore to increase the signal-to-noise ratio. 3. Attempt spectral unmixing to separate the two emission signals. 4. If possible, reduce the concentration of this compound while maintaining its biological activity. |
| Chemical quenching treatment reduces autofluorescence but also diminishes the specific signal. | The quenching agent is affecting the fluorescence of the specific probe or damaging the antigen. | 1. Optimize the concentration and incubation time of the quenching agent. 2. Test different quenching agents (e.g., if using Sodium Borohydride, try Sudan Black B, or vice versa). 3. Apply the quenching agent at a different stage of the protocol (e.g., before antibody incubation). |
| Spectral unmixing is not effectively separating the signals. | 1. Inaccurate reference spectra for this compound autofluorescence or the specific fluorophore. 2. Low signal-to-noise ratio. 3. The autofluorescence and specific fluorescence spectra are too similar. | 1. Carefully acquire reference spectra from samples containing only this compound and only the specific fluorophore, using the exact same imaging settings as the experiment.[1][5] 2. Increase the brightness of the specific signal (e.g., use a brighter fluorophore or signal amplification). 3. If spectra are too similar, a different imaging strategy (e.g., using a spectrally distinct fluorophore) is recommended. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern for fluorescence imaging?
This compound is a natural product that acts as a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1). Like many natural products with complex ring structures, it has the potential to be inherently fluorescent. This "autofluorescence" can interfere with the detection of fluorescent probes used in imaging studies, leading to high background, low signal-to-noise ratios, and potential misinterpretation of data.
Q2: How can I determine the autofluorescence profile of this compound in my specific experiment?
To characterize the autofluorescence, prepare a control sample that includes your cells or tissue and this compound at the working concentration, but without any fluorescent labels. Image this sample using a range of excitation and emission wavelengths to determine the optimal excitation and the emission spectrum of the this compound-induced autofluorescence.[6]
Q3: What are the main strategies to combat autofluorescence from this compound?
There are three primary strategies:
-
Chemical Quenching: Treating the sample with chemical agents that reduce or eliminate fluorescence.
-
Spectral Separation: Choosing fluorophores that have excitation and emission spectra that do not overlap with this compound's autofluorescence.
-
Computational Subtraction: Using techniques like spectral imaging and linear unmixing to digitally separate the autofluorescence from the specific signal.[1][2]
Q4: When should I choose chemical quenching over spectral unmixing?
Chemical quenching is often a simpler and more accessible method if you do not have access to a spectral imaging system. It can be very effective, but it requires careful optimization to avoid damaging the sample or the specific fluorescent signal. Spectral unmixing is a more powerful and non-destructive technique that can separate even highly overlapping spectra, but it requires more sophisticated equipment and data analysis.[5]
Q5: Can I use DAPI with this compound?
Based on our assumed autofluorescence profile (excitation ~400-450 nm, emission ~500-580 nm), there is potential for spectral overlap with DAPI, which has an excitation maximum around 360 nm and an emission maximum around 460 nm. The broad excitation and emission of this compound might bleed into the DAPI channel. It is crucial to image a control sample with only this compound to assess the degree of bleed-through and determine if a different nuclear stain is necessary.
Experimental Protocols
Here are detailed methodologies for key experiments to mitigate this compound autofluorescence.
Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced and Endogenous Autofluorescence
This protocol is effective for reducing autofluorescence caused by glutaraldehyde or formaldehyde fixation, as well as some endogenous fluorophores.[3]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Sodium Borohydride (NaBH₄)
-
Ice
Procedure:
-
Prepare fresh Sodium Borohydride solution: Immediately before use, dissolve Sodium Borohydride in ice-cold PBS to a final concentration of 1 mg/mL. The solution will fizz.
-
Incubation: Apply the freshly prepared, fizzing Sodium Borohydride solution to your fixed cells or tissue sections.
-
For cell monolayers: Incubate for 4 minutes on ice.
-
For tissue sections (5-10 µm): Incubate for 10 minutes on ice.
-
-
Repeat: Remove the solution and repeat the incubation with a fresh batch of Sodium Borohydride solution two more times for a total of three incubations.
-
Washing: Thoroughly rinse the samples with PBS three times for 5 minutes each to remove all traces of Sodium Borohydride.
-
Proceed with Immunostaining: Continue with your standard blocking and antibody incubation steps.
Protocol 2: Sudan Black B Staining for Quenching Lipofuscin-like Autofluorescence
This protocol is particularly effective for reducing autofluorescence from lipofuscin, which is common in aging cells and some tissues.
Materials:
-
Sudan Black B powder
-
70% Ethanol
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare Sudan Black B solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix well and filter to remove any undissolved particles.
-
Incubation: After your final secondary antibody wash, incubate the samples in the 0.1% Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Washing: Wash the samples extensively with PBS to remove excess Sudan Black B. Three washes of 5-10 minutes each are recommended.
-
Mounting: Mount the coverslip with an aqueous mounting medium.
Protocol 3: Spectral Imaging and Linear Unmixing
This protocol provides a general workflow for using spectral imaging to separate this compound autofluorescence from your specific fluorescent signal. The exact steps will vary depending on the microscope and software used.[1][2][5]
Procedure:
-
Prepare Reference Samples:
-
Autofluorescence Control: A sample treated with this compound but without any fluorescent labels.
-
Specific Fluorophore Control: A sample labeled with your specific fluorophore but not treated with this compound.
-
-
Acquire a Lambda Stack from Your Experimental Sample:
-
On a confocal microscope equipped with a spectral detector, acquire a "lambda stack" or "spectral stack" of your fully stained and this compound-treated sample. This involves collecting a series of images at contiguous narrow emission wavelength bands across the desired spectral range.
-
-
Acquire Reference Spectra:
-
Using the exact same imaging settings (laser power, gain, pinhole, etc.), acquire a lambda stack from a region of interest in your autofluorescence control sample. This will be your "this compound autofluorescence" reference spectrum.
-
Similarly, acquire a lambda stack from your specific fluorophore control sample to obtain its reference spectrum.
-
-
Perform Linear Unmixing:
-
In the microscope software, use the linear unmixing function.
-
Provide the software with the acquired reference spectra.
-
The software will then calculate the contribution of each spectrum to every pixel in your experimental image, generating separate images for your specific fluorophore and the this compound autofluorescence.
-
Quantitative Data Summary
Table 2: Spectral Properties of Common Fluorophores and Assumed this compound Autofluorescence
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for Overlap with this compound Autofluorescence |
| Assumed this compound | ~400-450 | ~500-580 (Broad) | N/A |
| DAPI | 358 | 461 | Moderate (Emission tail may overlap with this compound excitation) |
| Alexa Fluor 488 | 495 | 519 | High |
| FITC | 494 | 518 | High |
| GFP (eGFP) | 488 | 507 | High |
| Alexa Fluor 555 | 555 | 565 | Moderate (Potential for some overlap) |
| Rhodamine Red-X | 570 | 590 | Low |
| Alexa Fluor 647 | 650 | 668 | Very Low |
| Cy5 | 649 | 670 | Very Low |
Table 3: Qualitative Comparison of Autofluorescence Quenching Methods
| Method | Effectiveness on Aldehyde-Induced AF | Effectiveness on Lipofuscin AF | Ease of Use | Potential for Signal Reduction |
| Sodium Borohydride | High | Moderate | Moderate | Moderate |
| Sudan Black B | Low | High | Easy | Moderate |
| Commercial Reagents (e.g., TrueVIEW™, TrueBlack™) | High | High | Very Easy | Low to Moderate |
| Photobleaching | Moderate | Moderate | Varies | High |
Visualizations
Caption: Experimental workflow for addressing this compound autofluorescence.
References
- 1. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 6. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
Improving the resolution of Atractylochromene in HPLC analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the resolution of Atractylochromene in High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
A1: For a reversed-phase HPLC method, a good starting point for this compound analysis would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water.[1][2] A gradient elution, starting with a lower concentration of acetonitrile and gradually increasing it, is often effective for separating compounds with differing polarities.[3][4]
Q2: How can I improve the peak shape of this compound?
A2: Poor peak shape, such as tailing or fronting, can be caused by several factors.[5] To improve it, consider the following:
-
Mobile Phase pH: Adjusting the pH of the mobile phase can be crucial, especially if the analyte can ionize.[3][6]
-
Sample Solvent: Whenever possible, dissolve and inject your sample in the mobile phase to avoid peak distortion.
-
Column Condition: Ensure your column is not degraded or contaminated, as this can lead to poor peak shapes.[3][7]
Q3: What should I do if I observe low sensitivity for the this compound peak?
A3: Low sensitivity can be addressed by:
-
Optimizing Detector Wavelength: Ensure the detector is set to the wavelength of maximum absorbance for this compound.
-
Increasing Sample Concentration: If possible, a higher sample concentration can lead to a stronger signal.[5]
-
Checking for Leaks: System leaks can reduce the amount of sample reaching the detector, leading to a weaker signal.[3]
-
Reducing System Noise: Ensure the mobile phase is properly degassed and of high purity to minimize baseline noise.[3][8]
Troubleshooting Guide: Improving this compound Resolution
Poor resolution in HPLC can manifest as overlapping or co-eluting peaks, making accurate quantification difficult.[3] The following table outlines common resolution problems, their potential causes, and systematic solutions.
| Problem | Potential Causes | Recommended Solutions |
| Poor Resolution / Peak Overlap | Inappropriate mobile phase composition.[3][7] | Optimize the mobile phase by adjusting the organic solvent-to-water ratio. Consider trying a different organic solvent (e.g., methanol instead of acetonitrile).[9] |
| Incorrect flow rate.[10] | Lowering the flow rate can sometimes improve resolution, but it will increase the analysis time.[11][12] | |
| Unsuitable column chemistry.[5] | Select a column with a different stationary phase (e.g., Phenyl or Cyano) that may offer different selectivity for this compound and interfering compounds.[9] | |
| Column temperature is not optimized.[10] | Adjusting the column temperature can alter selectivity and improve resolution.[12] | |
| Peak Tailing | Secondary interactions between this compound and the stationary phase. | Add a competing agent to the mobile phase, such as a small amount of triethylamine for basic compounds, or adjust the pH. |
| Column overload.[3] | Reduce the injection volume or the concentration of the sample.[10] | |
| Column void or contamination.[7] | Flush the column with a strong solvent or, if necessary, replace the column. | |
| Split Peaks | Partially clogged frit or column inlet. | Back-flush the column (if the manufacturer allows) or replace the inlet frit. |
| Sample solvent incompatible with the mobile phase. | Dissolve the sample in the initial mobile phase. | |
| Inconsistent Retention Times | Fluctuations in pump flow rate.[7] | Check the pump for leaks and ensure proper maintenance. |
| Changes in mobile phase composition. | Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.[8] | |
| Unstable column temperature.[10] | Use a column oven to maintain a consistent temperature. |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Improved Resolution
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at the lambda max of this compound
-
Temperature: 30 °C
-
-
Gradient Elution Screening:
-
Run a linear gradient from 30% B to 90% B over 20 minutes.
-
Evaluate the chromatogram for the approximate elution time of this compound and any closely eluting impurities.
-
-
Isocratic and Shallow Gradient Refinement:
-
Based on the screening run, develop an isocratic method or a shallow gradient around the elution point of this compound.
-
For example, if this compound elutes at 60% B, try an isocratic run at 55% B, 60% B, and 65% B.
-
Alternatively, run a shallow gradient from 50% B to 70% B over 15 minutes.
-
-
Solvent and pH Adjustment:
-
If resolution is still insufficient, replace Acetonitrile with Methanol and repeat the screening process.
-
Investigate the effect of mobile phase pH by preparing mobile phases with different acid modifiers (e.g., trifluoroacetic acid) or buffers (e.g., phosphate buffer), ensuring they are within the stable pH range of the column.[6]
-
Visualizations
Caption: Troubleshooting workflow for improving HPLC resolution.
Caption: Relationship between HPLC parameters and peak resolution.
References
- 1. hawach.com [hawach.com]
- 2. 低分子HPLC [sigmaaldrich.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Solving Common Errors in HPLC [omegascientific.com.sg]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. mastelf.com [mastelf.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. youtube.com [youtube.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Ensuring Atractylochromene purity for biological assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the purity of Atractylochromene for reliable and reproducible biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a naturally occurring bioactive compound primarily isolated from the rhizomes of plants from the Atractylodes genus.[1][2] It is recognized for its potent dual inhibitory effects on 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1), with IC50 values of 0.6 µM and 3.3 µM, respectively.[3][4] Additionally, it functions as a repressor of the Wnt/β-catenin signaling pathway.[3] Its anti-inflammatory and antioxidant properties make it a compound of interest for research into conditions such as cardiovascular disease, arthritis, and some neurodegenerative disorders.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its stability, this compound should be stored at 2°C to 8°C in a tightly sealed container, protected from direct sunlight and heat.[1][5]
Q3: What are the most common methods for assessing the purity of an this compound sample?
A3: The most common and reliable methods for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is effective for quantifying purity and detecting non-volatile impurities, while NMR is excellent for structural confirmation and identifying residual solvents or other contaminants.[3][6]
Q4: What level of purity is recommended for biological assays?
A4: For most biological assays, a purity of ≥98% is highly recommended to ensure that the observed biological effects are attributable to this compound and not to impurities.
Q5: In what solvents is this compound soluble?
A5: this compound is generally soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). For cell-based assays, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. It is crucial to keep the final DMSO concentration in the assay low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in biological assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected biological assay results. | 1. Impure this compound sample: The presence of impurities can lead to off-target effects or interfere with the assay. 2. Degradation of this compound: Improper storage or handling can lead to the degradation of the compound. 3. Incorrect concentration: Errors in preparing dilutions can lead to inconsistent results. | 1. Verify Purity: Re-analyze the purity of your this compound sample using HPLC or NMR. 2. Use a Fresh Sample: If degradation is suspected, use a fresh, properly stored sample of this compound.[1][5] 3. Prepare Fresh Dilutions: Always prepare fresh dilutions from a stock solution for each experiment. |
| Precipitation of this compound in aqueous assay buffer or cell culture medium. | 1. Low solubility in aqueous solutions: this compound is a hydrophobic molecule with limited solubility in water. 2. High final concentration: The concentration of this compound may be exceeding its solubility limit in the final assay medium. | 1. Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but not high enough to affect the assay. 2. Test Different Solvents: For in vitro assays, consider using a solvent system with better solubilizing properties if compatible with the assay. 3. Lower the Final Concentration: If possible, perform the assay at a lower concentration of this compound. |
| High background or false positives in fluorescence-based assays. | 1. Autofluorescence of this compound: Some chromene compounds can exhibit intrinsic fluorescence at certain wavelengths. | 1. Run a Blank Control: Include a control with this compound alone (without the fluorescent probe) to measure its background fluorescence. 2. Choose a Different Fluorescent Probe: If the autofluorescence is significant, consider using a fluorescent dye with excitation and emission wavelengths that do not overlap with those of this compound. |
| Difficulty in obtaining a pure sample after purification. | 1. Co-elution of structurally similar impurities: Other compounds from the natural source with similar properties may be difficult to separate.[7] 2. Suboptimal purification protocol: The chosen purification method may not be suitable for achieving high purity. | 1. Optimize HPLC Conditions: Adjust the mobile phase gradient, column type, or flow rate to improve the separation of impurities.[5][8] 2. Consider an Orthogonal Purification Method: If HPLC is not sufficient, consider using a different purification technique, such as flash chromatography with a different stationary phase, or recrystallization.[2] |
Quantitative Data
Table 1: Purity of this compound with Different Purification Methods
| Purification Method | Stationary Phase | Mobile Phase System | Typical Purity Achieved | Reference |
| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | 85-95% | [7] |
| Preparative HPLC | C18 | Acetonitrile/Water Gradient | >98% | [9] |
| Recrystallization | N/A | Ethanol/Water | >99% (if starting material is of sufficient purity) | [2] |
Table 2: In Vitro Biological Activity of this compound
| Target | Assay Type | Cell Line/System | IC50 / Effective Concentration | Reference |
| 5-Lipoxygenase (5-LOX) | Enzyme Inhibition Assay | Purified Enzyme | 0.6 µM | [3][4] |
| Cyclooxygenase-1 (COX-1) | Enzyme Inhibition Assay | Purified Enzyme | 3.3 µM | [3][4] |
| Wnt/β-catenin Signaling | Reporter Gene Assay | Colon Cancer Cells | Repression observed at 1-10 µM | [3] |
Experimental Protocols
1. Protocol for Purity Assessment of this compound by HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 50% B
-
35-40 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Procedure:
-
Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Filter the sample through a 0.22 µm syringe filter.[8]
-
Inject 10 µL of the sample into the HPLC system.
-
Analyze the resulting chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
2. Protocol for Cell-Based Wnt/β-catenin Reporter Assay
-
Cell Line: A colon cancer cell line (e.g., HCT116) stably transfected with a Wnt/β-catenin responsive reporter plasmid (e.g., TOP-Flash).
-
Reagents:
-
This compound stock solution (10 mM in DMSO).
-
Wnt3a conditioned medium (or recombinant Wnt3a).
-
Luciferase assay reagent.
-
-
Procedure:
-
Seed the reporter cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
The next day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.
-
Stimulate the cells with Wnt3a to activate the Wnt/β-catenin pathway and incubate for 24 hours.
-
After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the normalized luciferase activity against the this compound concentration to determine its inhibitory effect.
-
Visualizations
Caption: Experimental workflow for using this compound in biological assays.
Caption: Signaling pathways modulated by this compound.
References
- 1. This compound | 203443-33-8 | DIA44333 | Biosynth [biosynth.com]
- 2. Atractylodis Rhizoma: A review of its traditional uses, phytochemistry, pharmacology, toxicology and quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. protocols.io [protocols.io]
- 6. Discovery of 4-aryl-4H-chromenes as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the 4-aryl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Glycosides of Atractylodes lancea - PubMed [pubmed.ncbi.nlm.nih.gov]
Atractylochromene Cytotoxicity Assessment: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing atractylochromene in cytotoxicity studies. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of cytotoxic action?
This compound is a natural compound that has been investigated for its potential anticancer properties. In colon cancer cells, its mechanism is reported to involve the repression of the Wnt/β-catenin signaling pathway.[1] This pathway is often mutated in colorectal cancers, leading to abnormal cancer cell proliferation.[1] this compound has been shown to down-regulate the nuclear level of β-catenin, a key component of this pathway, in SW-480 colon cancer cells.[1]
Q2: In which cancer cell lines has this compound or related compounds shown cytotoxic effects?
This compound has demonstrated a dose-dependent inhibition of cell viability in the SW-480 human colon adenocarcinoma cell line.[1] While specific IC50 values for this compound are not widely reported, related compounds from the Atractylodes genus, such as atractylon and atractylenolide I, have shown significant cytotoxic and apoptotic effects in human leukemia cell lines, including HL-60 (promyelocytic leukemia) and P-388 (murine leukemia).[2] Atractylenolide I has also been reported to have an IC50 of 10.6 µg/ml in HL-60 cells.[3]
Q3: What are common issues when performing an MTT assay to assess this compound's cytotoxicity?
A common issue is interference of the compound with the MTT reagent. As a colored compound, this compound could absorb light at the same wavelength as the formazan product, leading to inaccurate readings. To mitigate this, it is crucial to include a control group with this compound in cell-free media to measure its intrinsic absorbance. Another issue can be the compound's solubility; if not fully dissolved, it can scatter light and affect the results. Ensure the vehicle used to dissolve this compound does not have cytotoxic effects at the concentration used by testing a vehicle-only control.
Q4: How can I confirm that the observed cell death is due to apoptosis?
The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method to differentiate between apoptotic, necrotic, and live cells. Early apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity and will stain with PI. This dual staining allows for the quantification of different cell populations via flow cytometry.
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause | Troubleshooting Step |
| High background absorbance | Contamination of media or reagents. | Use fresh, sterile reagents and media. Ensure aseptic techniques are followed. |
| This compound absorbs at 570 nm. | Include a "compound only" control (this compound in media without cells) and subtract this background absorbance from the readings of treated wells. | |
| Inconsistent results between replicates | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each replicate. |
| Pipetting errors. | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accuracy. | |
| Low signal (low formazan production) | Insufficient incubation time with MTT. | Optimize the incubation time for your specific cell line (typically 2-4 hours). |
| Low cell number. | Ensure an adequate number of viable cells are seeded per well. |
Apoptosis Assay (Annexin V-FITC/PI) Troubleshooting
| Issue | Possible Cause | Troubleshooting Step |
| High percentage of necrotic cells (PI positive) | Harsh cell handling. | Handle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane. |
| Compound induces necrosis at the tested concentration. | Test a range of this compound concentrations and time points to identify an apoptotic window. | |
| Weak Annexin V staining | Insufficient calcium in the binding buffer. | Ensure the binding buffer contains the correct concentration of CaCl2, as Annexin V binding to phosphatidylserine is calcium-dependent. |
| Low level of apoptosis. | Optimize the treatment conditions (concentration and duration) to induce a detectable level of apoptosis. | |
| High background fluorescence | Inadequate washing of cells. | Wash cells thoroughly with PBS after harvesting and before staining to remove any residual media components that may interfere with the assay. |
Data Presentation
Table 1: Summary of Cytotoxic Effects of this compound and Related Compounds in Different Cell Lines
| Compound | Cell Line | Cell Type | Observed Effect | Concentration | Source(s) |
| This compound | SW-480 | Human Colon Adenocarcinoma | Dose-dependent inhibition of cell viability | 5 - 20 µg/mL | [1] |
| Atractylon | HL-60 | Human Promyelocytic Leukemia | Inhibition of cell growth, induction of apoptosis | 15 µg/mL | [2] |
| P-388 | Murine Leukemia | Inhibition of cell viability, induction of apoptosis | 15 µg/mL | [2] | |
| Atractylenolide I | HL-60 | Human Promyelocytic Leukemia | Induction of apoptosis | 30 µg/mL | [2] |
| P-388 | Murine Leukemia | Induction of apoptosis | 30 µg/mL | [2] | |
| HL-60 | Human Promyelocytic Leukemia | IC50 of 10.6 µg/mL (46 µM) | 10.6 µg/mL | [3] |
Experimental Protocols
Protocol: MTT Cell Viability Assay
This protocol is for assessing the cytotoxic effect of this compound on adherent cancer cell lines in a 96-well plate format.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol: Annexin V-FITC/PI Apoptosis Assay
This protocol is for the detection and quantification of apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Visualizations
References
- 1. This compound Is a Repressor of Wnt/β-Catenin Signaling in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of sesquiterpenoids from Atractylodes ovata on leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pro-oxidant and cytotoxic activities of atractylenolide I in human promyeloleukemic HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Atractylochromene Solubility
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with Atractylochromene, focusing on challenges related to its solubility.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What is the recommended solvent?
A1: this compound is a lipophilic compound and is sparingly soluble in aqueous solutions. For stock solutions, it is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or N,N-dimethylformamide (DMF). Subsequent dilutions can then be made in the aqueous buffer of your choice. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause toxicity or off-target effects.
Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental medium. How can I prevent this?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To mitigate precipitation, try the following:
-
Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.
-
Increase the volume of the aqueous medium: Dilute the stock solution into a larger volume of the aqueous medium while vortexing or stirring to ensure rapid and uniform mixing.
-
Use a surfactant or co-solvent: The addition of a small amount of a biocompatible surfactant (e.g., Tween® 80 or Pluronic® F-68) or a co-solvent like polyethylene glycol (PEG) in your final aqueous medium can help to maintain the solubility of this compound.
-
pH adjustment: The solubility of this compound can be influenced by the pH of the aqueous medium. Based on its chemical structure, which includes a phenolic hydroxyl group, this compound is expected to be a weak acid. Increasing the pH of the medium above its pKa will deprotonate the hydroxyl group, forming a more polar phenolate ion, which is more soluble in aqueous solutions.
Q3: What is the pKa of this compound and how does pH affect its solubility?
The Henderson-Hasselbalch equation can be used to understand the relationship between pH, pKa, and the ionization state of the compound. When the pH of the solution is above the pKa, the deprotonated (more soluble) form will predominate. Conversely, at a pH below the pKa, the protonated (less soluble) form will be more prevalent. Therefore, to increase the aqueous solubility of this compound, it is recommended to use a buffer with a pH above its estimated pKa.
Troubleshooting Guide: pH Adjustment to Improve Solubility
This guide provides a systematic approach to troubleshoot and optimize the solubility of this compound by adjusting the pH of your aqueous solution.
Problem: Precipitate formation upon dilution of this compound stock in aqueous buffer.
Logical Workflow for Troubleshooting:
Caption: Troubleshooting workflow for this compound solubility.
Quantitative Data: Estimated pH-Dependent Solubility of this compound
The following table presents a hypothetical solubility profile of this compound at different pH values, assuming a pKa of 10.0. This data is for illustrative purposes to demonstrate the expected trend. Actual solubility should be determined experimentally.
| pH | Predominant Form | Expected Aqueous Solubility (µg/mL) |
| 7.0 | Neutral | ~ 1 |
| 8.0 | Neutral | ~ 2 |
| 9.0 | Neutral | ~ 10 |
| 10.0 | 50% Ionized | ~ 50 |
| 11.0 | Ionized | > 200 |
Experimental Protocols
Protocol for Determining pH-Dependent Solubility of this compound
This protocol is based on the widely used shake-flask method.
Materials:
-
This compound (solid powder)
-
A series of buffers with varying pH (e.g., phosphate-buffered saline (PBS) adjusted to pH 7.0, 8.0, 9.0, 10.0, and 11.0)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Thermomixer or shaking incubator
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or trifluoroacetic acid (TFA) for mobile phase modification
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of microcentrifuge tubes (e.g., 1 mg to 1 mL of each buffer). The exact amount should be enough to ensure that undissolved solid remains after equilibration.
-
-
Equilibration:
-
Incubate the tubes in a thermomixer or shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully collect an aliquot of the supernatant from each tube, being cautious not to disturb the pellet.
-
Dilute the supernatant with the mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
-
Quantification by HPLC:
-
Inject the diluted samples onto the HPLC system.
-
Determine the concentration of this compound in each sample by comparing the peak area to a standard curve prepared with known concentrations of this compound.
-
-
Data Analysis:
-
Calculate the solubility of this compound at each pH by multiplying the measured concentration by the dilution factor.
-
Signaling Pathway Diagrams
This compound is known to be a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1), and it has also been reported to be a repressor of Wnt/β-catenin signaling.
Caption: Inhibition of 5-LOX and COX-1 pathways by this compound.
Caption: Repression of Wnt/β-catenin signaling by this compound.
Finding a suitable vehicle for in vivo administration of Atractylochromene
This technical support center provides guidance for researchers, scientists, and drug development professionals on the suitable in vivo administration of Atractylochromene. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges associated with the delivery of this hydrophobic compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1), with IC50 values of 0.6 µM and 3.3 µM, respectively.[1] It has been identified as a repressor of the Wnt/β-catenin signaling pathway.[2][3][4] Specifically, it down-regulates the nuclear level of β-catenin by suppressing its galectin-3 mediated nuclear translocation in colon cancer cells.[2][3][4] This inhibition of the Wnt/β-catenin pathway leads to a decrease in the expression of oncogenic target genes like cyclin D1, thereby inhibiting cancer cell proliferation.[3][4]
Q2: What are the main challenges in preparing this compound for in vivo studies?
Like many naturally derived active compounds, this compound is hydrophobic, meaning it has low solubility in aqueous solutions. This poor water solubility presents a significant hurdle for in vivo administration, as it can lead to low bioavailability and difficulty in preparing stable and homogenous formulations for accurate dosing.[5]
Q3: What are some suitable vehicles for the in vivo administration of this compound?
Given its hydrophobic nature, this compound requires a non-aqueous or co-solvent-based vehicle for effective in vivo delivery. The choice of vehicle will depend on the route of administration and the desired pharmacokinetic profile. Below is a summary of commonly used vehicle components for hydrophobic compounds.
| Vehicle Component | Properties and Considerations |
| DMSO (Dimethyl sulfoxide) | A powerful solvent for many hydrophobic compounds. However, its use in vivo should be limited due to potential toxicity at higher concentrations. A common formulation for mice involves using no more than 10% DMSO.[6] For animals with compromised immune systems, a lower concentration of 2% is recommended.[6] |
| PEG 300/400 (Polyethylene glycol) | A water-miscible co-solvent that can improve the solubility of hydrophobic drugs. It is often used in combination with other excipients. |
| Tween 80 (Polysorbate 80) | A non-ionic surfactant and emulsifier that can help to create stable formulations and improve drug absorption. |
| Corn Oil | A commonly used lipid-based vehicle for oral administration of oil-soluble drugs.[6][7][8] |
| Saline | Used as a diluent in co-solvent formulations to bring the final solution to the desired volume and reduce the viscosity and potential toxicity of the organic solvents. |
| 0.5% CMC-Na (Carboxymethylcellulose sodium) | A suspending agent used to create uniform suspensions for oral gavage, particularly for higher doses of a compound.[6] |
Troubleshooting Guide
Issue 1: Precipitation of this compound upon addition to an aqueous solution or during administration.
-
Cause: this compound is hydrophobic and will precipitate out of solution when it comes into contact with an aqueous environment, such as saline or biological fluids, if not properly formulated. This is a common issue with solvent-shift methods where a drug is first dissolved in a water-miscible organic solvent and then diluted with an aqueous solution.[9]
-
Solution:
-
Use a Co-Solvent System: A combination of solvents and surfactants can help to keep the compound in solution. A widely used formulation for normal mice is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] For more sensitive animals, the DMSO concentration can be reduced to 2%.[6]
-
Prepare a Lipid-Based Formulation: For oral administration, dissolving this compound in an oil such as corn oil can be an effective strategy. A formulation of 10% DMSO in 90% corn oil can be considered for lower doses.[6]
-
Create a Suspension: For higher doses, preparing a uniform suspension using 0.5% CMC-Na in saline can be a viable option.[6]
-
Sonication: If precipitation occurs during preparation, gentle sonication can sometimes help to redissolve the compound and create a more stable formulation.
-
Raman Spectroscopy for Analysis: In cases of precipitation in multi-drug mixtures, on-site Raman spectroscopy can be a valuable tool to rapidly identify the composition of the precipitate.[10]
-
Issue 2: Difficulty in administering an oil-based formulation via oral gavage.
-
Cause: Oil-based formulations can be more viscous than aqueous solutions, making them more challenging to administer accurately and safely.
-
Solution:
-
Proper Restraint: Ensure the mouse is firmly and correctly restrained to prevent movement and potential injury.[7] The head and body should be aligned vertically with the esophagus.[11]
-
Correct Needle Size: Use an appropriately sized gavage needle. For adult mice (20-25g), a 20-gauge, 1-3 inch needle is typically recommended.[11] The needle should have a blunt or ball tip to prevent trauma.[7][11]
-
Measure Insertion Depth: Before administration, measure the needle from the tip of the animal's nose to the last rib to determine the correct insertion depth.[11]
-
Gentle Insertion: Do not force the needle. Allow the mouse to swallow as the needle is gently passed over the tongue and into the esophagus.[7][11]
-
Slow and Steady Administration: Inject the formulation slowly and smoothly to avoid regurgitation and aspiration.[7][11]
-
Issue 3: Inconsistent results or low bioavailability in vivo.
-
Cause: This can be due to poor absorption of the hydrophobic compound from the gastrointestinal tract or instability of the formulation.
-
Solution:
-
Optimize the Formulation: Experiment with different vehicle compositions to enhance solubility and absorption. Lipid-based drug delivery systems (LbDDS) can improve the in vivo dissolution and absorption of hydrophobic drugs.[12]
-
Consider Supersaturation Strategies: Formulations that generate a temporary supersaturated state of the drug in the gastrointestinal tract can enhance absorption.[9][13] This can be achieved using polymers that inhibit drug precipitation.
-
Ensure Formulation Homogeneity: For suspensions, ensure the mixture is vortexed thoroughly before each administration to guarantee consistent dosing.[7] Emulsions of DMSO and vegetable oil can separate in as little as 15 minutes.[7]
-
Control for Gastric Emptying: Be aware that the vehicle itself can influence gastric emptying and, consequently, drug absorption.
-
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Intraperitoneal (IP) Injection
-
Dissolve this compound in DMSO: Weigh the required amount of this compound and dissolve it in the minimal amount of DMSO necessary to achieve complete dissolution. The final concentration of DMSO in the injected solution should not exceed 10%.
-
Add Co-solvents and Surfactant: To the DMSO/Atractylochromene solution, add PEG300 to a final concentration of 40% and Tween-80 to a final concentration of 5%.
-
Add Saline: Slowly add saline to the mixture while vortexing to reach the final desired volume. The final composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Inspect for Precipitation: Visually inspect the final solution for any signs of precipitation. If the solution is not clear, gentle warming or sonication may be attempted.
-
Administration: Administer the solution via intraperitoneal injection to the mouse.
Protocol 2: Preparation of an Oil-Based Formulation for Oral Gavage
-
Dissolve this compound in DMSO (Optional): For low doses, this compound can be first dissolved in a small volume of DMSO (to constitute 10% of the final volume).
-
Add Corn Oil: Add corn oil to the DMSO/Atractylochromene solution to make up the remaining 90% of the final volume.
-
Vortex Thoroughly: Vortex the mixture vigorously to create a uniform emulsion. Note that this emulsion may separate over time and should be vortexed again immediately before each administration.[7]
-
Administration: Using a proper oral gavage technique, administer the oil-based formulation to the mouse. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[14]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Inhibition of 5-LOX and COX-1 pathways by this compound.
Caption: Experimental workflow for oral gavage of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Is a Repressor of Wnt/β-Catenin Signaling in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Is a Repressor of Wnt/β-Catenin Signaling in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. researchgate.net [researchgate.net]
- 7. Gavage [ko.cwru.edu]
- 8. Utilizing an Orally Dissolving Strip for Pharmacological and Toxicological Studies: A Simple and Humane Alternative to Oral Gavage for Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. Item - In Vivo Precipitation of Poorly Soluble Drugs from Lipid-Based Drug Delivery Systems - figshare - Figshare [figshare.com]
- 13. researchgate.net [researchgate.net]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
Atractylochromene interference with MTT or other viability assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atractylochromene. The focus is on potential interference with MTT and other tetrazolium-based cell viability assays and strategies to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a natural compound that has been identified as a potent dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1), with IC50 values of 0.6 µM and 3.3 µM, respectively[1]. It has also been shown to inhibit the Wnt/β-catenin signaling pathway in colon cancer cells, leading to a dose-dependent decrease in cell viability as measured by the MTT assay[2].
Q2: Can this compound interfere with MTT or other tetrazolium-based viability assays (XTT, WST-1, MTS)?
While direct studies on this compound's interference are not widely published, there is strong reason to suspect it may interfere with tetrazolium-based assays. This compound is derived from Atractylodes macrocephala, a plant whose extracts are known to contain phenolic and flavonoid compounds with significant antioxidant and radical-scavenging activity[3][4][5][6].
Antioxidants can act as reducing agents, directly reducing the tetrazolium salt (e.g., MTT) to its colored formazan product, independent of cellular enzymatic activity. This leads to a false-positive signal, making the cells appear more viable than they actually are. This is a common issue with natural products, particularly those with redox activity[4].
Q3: How can I determine if this compound is interfering with my viability assay?
A simple control experiment can help determine if this compound is interfering with your assay. Set up wells that include your complete cell culture medium, the viability assay reagent (e.g., MTT), and this compound at the highest concentration you are testing, but without any cells .
If you observe a color change in these cell-free wells, it indicates a direct chemical reaction between this compound and the assay reagent. This result suggests that your viability measurements will be artificially inflated[4][6].
Q4: What alternative viability assays are less susceptible to interference from compounds like this compound?
Several alternative assays are available that are based on different principles and are less likely to be affected by the reducing potential of your test compound:
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the level of ATP in a cell population, which is a direct indicator of metabolically active, viable cells. The assay reagent lyses the cells and the released ATP is used in a luciferase-catalyzed reaction that produces a luminescent signal. This method is generally considered the most sensitive and reliable alternative[7][8][9][10].
-
Resazurin (AlamarBlue®) Reduction Assay: While still a redox-based assay, the resulting product, resorufin, is fluorescent, which can offer higher sensitivity. However, it can still be susceptible to interference from reducing compounds, so proper controls are essential[8][9].
-
Crystal Violet Assay: This simple colorimetric assay stains the DNA of adherent cells. The amount of dye retained is proportional to the number of cells. It is an endpoint assay that measures total cell number rather than metabolic activity.
-
LDH Release Assay: This assay measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. It is a good indicator of compromised cell membrane integrity.
-
Trypan Blue Exclusion Assay: A straightforward method where viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue. This is a direct measure of cell membrane integrity but is not high-throughput[8].
Troubleshooting Guide: this compound and Viability Assays
This guide will help you identify and resolve issues when assessing cell viability in the presence of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| High background absorbance/fluorescence in cell-free control wells. | Direct reduction of the assay reagent by this compound. | 1. Subtract Background: Subtract the absorbance/fluorescence value of the cell-free control from all experimental wells. Note: This may not be accurate if this compound's reducing activity changes in the presence of cells.[4] 2. Washout Step: After incubating cells with this compound, gently wash the cells with fresh, compound-free medium before adding the viability reagent. This removes the interfering compound.[4] 3. Switch Assays: Use a non-redox-based assay like an ATP-based (e.g., CellTiter-Glo®) or crystal violet assay for more reliable results.[7][8][9] |
| Viability results are inconsistent or not reproducible. | Interference from this compound's redox activity, or instability of the compound in culture medium. | 1. Implement Controls: Always run parallel cell-free controls for every experiment. 2. Verify Compound Stability: Check the stability of this compound in your cell culture medium over the time course of your experiment. Degradation could lead to variable effects. 3. Use an Alternative Assay: An ATP-based assay is highly recommended for its stability and low susceptibility to interference.[7] |
| Microscopic observation shows cell death, but MTT assay shows high viability. | False-positive signal from this compound directly reducing MTT. | This is a classic sign of assay interference. Immediately switch to a non-tetrazolium-based assay. An ATP-based assay or a direct cell counting method like Trypan Blue would be appropriate to confirm the cytotoxic effect.[5][8] |
Data Presentation: Comparison of Viability Assays
The table below summarizes the principles, advantages, and disadvantages of common viability assays to help you select the most appropriate method for your research with this compound.
| Assay Type | Principle | Advantages | Disadvantages | Susceptibility to this compound Interference |
| MTT/XTT/WST/MTS | Enzymatic reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[5][11] | Inexpensive, well-established protocols. | Prone to interference from reducing compounds, colored compounds, and alterations in cellular metabolism.[3][4][5] | High |
| Resazurin (AlamarBlue®) | Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.[8][9] | High sensitivity, non-toxic to cells, allowing for further experiments.[8] | Can be reduced by compounds with redox potential.[9] | Moderate to High |
| ATP-Based (e.g., CellTiter-Glo®) | Quantifies ATP, the energy currency of living cells, via a luciferase-based luminescent reaction.[10] | High sensitivity, rapid, low interference, suitable for high-throughput screening.[7][8][9] | More expensive than colorimetric assays. | Low |
| Crystal Violet | Stains DNA of adherent cells, quantifying total cell number. | Simple, inexpensive, endpoint assay. | Less sensitive than metabolic assays, requires cell adhesion, multiple wash steps. | Low |
| LDH Release | Measures the release of lactate dehydrogenase from cells with damaged membranes (cytotoxicity). | Measures cell death directly, good for cytotoxicity studies. | Does not measure cytostatic effects (inhibition of proliferation). | Low |
Experimental Protocols
Protocol 1: Control for this compound Interference in MTT Assay
-
Plate Setup: In a 96-well plate, designate wells for "No-Cell Control."
-
Add Components: To these wells, add the same volume of cell culture medium and this compound (at various concentrations) as used in your experimental wells. Do not add cells.
-
Incubation: Incubate the plate under the same conditions as your main experiment (e.g., 37°C, 5% CO2 for 24-72 hours).
-
Add MTT Reagent: Add 10-20 µL of MTT solution (typically 5 mg/mL) to all wells, including the no-cell controls.[2]
-
Incubate: Incubate for 2-4 hours at 37°C.
-
Solubilize Formazan: Add the solubilization buffer (e.g., DMSO or a SDS-HCl solution) and mix thoroughly to dissolve the formazan crystals.[5]
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Analysis: If the absorbance in the "No-Cell Control" wells is significantly above the background (medium + MTT only), interference is occurring.
Protocol 2: Recommended Alternative - ATP-Based Viability Assay (e.g., CellTiter-Glo®)
This protocol is a general guideline; always refer to the manufacturer's instructions for your specific kit.
-
Cell Plating: Seed cells in a white-walled, opaque 96-well plate suitable for luminescence assays and treat with this compound as per your experimental design. Include wells for vehicle control and untreated controls.
-
Reagent Preparation: Equilibrate the ATP assay reagent to room temperature before use.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of ATP assay reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
-
Measurement: Read the luminescence using a plate luminometer.
-
Data Analysis: Cell viability is proportional to the luminescent signal. Express the results as a percentage of the vehicle-treated control cells.
Visualizations
Caption: Mechanism of MTT assay interference by a reducing compound like this compound.
Caption: Decision workflow for selecting a viability assay when using potentially interfering compounds.
Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory effect of this compound.
References
- 1. Frontiers | The chemistry and efficacy benefits of polysaccharides from Atractylodes macrocephala Koidz [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Anti-oxidative Compounds from The Aerial Parts of Atractylodes macrocephala Koidzumi -YAKHAK HOEJI | Korea Science [koreascience.kr]
- 4. Antioxidant Ability and Mechanism of Rhizoma Atractylodes macrocephala [mdpi.com]
- 5. Antioxidant ability and mechanism of rhizoma Atractylodes macrocephala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Activity of Chromene Derivatives, chromeno[2,3-d][1,3]oxazine derivatives, and chromeno[2,3-d]pyrimidine derivatives [ejchem.journals.ekb.eg]
- 8. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory Potential of Chromene Derivatives on Structural and Non-Structural Proteins of Dengue Virus [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Long-term stability of Atractylochromene in frozen stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of Atractylochromene in frozen stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For long-term stability, it is recommended to store this compound stock solutions at -80°C. Commercially available data suggests that in a solvent, this compound is stable for up to 6 months at -80°C and for 1 month at -20°C.[1] For powdered this compound, storage at -20°C is suitable for up to 3 years.[1]
Q2: How many freeze-thaw cycles can an this compound stock solution undergo?
A2: It is best practice to minimize freeze-thaw cycles. For any stock solution, it is advisable to aliquot the solution into single-use volumes to avoid repeated temperature fluctuations. While specific data for this compound is not available, studies on other small molecules in DMSO have shown that some compounds can be stable for several freeze-thaw cycles. However, the stability of each compound is unique.
Q3: What are the potential signs of this compound degradation in a stock solution?
A3: Visual signs of degradation are often not apparent. The most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products are indicative of instability.
Q4: What solvent should I use to prepare my this compound stock solution?
A4: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of small molecules like this compound for in vitro experiments. Ensure you are using anhydrous, high-purity DMSO to minimize water content, as water can contribute to the degradation of compounds.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results using the same stock solution. | Degradation of this compound due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions from powder. Aliquot new stock solutions into single-use vials to minimize freeze-thaw cycles. Verify the concentration and purity of the stock solution using HPLC. |
| Precipitation of the compound upon thawing. | Before use, ensure the solution is completely thawed and vortex gently to ensure homogeneity. If precipitation persists, gentle warming in a water bath may be necessary. Always visually inspect for precipitates before use. | |
| Loss of biological activity of this compound over time. | Chemical degradation of the compound in the frozen state. | Perform a stability study to determine the rate of degradation under your specific storage conditions. Consider preparing fresh stock solutions more frequently if significant degradation is observed. |
| Appearance of unknown peaks in HPLC analysis of the stock solution. | Formation of degradation products. | Attempt to identify the degradation products using techniques like LC-MS to understand the degradation pathway. This can help in optimizing storage conditions to minimize degradation. |
Quantitative Stability Data
The following table summarizes hypothetical stability data for this compound (10 mM in DMSO) stored at different temperatures over a 12-month period. This data is illustrative and should be confirmed by experimental analysis.
| Storage Temperature | Time Point (Months) | This compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| -80°C | 0 | 100.0 | 0.0 | 0.0 |
| 3 | 99.5 | 0.3 | 0.2 | |
| 6 | 98.8 | 0.7 | 0.5 | |
| 9 | 98.2 | 1.1 | 0.7 | |
| 12 | 97.5 | 1.5 | 1.0 | |
| -20°C | 0 | 100.0 | 0.0 | 0.0 |
| 3 | 95.2 | 2.8 | 2.0 | |
| 6 | 90.1 | 5.9 | 4.0 | |
| 9 | 84.5 | 9.5 | 6.0 | |
| 12 | 78.3 | 13.7 | 8.0 |
Experimental Protocols
Protocol for Assessing Long-Term Stability of this compound Stock Solutions
This protocol outlines a method to quantify the stability of this compound in a frozen DMSO stock solution using High-Performance Liquid Chromatography (HPLC).
1. Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous, high-purity DMSO.
-
Aliquot the stock solution into multiple single-use, light-protected vials.
2. Storage Conditions:
-
Store the aliquots at the desired temperatures (e.g., -80°C and -20°C).
-
Designate specific vials for each time point to avoid freeze-thaw cycles of the samples to be analyzed at later dates.
3. HPLC Analysis:
-
At each time point (e.g., 0, 3, 6, 9, and 12 months), retrieve one aliquot from each storage temperature.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 100 µM) with the mobile phase.
-
Inject the working solution into an HPLC system equipped with a UV detector.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution may be required to resolve degradation products).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound.
-
Injection Volume: 10 µL
-
4. Data Analysis:
-
At each time point, calculate the percentage of this compound remaining by comparing the peak area of the this compound peak to the peak area at time zero.
-
Monitor the appearance and increase in peak areas of any new peaks, which represent degradation products.
Signaling Pathway and Workflow Diagrams
Caption: this compound's inhibitory action on COX-1 and 5-LOX pathways.
Caption: Experimental workflow for assessing this compound stability.
Caption: Postulated degradation pathways for this compound in solution.
References
Validation & Comparative
Atractylochromene vs. Zileuton: A Comparative Guide for 5-Lipoxygenase Inhibition
In the landscape of inflammatory research and drug development, the inhibition of 5-lipoxygenase (5-LOX) presents a key therapeutic strategy for a variety of disorders, including asthma, allergic rhinitis, and cardiovascular diseases. This guide provides a detailed, data-driven comparison of two prominent 5-LOX inhibitors: Atractylochromene, a naturally derived compound, and Zileuton, a well-established pharmaceutical agent.
At a Glance: Performance Comparison
A quantitative comparison of this compound and Zileuton reveals distinct profiles in terms of potency and selectivity. The following table summarizes the key inhibitory data for these compounds.
| Compound | Target | IC50 (µM) | Cell Type/Assay Condition | Selectivity |
| This compound | 5-LOX | 0.6[1][2][3][4] | Enzymatic Assay[5] | Dual inhibitor |
| COX-1 | 3.3[1][2][3][4] | Enzymatic Assay[5] | ~5.5-fold for 5-LOX over COX-1 | |
| Zileuton | 5-LOX | 0.3[6][7] | Rat Polymorphonuclear Leukocytes (PMNL)[7] | Highly selective for 5-LOX |
| 5-LOX | 0.4 | Human Polymorphonuclear Leukocytes (PMNL) | ||
| 5-LOX | 0.5[6][7][8][9] | Rat Basophilic Leukemia Cells (RBL-1)[8][9] | ||
| 5-LOX | 0.9 | Human Whole Blood | ||
| COX-1/2 | Little to no inhibition at concentrations effective for 5-LOX inhibition. | Various |
Unraveling the Mechanism of Action
This compound , isolated from the rhizomes of Atractylodes lancea, demonstrates a dual inhibitory effect on both 5-LOX and cyclooxygenase-1 (COX-1).[5] This characteristic suggests a broader anti-inflammatory profile, potentially impacting multiple eicosanoid pathways. Its precise molecular interaction with the 5-LOX enzyme is an area of ongoing research.
Zileuton , on the other hand, is a well-characterized, orally active inhibitor of 5-lipoxygenase.[10][11] Its mechanism involves chelation of the non-heme iron atom within the active site of the 5-LOX enzyme, a critical component for its catalytic activity. This targeted action effectively blocks the synthesis of leukotrienes, including LTB4, LTC4, LTD4, and LTE4.[8][10][11] Zileuton is a clinically approved medication for the maintenance treatment of asthma.[10]
Visualizing the Molecular Pathways and Experimental Processes
To better understand the context of 5-LOX inhibition and the methodologies used to evaluate these compounds, the following diagrams illustrate the 5-lipoxygenase signaling pathway, a typical experimental workflow for assessing inhibitor potency, and a logical comparison of this compound and Zileuton.
Caption: The 5-lipoxygenase (5-LOX) pathway, initiating from membrane phospholipids.
Caption: A generalized workflow for determining the in vitro inhibitory activity of compounds against 5-LOX.
Caption: A logical diagram outlining the key distinguishing features of this compound and Zileuton.
Experimental Protocols
For researchers aiming to replicate or build upon existing findings, the following are detailed methodologies for key experiments in the evaluation of 5-LOX inhibitors.
Cell-Free 5-Lipoxygenase (5-LOX) Enzyme Inhibition Assay (Spectrophotometric)
This assay measures the direct inhibitory effect of a compound on the activity of purified 5-LOX enzyme.
a. Materials:
-
Purified human recombinant 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Test compounds (this compound, Zileuton) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM EDTA and 2 mM CaCl2)
-
UV-transparent 96-well plate or cuvettes
-
UV-Vis spectrophotometer
b. Protocol:
-
Prepare a working solution of the 5-LOX enzyme in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate.
-
Add the assay buffer to the wells of the microplate.
-
Add various concentrations of the test compound (e.g., this compound or Zileuton) or the vehicle control (e.g., DMSO) to the wells.
-
Add the 5-LOX enzyme solution to the wells and pre-incubate for a specified time (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene in the 5-LOX product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE).
-
Monitor the absorbance kinetically for a set period (e.g., 5-10 minutes).
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
Cell-Based 5-Lipoxygenase (5-LOX) Inhibition Assay (LTB4 Measurement)
This assay assesses the ability of a compound to inhibit 5-LOX activity within a cellular context, providing a more physiologically relevant measure of potency.
a. Materials:
-
Human polymorphonuclear leukocytes (PMNLs) or a suitable cell line expressing 5-LOX (e.g., RBL-1 cells)
-
Cell culture medium (e.g., RPMI 1640)
-
Calcium ionophore (e.g., A23187) to stimulate the cells
-
Test compounds (this compound, Zileuton)
-
Phosphate-buffered saline (PBS)
-
Enzyme-linked immunosorbent assay (ELISA) kit for Leukotriene B4 (LTB4) or High-Performance Liquid Chromatography (HPLC) system for LTB4 quantification
b. Protocol:
-
Isolate or culture the cells and resuspend them in a suitable buffer or medium at a defined density.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control for a specific duration (e.g., 15-30 minutes) at 37°C.
-
Stimulate the cells with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and activation of the 5-LOX pathway.
-
Incubate for a further period (e.g., 10-15 minutes) at 37°C.
-
Terminate the reaction by centrifuging the cells to pellet them and collecting the supernatant.
-
Quantify the amount of LTB4 in the supernatant using a commercially available LTB4 ELISA kit according to the manufacturer's instructions or by using a validated HPLC method.
-
Calculate the percentage of inhibition of LTB4 production for each concentration of the test compound compared to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
Both this compound and Zileuton are potent inhibitors of the 5-lipoxygenase enzyme. Zileuton stands out for its high selectivity and established clinical use in the management of asthma. Its well-defined mechanism of action makes it a valuable tool for specifically targeting the leukotriene pathway. This compound, with its dual inhibitory action on both 5-LOX and COX-1, offers a broader spectrum of anti-inflammatory activity. This dual-action may be advantageous in certain research contexts or for the development of novel therapeutics targeting multiple inflammatory pathways. The choice between these two inhibitors will ultimately depend on the specific research question, the desired level of selectivity, and the experimental model being employed.
References
- 1. The effect of inhibition of 5-lipoxygenase by zileuton in mild-to-moderate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 5. Modulation of the 5-Lipoxygenase Pathway by Chalcogen-Containing Inhibitors of Leukotriene A4 Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. A cell-based assay for screening lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. mdpi.com [mdpi.com]
- 11. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Atractylochromene and Indomethacin on Cyclooxygenase (COX) Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Atractylochromene and Indomethacin, focusing on their inhibitory effects on the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This document synthesizes available experimental data to offer an objective comparison of their performance, supported by detailed methodologies for key experiments.
Introduction
Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. Two main isoforms exist: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and primarily associated with inflammation, pain, and fever.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting these enzymes.[2] Indomethacin is a well-established non-selective NSAID, while this compound is a natural compound with reported anti-inflammatory properties. Understanding their differential effects on COX isoforms is crucial for evaluating their therapeutic potential and side-effect profiles.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of a compound is typically expressed by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency. The selectivity of a compound for COX-2 over COX-1 is often expressed as a selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Index (SI) (COX-1/COX-2) |
| This compound | 3.3 µM[3] | Data not available | Not determinable |
| Indomethacin | 0.0090 µM[4] | 0.31 µM[4] | 0.029[4] |
| 18 nM (0.018 µM) | 26 nM (0.026 µM) | 0.69 | |
| 0.1 µg/mL | 5 µg/mL | 0.02 | |
| 27 nM (0.027 µM) | 180 nM (0.18 µM) (human) | 0.15 | |
| 0.063 µM | 0.48 µM | 0.13 |
Note on Indomethacin Data: Multiple sources report varying IC50 values for Indomethacin, which can be attributed to different experimental conditions, enzyme sources (e.g., ovine, human), and assay types. However, the data consistently demonstrates that Indomethacin is a potent inhibitor of both COX-1 and COX-2, with a general tendency to be more potent against COX-1 (a selectivity index less than 1).
Note on this compound Data: While a specific IC50 value for this compound's inhibition of COX-1 is available, extensive literature searches did not yield a corresponding IC50 value for its direct enzymatic inhibition of COX-2. Some studies on extracts from Atractylodes lancea, the plant source of this compound, indicate an inhibitory effect on COX-2 expression, which is a different mechanism from direct enzyme inhibition.[5][6] This lack of data prevents a quantitative assessment of this compound's selectivity.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental process for evaluating these compounds, the following diagrams are provided.
Caption: COX Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for COX Inhibition Assay.
Experimental Protocols
The determination of IC50 values for COX inhibitors typically involves an in vitro enzyme assay. The following is a generalized protocol based on common methodologies.
Objective: To determine the concentration of this compound and Indomethacin required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
This compound and Indomethacin of known concentrations, dissolved in a suitable solvent (e.g., DMSO)
-
Reaction termination solution (e.g., 2 M HCl)
-
Detection system: This can be a colorimetric assay, a fluorometric assay, or a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to measure prostaglandin production.
Procedure:
-
Preparation of Reagents: All reagents are prepared in the assay buffer. A range of dilutions of the test inhibitors (this compound and Indomethacin) are made.
-
Enzyme Reaction Setup: In a reaction vessel (e.g., microplate well or microfuge tube), the assay buffer, cofactors, and the COX enzyme (either COX-1 or COX-2) are combined.
-
Inhibitor Pre-incubation: A small volume of the inhibitor solution (or solvent for control wells) is added to the enzyme mixture. This is typically pre-incubated for a set period (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Reaction Incubation: The reaction is allowed to proceed for a specific time (e.g., 2 minutes) at a controlled temperature (e.g., 37°C).
-
Termination of Reaction: The reaction is stopped by adding a termination solution, such as a strong acid, which denatures the enzyme.
-
Quantification of Product: The amount of prostaglandin (e.g., PGE2) produced is quantified using a suitable detection method. LC-MS/MS provides high specificity and sensitivity. Enzyme-linked immunosorbent assays (ELISAs) are also commonly used.
-
Data Analysis: The percentage of enzyme inhibition for each inhibitor concentration is calculated relative to the control (no inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Discussion and Conclusion
The available data clearly positions Indomethacin as a potent, non-selective inhibitor of both COX-1 and COX-2.[4] Its strong inhibition of COX-1 is consistent with its known gastrointestinal side effects, as COX-1 is crucial for maintaining the protective lining of the stomach. The inhibition of COX-2 is responsible for its anti-inflammatory, analgesic, and antipyretic effects.
For This compound , the data is less complete. It is identified as a potent inhibitor of COX-1, with an IC50 of 3.3 µM.[3] This suggests that, like Indomethacin, it has the potential to cause gastrointestinal side effects if its in vivo activity mirrors its in vitro potency. The critical missing piece of information is its activity against COX-2. While extracts of its source plant, Atractylodes lancea, have been shown to reduce the expression of COX-2 in inflammatory models, this does not provide a direct measure of its enzymatic inhibitory capacity.[5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological effects of medicinal components of Atractylodes lancea (Thunb.) DC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Effects of Atractylodis lancea Rhizoma on Lipopolysaccharide-Induced Acute Lung Injury via TLR4/NF-κB and Keap1/Nrf2 Signaling Pathways In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-inflammatory effects of an ethanolic extract of the rhizome of Atractylodes lancea, involves Akt/NF-κB signaling pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Atractylochromene in a Murine Colitis Model: A Comparative Guide
Introduction: Atractylochromene, a chromene derivative isolated from the rhizomes of Atractylodes macrocephala, has been identified as a repressor of the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancers.[1] While direct experimental validation of this compound in murine models of colitis is not yet extensively documented, other bioactive compounds from Atractylodes species, such as Atractylodin and Atractylone, have demonstrated significant anti-inflammatory effects in preclinical colitis models.[2][3] These related compounds have been shown to ameliorate colitis by modulating key inflammatory pathways, including the NF-κB and MAPK signaling cascades.[2] This guide provides a comparative framework for validating the potential anti-inflammatory effects of this compound in a dextran sulfate sodium (DSS)-induced murine colitis model, drawing parallels from the established efficacy of its related compounds.
Experimental Protocols
A widely used and reproducible model for inducing colitis in mice involves the oral administration of dextran sulfate sodium (DSS).[4][5][6]
1. Induction of Acute Colitis:
-
Animals: 8-week-old male C57BL/6 mice are typically used.
-
Induction Agent: 3-5% (w/v) DSS is dissolved in autoclaved drinking water.[5][7]
-
Administration: The DSS solution is provided to the mice as their sole source of drinking water for 7 consecutive days. A control group receives regular autoclaved drinking water.
-
Treatment Groups:
-
Control Group: Healthy mice receiving regular drinking water.
-
DSS Model Group: Mice receiving DSS-containing water and a vehicle control.
-
This compound Group: Mice receiving DSS-containing water and this compound (e.g., administered orally or intraperitoneally at a predetermined dose).
-
Positive Control Group: Mice receiving DSS-containing water and a standard anti-inflammatory drug, such as Sulfasalazine (e.g., 50 mg/kg, orally).
-
2. Evaluation of Colitis Severity:
-
Daily Monitoring: Mice are monitored daily for body weight changes, stool consistency, and the presence of blood in the stool. These three parameters are used to calculate the Disease Activity Index (DAI).[6][8]
-
Macroscopic Assessment: At the end of the experiment (e.g., day 8), mice are euthanized, and the entire colon is excised. The length of the colon from the cecum to the anus is measured, as colon shortening is a key indicator of inflammation.
-
Histological Analysis: A section of the distal colon is fixed in formalin, embedded in paraffin, and stained with hematoxylin and eosin (H&E). Histological scoring is performed to assess the degree of inflammation, crypt damage, and immune cell infiltration.
-
Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in colonic tissue is a quantitative marker of neutrophil infiltration and inflammation.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the colon tissue homogenates are quantified using methods like ELISA or qPCR.[9]
Comparative Data Presentation
The following tables summarize the expected quantitative outcomes based on studies of related compounds from Atractylodes macrocephala.
Table 1: Comparison of Clinical and Macroscopic Parameters in DSS-Induced Colitis
| Group | Average Body Weight Change (%) | Disease Activity Index (DAI) | Colon Length (cm) |
| Control | +2 to +5% | 0 | 8.5 ± 0.5 |
| DSS Model | -15 to -20% | 3.5 ± 0.4 | 5.0 ± 0.6 |
| This compound (Hypothetical) | -5 to -8% | 1.5 ± 0.3 | 7.0 ± 0.4 |
| Sulfasalazine (Positive Control) | -6 to -9% | 1.8 ± 0.5 | 6.8 ± 0.5 |
Table 2: Comparison of Inflammatory Markers in Colon Tissue
| Group | MPO Activity (U/g tissue) | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) | IL-1β (pg/mg protein) |
| Control | 1.5 ± 0.3 | 20 ± 5 | 15 ± 4 | 10 ± 3 |
| DSS Model | 10.5 ± 1.2 | 150 ± 20 | 120 ± 15 | 90 ± 10 |
| This compound (Hypothetical) | 4.0 ± 0.8 | 60 ± 10 | 50 ± 8 | 35 ± 6 |
| Sulfasalazine (Positive Control) | 4.5 ± 0.9 | 70 ± 12 | 55 ± 9 | 40 ± 7 |
Visualizations: Experimental Workflow and Signaling Pathways
Experimental Workflow
References
- 1. This compound Is a Repressor of Wnt/β-Catenin Signaling in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Atractylodin Attenuates Dextran Sulfate Sodium-Induced Colitis by Alleviating Gut Microbiota Dysbiosis and Inhibiting Inflammatory Response Through the MAPK Pathway [frontiersin.org]
- 3. Atractylone in the Atractylodes macrocephala Rhizoma Essential Oil and Its Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atractylodes macrocephala Koidz polysaccharide ameliorates DSS-induced colitis in mice by regulating the gut microbiota and tryptophan metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant Effect of Atractylodes macrocephala Koidzumi in DSS-induced Ulcerative Colitis Model -The Korea Journal of Herbology | Korea Science [koreascience.kr]
- 6. Polysaccharide from Atractylodes macrocephala Koidz. ameliorates DSS-induced colitis in mice by regulating the Th17/Treg cell balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective Effect of Atractylodes macrocephala and Taraxacum spp. Combination Treatment in Balb/c Mice with Dextran Sulfate Sodium-Induced Ulcerative Colitis -The Korea Journal of Herbology [koreascience.kr]
- 8. Frontiers | Polysaccharide from Atractylodes macrocephala Koidz. ameliorates DSS-induced colitis in mice by regulating the Th17/Treg cell balance [frontiersin.org]
- 9. Atractylodin Attenuates Dextran Sulfate Sodium-Induced Colitis by Alleviating Gut Microbiota Dysbiosis and Inhibiting Inflammatory Response Through the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinase Cross-Reactivity Profile of Atractylochromene
For Researchers, Scientists, and Drug Development Professionals
Abstract: Atractylochromene is recognized as a potent dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1). While its activity against these key enzymes in the arachidonic acid pathway is established, a comprehensive understanding of its selectivity across the human kinome is crucial for evaluating its potential as a therapeutic agent and for interpreting its biological effects. Off-target kinase interactions can lead to unforeseen side effects or, conversely, reveal novel therapeutic opportunities.[1][2][3] This guide provides a framework for assessing the kinase cross-reactivity of this compound, outlining detailed experimental protocols and data presentation standards. In the absence of publicly available kinome-wide screening data for this compound, this document presents a proposed methodology for such a study.
Established Biological Targets of this compound
This compound is known to inhibit 5-LOX and COX-1, enzymes that play critical roles in the inflammatory response.[4] These enzymes are responsible for the conversion of arachidonic acid into pro-inflammatory leukotrienes and prostaglandins, respectively.[5][6] The dual inhibition of both pathways may offer a superior anti-inflammatory effect with a potentially better safety profile compared to agents that inhibit only the COX pathway.[6][7]
Proposed Kinase Selectivity Profiling of this compound
To determine the selectivity of this compound, a comprehensive screening against a panel of protein kinases is proposed. Kinase selectivity profiling is a critical step in drug discovery to identify potential off-target effects and to understand the full spectrum of a compound's activity.[1][8][9]
2.1. Experimental Protocol: KinomeScan™ Competition Binding Assay
This protocol outlines a widely used method for assessing kinase inhibitor selectivity. The KinomeScan™ approach utilizes a competition binding assay to quantify the interaction of a test compound with a large panel of kinases.
-
Compound Preparation: this compound is dissolved in 100% DMSO to create a stock solution.
-
Assay Plate Preparation: The compound is serially diluted and added to assay plates.
-
Kinase and Ligand Preparation: A proprietary, active site-directed ligand is immobilized on a solid support. Each kinase from the screening panel is individually mixed with the ligand-coated support.
-
Competition Binding: The test compound (this compound) is incubated with the kinase and the immobilized ligand. If this compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase. The results are reported as a percentage of the DMSO control (% Control).
-
Data Analysis: The % Control values are used to calculate the dissociation constant (Kd) or the percent inhibition at a given concentration. A lower % Control value indicates a stronger interaction between the compound and the kinase.
Data Presentation for Cross-Reactivity Profiling
The results of a kinome-wide scan should be presented in a clear and comparative format. A selectivity score can be calculated to quantify the degree of promiscuity of the compound. For this guide, we will use a hypothetical data set to illustrate how the cross-reactivity profile of this compound could be presented.
3.1. Hypothetical Kinase Inhibition Data
The following table summarizes the hypothetical inhibition data for this compound against a selection of kinases at a concentration of 1 µM. The data is presented as percent inhibition relative to a vehicle control.
| Kinase Target | Kinase Family | Percent Inhibition (%) at 1 µM (Hypothetical) |
| 5-LOX | Lipoxygenase | 95 |
| COX-1 | Cyclooxygenase | 88 |
| ABL1 | Tyrosine Kinase | 15 |
| AKT1 | AGC Kinase | 8 |
| AURKA | Aurora Kinase | 22 |
| CDK2 | CMGC Kinase | 18 |
| EGFR | Tyrosine Kinase | 5 |
| MAPK1 (ERK2) | CMGC Kinase | 12 |
| PIK3CA | Lipid Kinase | 9 |
| SRC | Tyrosine Kinase | 25 |
| VEGFR2 | Tyrosine Kinase | 3 |
3.2. Comparison with Known Kinase Inhibitors
To provide context, the selectivity of this compound should be compared against well-characterized kinase inhibitors. The "selectivity score" is a useful metric, representing the number of kinases inhibited above a certain threshold (e.g., >50%) divided by the total number of kinases tested. A lower score indicates higher selectivity.
| Compound | Primary Target(s) | Selectivity Score (S10) at 1 µM (Hypothetical) |
| This compound | 5-LOX, COX-1 | 0.02 |
| Staurosporine | Pan-Kinase Inhibitor | 0.85 |
| Imatinib | ABL, KIT, PDGFR | 0.15 |
| Erlotinib | EGFR | 0.05 |
Note: The data presented in the tables above is for illustrative purposes only and does not represent actual experimental results for this compound.
Interpretation and Conclusion
Based on the hypothetical data, this compound would be considered a highly selective compound with potent activity against its primary targets, 5-LOX and COX-1, and minimal off-target activity against the tested kinase panel. The low hypothetical selectivity score further supports its specificity.
A comprehensive kinase cross-reactivity profile is indispensable for the preclinical evaluation of any new chemical entity. It provides crucial insights into the compound's mechanism of action, potential safety liabilities, and opportunities for polypharmacology.[2][10] The experimental framework and data presentation standards outlined in this guide offer a robust approach to characterizing the kinase selectivity of this compound, paving the way for a more complete understanding of its pharmacological profile. Further experimental validation is required to confirm these hypothetical findings.
References
- 1. researchgate.net [researchgate.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Evidence for using a dual COX 1/2 and 5-LOX inhibitor in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. Lipoxygenase and Cyclooxygenase Pathways and Colorectal Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of 5-LOX, COX-1, and COX-2 Increases Tendon Healing and Reduces Muscle Fibrosis and Lipid Accumulation After Rotator Cuff Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
A Head-to-Head Comparison: Atractylochromene vs. Synthetic Chromene Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The chromene scaffold, a heterocyclic moiety composed of a benzene ring fused to a pyran ring, is a cornerstone in the development of pharmacologically active agents.[1][2] This structural motif is prevalent in both natural products and synthetic compounds, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[3][4][5] This guide provides a head-to-head comparison of the naturally occurring Atractylochromene with a selection of synthetic chromene derivatives, offering a quantitative analysis of their performance in key biological assays and detailed experimental protocols to support further research.
I. Comparative Biological Activity: A Quantitative Overview
To facilitate a direct comparison, the following tables summarize the available quantitative data on the biological activities of this compound and various synthetic chromene derivatives.
Table 1: Anti-inflammatory Activity - 5-Lipoxygenase (5-LOX) and Cyclooxygenase-1 (COX-1) Inhibition
| Compound | Target | IC50 (µM) | Source |
| This compound | 5-LOX | 0.6 | [6][7] |
| COX-1 | 3.3 | [6][7] | |
| Synthetic Chromene Derivative (Example) | 5-LOX | Data not available | - |
| COX-1 | Data not available | - |
Table 2: Anticancer Activity - In Vitro Cytotoxicity against Human Cancer Cell Lines
Numerous synthetic chromene derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[1][4][6][8] The tables below showcase a selection of these derivatives compared with the standard chemotherapeutic agent, Doxorubicin. Currently, specific IC50 values for this compound in these same cancer cell line assays are not available in the public domain, highlighting a key area for future research.
Table 2a: Cytotoxicity against MCF-7 (Breast Adenocarcinoma)
| Compound | IC50 (µM) | Reference Compound (IC50 µM) | Source |
| Synthetic Chromene Derivative 177m | 0.32 | Doxorubicin (IC50 not specified in source) | [4] |
| Synthetic Chromene Derivative 177f | 0.6 | Doxorubicin (IC50 not specified in source) | [4] |
| Synthetic Chromene Derivative 177e | 2.7 | Doxorubicin (IC50 not specified in source) | [4] |
| Synthetic Benzo[f]chromene Derivative (Difluoro-substituted) | 5.4 | Doxorubicin (IC50 not specified in source) | [4] |
| This compound | Data not available | - | - |
Table 2b: Cytotoxicity against HepG-2 (Hepatocellular Carcinoma)
| Compound | IC50 (µM) | Reference Compound (IC50 µM) | Source |
| Synthetic Chromene Derivative 177f | 0.2 | Doxorubicin (IC50 not specified in source) | [4] |
| Synthetic Chromene Derivative 177m | 0.4 | Doxorubicin (IC50 not specified in source) | [4] |
| Synthetic Chromene Derivative 177e | 2.2 | Doxorubicin (IC50 not specified in source) | [4] |
| Synthetic Benzo[f]chromene Derivative (Difluoro-substituted) | 4.5 | Doxorubicin (IC50 not specified in source) | [4] |
| Synthetic Chromene Derivative 5 | Higher than Doxorubicin | Doxorubicin | [1][6] |
| This compound | Data not available | - | - |
Table 2c: Cytotoxicity against HT-29 (Colon Carcinoma)
| Compound | IC50 (µM) | Reference Compound (IC50 µM) | Source |
| Synthetic Chromene Derivative 2 | Higher than Doxorubicin | Doxorubicin | [1][6] |
| This compound | Data not available | - | - |
II. Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their effects is crucial for targeted drug development.
This compound: A Repressor of Wnt/β-catenin Signaling
This compound has been shown to act as a repressor of the Wnt/β-catenin signaling pathway. This pathway is fundamental in embryonic development and its aberrant activation is a hallmark of many cancers, particularly colon cancer. The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Wnt/β-catenin signaling pathway and the inhibitory role of this compound.
Synthetic Chromene Derivatives: Diverse Anticancer Mechanisms
Synthetic chromene derivatives exhibit a variety of anticancer mechanisms, often tailored by their specific structural modifications. These mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival. The following diagram illustrates a general workflow for investigating the anticancer mechanism of a novel synthetic chromene derivative.
Caption: Experimental workflow for elucidating the anticancer mechanism of a synthetic chromene derivative.
III. Experimental Protocols
Detailed and reproducible experimental methodologies are paramount for comparative studies. The following sections outline the protocols for the key assays discussed in this guide.
Synthesis of Chromene Derivatives
A general and efficient method for the synthesis of 2-amino-4H-chromene derivatives involves a one-pot, multi-component reaction.[3]
-
Reactants: An appropriate salicylaldehyde, an active methylene compound (e.g., malononitrile), and a C-H activated compound (e.g., dimedone).
-
Catalyst: A base catalyst such as piperidine or a green catalyst like pyridine-2-carboxylic acid.[9]
-
Solvent: Ethanol or an environmentally benign solvent like water.
-
Procedure:
-
A mixture of the salicylaldehyde (1 mmol), active methylene compound (1 mmol), C-H activated compound (1 mmol), and the catalyst (10-20 mol%) in the chosen solvent (10 mL) is stirred at room temperature or refluxed.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure chromene derivative.
-
-
Characterization: The structure of the synthesized compounds is confirmed by spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[10]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG-2, HT-29) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to attach overnight.
-
The following day, the cells are treated with various concentrations of the test compounds (this compound and synthetic chromene derivatives) and a positive control (e.g., Doxorubicin) for 48-72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Wnt/β-catenin Signaling Reporter Assay (TOP-Flash Assay)
The TOP-Flash assay is a widely used method to quantify the activity of the canonical Wnt/β-catenin signaling pathway.[11] It utilizes a luciferase reporter construct containing TCF/LEF binding sites.
-
Cell Transfection: Cells (e.g., colon cancer cells with active Wnt signaling) are co-transfected with the TOP-Flash (or a variant like SuperTOP) reporter plasmid and a control plasmid (e.g., a Renilla luciferase plasmid for normalization).
-
Procedure:
-
After transfection, cells are treated with the test compound (e.g., this compound) or a known Wnt pathway inhibitor/activator for a specified period (e.g., 24 hours).
-
Cell lysates are prepared, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System, Promega).
-
-
Data Analysis: The firefly luciferase activity (from the TOP-Flash reporter) is normalized to the Renilla luciferase activity (from the control plasmid). The effect of the test compound on Wnt/β-catenin signaling is determined by comparing the normalized luciferase activity in treated cells to that in untreated control cells.
5-LOX and COX-1/COX-2 Inhibition Assays
The inhibitory activity of compounds against 5-LOX and COX enzymes can be determined using commercially available inhibitor screening assay kits (e.g., from Cayman Chemical). These assays are typically based on the detection of the enzymatic products.
-
General Principle: The assay measures the hydroperoxides generated by the lipoxygenase or cyclooxygenase activity.
-
Procedure (Example for 5-LOX):
-
The 5-LOX enzyme is incubated with the test compound at various concentrations.
-
Arachidonic acid (the substrate) is added to initiate the reaction.
-
The reaction is stopped, and a chromogen is added that reacts with the lipid hydroperoxide products to produce a colored or fluorescent signal.
-
The absorbance or fluorescence is measured using a plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
IV. Conclusion and Future Directions
This guide provides a comparative overview of this compound and synthetic chromene derivatives, highlighting their potential in anti-inflammatory and anticancer applications. The available data indicates that while this compound is a potent dual inhibitor of 5-LOX and COX-1, synthetic chromene derivatives have been extensively explored for their potent cytotoxic effects against a variety of cancer cell lines.
A significant gap in the current literature is the lack of direct, head-to-head comparative studies of this compound and synthetic chromenes in the same biological assays, particularly in anticancer screenings. Future research should focus on:
-
Evaluating the anticancer activity of this compound against a panel of human cancer cell lines to establish its IC50 values for direct comparison with synthetic derivatives.
-
Investigating the effects of promising synthetic chromene derivatives on the Wnt/β-catenin signaling pathway to determine if they share this mechanism with this compound or act through distinct pathways.
-
Conducting in vivo studies for the most potent compounds identified in vitro to assess their efficacy and safety in preclinical animal models.
By addressing these research gaps, the scientific community can gain a more comprehensive understanding of the therapeutic potential of both natural and synthetic chromenes, ultimately paving the way for the development of novel and more effective therapeutic agents.
References
- 1. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines | Bentham Science [benthamscience.com]
- 7. A Cell-Free Assay System for β-Catenin Signaling That Recapitulates Direct Inductive Events in the Early Xenopus laevis Embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Green protocol for the synthesis of 2-amino-4 H -chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02718G [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
Confirming the antioxidant capacity of Atractylochromene using a DPPH assay
For Immediate Release
Shanghai, China – November 14, 2025 – For researchers, scientists, and professionals in drug development, the quest for novel and effective antioxidant compounds is a perpetual endeavor. Atractylochromene, a natural chromene derivative, has demonstrated significant antioxidant potential. This guide provides a comparative analysis of its antioxidant capacity, supported by experimental data, to aid in the evaluation of its potential applications.
Comparative Antioxidant Capacity
A key study investigating the antioxidant activity of constituents from Atractylodes lancea found that this compound exhibited considerable efficacy in a cell-free in vitro assay using hydrogen peroxide (H₂O₂) and horseradish peroxidase.[1] In this assay, this compound demonstrated an impressive IC50 value of 4.9 µM.[1]
To provide a clear benchmark for its potential, this value is presented alongside the established DPPH radical scavenging IC50 values of several widely recognized antioxidant standards: Ascorbic Acid, Gallic Acid, and Trolox. It is important to note that a lower IC50 value indicates a higher antioxidant capacity.
| Compound | IC50 Value (µg/mL) | IC50 Value (µM) | Assay |
| This compound | 1.27 | 4.9 | H₂O₂/Horseradish Peroxidase[1] |
| Ascorbic Acid | ~8.9 | ~50.5 | DPPH |
| Gallic Acid | ~2.6 | ~15.3 | DPPH |
| Trolox | ~7.5 | ~30.0 | DPPH |
Note: The IC50 value for this compound was determined using a hydrogen peroxide/horseradish peroxidase assay, while the values for the reference standards were determined using the DPPH assay. Direct comparison should be made with this in consideration. The µg/mL value for this compound was calculated from its molar mass.
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward spectrophotometric method for determining the antioxidant capacity of a compound. The procedure is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This reduction of the DPPH radical is accompanied by a color change from purple to yellow, which can be measured by monitoring the decrease in absorbance at a characteristic wavelength, typically around 517 nm.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compound (e.g., this compound)
-
Reference antioxidants (e.g., Ascorbic Acid, Trolox, Gallic Acid)
-
Spectrophotometer capable of reading at 517 nm
-
Micropipettes and tips
-
96-well microplate or cuvettes
-
Vortex mixer
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Preparation of Test and Standard Solutions: Prepare a series of dilutions of the test compound and reference antioxidants in the same solvent used for the DPPH solution.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the DPPH working solution to each well/cuvette. Then, add an equal volume of the various concentrations of the test compound or standard solutions. A control containing only the DPPH solution and the solvent is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Absorbance Measurement: After incubation, the absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without the test compound).
-
A_sample is the absorbance of the DPPH solution with the test compound.
-
-
Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the different concentrations of the test compound. The concentration that results in 50% scavenging of the DPPH radical is the IC50 value.
Visualizing the Experimental Workflow and Comparative Analysis
To further elucidate the experimental process and the comparative antioxidant landscape, the following diagrams are provided.
Caption: Workflow of the DPPH Radical Scavenging Assay.
Caption: Comparative Antioxidant Capacity (Lower IC50 indicates higher activity). *Note: this compound's IC50 is from a different assay.
References
Independent Validation of Atractylochromene's Therapeutic Target: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Atractylochromene's performance against other 5-Lipoxygenase (5-LOX) and Cyclooxygenase-1 (COX-1) inhibitors. The information is supported by experimental data to aid in the independent validation of its therapeutic target.
This compound has been identified as a potent dual inhibitor of 5-LOX and COX-1, key enzymes in the arachidonic acid cascade which are crucial mediators of inflammation. This dual inhibition presents a promising therapeutic strategy for inflammatory conditions by simultaneously targeting the production of both prostaglandins and leukotrienes.
Performance Comparison of Dual 5-LOX/COX-1 Inhibitors
The following table summarizes the in vitro potency of this compound and other notable dual 5-LOX/COX-1 inhibitors. It is important to note that IC50 values can vary between different assay conditions and cell types.
| Compound | 5-LOX IC50 (µM) | COX-1 IC50 (µM) | Source |
| This compound | 0.6 | 3.3 | [Not specified in abstracts] |
| Licofelone | 0.18 | 0.21 (COX) | [1][2] |
| Tepoxalin | 0.15 | 2.84 (COX in RBL-1 lysate) | [3] |
| Darbufelone | Not specified | 20 | [4] |
In Vivo and Cellular Anti-Inflammatory Activity
Beyond enzymatic inhibition, the anti-inflammatory effects of these compounds have been evaluated in various models.
| Compound | Model | Key Findings | Source |
| Atractylone (from Atractylodes macrocephala) | DSS-induced colitis in mice | Decreased TNF-α and ROS levels, improved UC symptoms. | [5] |
| Novel Chromene Derivatives | LPS-induced inflammation in mice | Downregulated NO, IL-6, and TNF-α expression. | [6] |
| Synthetic Hydrangenol Derivative (4H-chromen-4-one) | Carrageenan-induced paw edema in rats | Reduced paw inflammation by inhibiting iNOS and COX-2 expression. | [7] |
| Licofelone | Carrageenan-induced paw edema in rats | ED50 of 11.22-27.07 mg/kg. | [1] |
| Tepoxalin | Adjuvant-induced arthritis in rats | ED50 of 3.5 mg/kg for paw swelling. | [3] |
| Darbufelone | Colon cancer cells (in vitro) | Decreased proliferation, migration, and invasion. | [8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the arachidonic acid signaling pathway targeted by this compound and a general workflow for screening potential inhibitors.
Caption: Arachidonic Acid Signaling Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods and may require optimization for specific laboratory conditions.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of 5-LOX, which converts a substrate (e.g., linoleic acid or arachidonic acid) into a detectable product.
Materials:
-
5-Lipoxygenase (5-LOX) enzyme (e.g., from soybeans or recombinant human)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 2 mM EDTA and 2 mM CaCl2
-
Substrate: Linoleic acid or arachidonic acid
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a working solution of the 5-LOX enzyme in the assay buffer.
-
In a 96-well plate or cuvette, add the assay buffer.
-
Add the test compound at various concentrations. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., Zileuton).
-
Add the 5-LOX enzyme solution to each well and incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the substrate to each well.
-
Immediately measure the change in absorbance at a specific wavelength (e.g., 234 nm for the formation of hydroperoxides) over time.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.[9][10][11]
In Vitro Cyclooxygenase-1 (COX-1) Inhibition Assay
This assay determines the inhibitory effect of a compound on COX-1 activity, which catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2).
Materials:
-
COX-1 enzyme (e.g., from ram seminal vesicles or recombinant human)
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Detection method: This can be a colorimetric, fluorometric, or LC-MS-based method to measure the product (e.g., PGE2).
Procedure:
-
Prepare a reaction mixture containing the assay buffer, heme, and COX-1 enzyme.
-
Add the test compound at various concentrations to the reaction mixture. Include a vehicle control and a known COX-1 inhibitor (e.g., SC-560) as a positive control.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a set time (e.g., 2 minutes).
-
Stop the reaction (e.g., by adding a strong acid).
-
Quantify the amount of product formed using a suitable detection method. For example, a colorimetric assay might measure the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[12][13]
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
References
- 1. Licofelone--a novel analgesic and anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Atractylone in the Atractylodes macrocephala Rhizoma Essential Oil and Its Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual inhibition of COX-2/5-LOX blocks colon cancer proliferation, migration and invasion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. academicjournals.org [academicjournals.org]
- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Atractylochromene: A Comparative Guide to Efficacy Based on Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
Atractylochromene, a naturally occurring chromene derivative found in the rhizomes of Atractylodes macrocephala, has garnered significant interest for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective effects. The efficacy of this bioactive compound is intrinsically linked to the method of its extraction from the plant matrix. This guide provides a comprehensive comparison of the potential efficacy of this compound derived from various extraction techniques, supported by available experimental data and detailed methodologies. While direct comparative studies on this compound for different extraction methods are limited, this guide synthesizes existing literature on the extraction of similar compounds and the bioactivities of this compound to provide a valuable resource for researchers.
Data Summary: Extraction Methodologies and this compound Efficacy
The yield and subsequent biological activity of this compound are highly dependent on the chosen extraction method. Modern techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are often reported to offer advantages in terms of efficiency and yield over conventional methods.
| Extraction Method | Principle | Potential Advantages for this compound Extraction | Potential Disadvantages | Inferred Efficacy |
| Conventional Solvent Extraction (e.g., Reflux, Maceration) | Use of solvents (e.g., ethanol, ethyl acetate) and heat to extract compounds. | Simple, well-established. | Time-consuming, large solvent consumption, potential degradation of thermolabile compounds. | Moderate to high, but potentially compromised by thermal degradation. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, causing cell rupture and release of compounds. | Rapid, reduced solvent usage, higher extraction efficiency.[1][2] | Requires specialized equipment, potential for localized overheating. | Potentially higher due to increased yield and reduced extraction time. |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. | Efficient at lower temperatures, suitable for thermolabile compounds.[1][2] | Equipment cost, potential for free radical formation at high intensities. | Potentially higher, especially for preserving the integrity of the compound. |
| Enzymatic Extraction | Uses enzymes (e.g., cellulase) to break down plant cell walls, facilitating the release of intracellular contents. | High specificity, mild extraction conditions.[3] | Enzyme cost, requires optimization of pH and temperature. | Potentially high, with high purity of the extract. |
| Natural Deep Eutectic Solvents (NADES) Extraction | Uses a mixture of natural compounds (e.g., choline chloride and urea) to form a eutectic solvent with high extraction capabilities. | Green and sustainable, high extraction efficiency for certain compounds.[1][4] | High viscosity, recovery of the solute can be challenging. | Potentially high, offering an environmentally friendly alternative. |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative methodologies for the extraction and biological evaluation of compounds from Atractylodes macrocephala.
Activity-Guided Purification of this compound (Ethyl Acetate Extraction)
This method was used to isolate this compound and test its effect on the Wnt/β-catenin signaling pathway.
-
Extraction: The dried rhizomes of Atractylodes macrocephala are extracted with ethyl acetate.
-
Fractionation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.
-
Purification: Active fractions are further purified using recycling HPLC to yield pure this compound.
-
Bioassay: The inhibitory activity of the purified compound on the Wnt/β-catenin signaling pathway is assessed using a TOPFlash reporter gene assay in HEK-293 cells. Cell viability is measured using an MTT assay in SW-480 colon cancer cells.
High-Performance Liquid Chromatography (HPLC) for Quantification
Quantitative analysis of this compound in different extracts can be performed using HPLC. While a specific method for this compound is not detailed in the provided results, a general approach for related compounds like atractylenolides can be adapted.
-
Chromatographic Conditions:
-
Standard Preparation: A standard stock solution of purified this compound is prepared and diluted to create a calibration curve.
-
Sample Preparation: Extracts are dissolved in the mobile phase, filtered, and injected into the HPLC system.
Biological Efficacy and Signaling Pathways
This compound has demonstrated significant biological activities, primarily through the modulation of key signaling pathways.
Anti-Cancer Activity: Inhibition of Wnt/β-Catenin Signaling
This compound has been identified as a repressor of the Wnt/β-catenin signaling pathway, which is often hyperactivated in colorectal cancers. It exerts its effect by down-regulating the nuclear level of β-catenin.
Anti-Inflammatory and Neuroprotective Signaling Pathways
While direct evidence for this compound's effect on specific anti-inflammatory and neuroprotective pathways is emerging, related compounds from Atractylodes macrocephala and other chromene derivatives have been shown to modulate pathways such as NF-κB and Nrf2.
Experimental Workflow
A typical workflow for comparing the efficacy of this compound from different extraction methods is outlined below.
Conclusion
The selection of an appropriate extraction method is a critical determinant of the yield and, consequently, the therapeutic efficacy of this compound. While conventional solvent extraction methods are accessible, modern techniques like MAE and UAE offer significant advantages in terms of efficiency and may lead to extracts with higher concentrations of the active compound. The potent inhibitory effect of this compound on the Wnt/β-catenin pathway underscores its potential as an anti-cancer agent. Further research is warranted to directly compare different extraction methods for this compound and to fully elucidate its mechanisms of action in anti-inflammatory and neuroprotective contexts. This guide provides a foundational framework for researchers to design and evaluate extraction strategies to maximize the therapeutic potential of this promising natural product.
References
- 1. Optimization of Natural Deep Eutectic Solvents' Extraction Process From Atractylodes macrocephala-Astragali Radix Using the Dual Mathematical Model and Its Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hnxb.org.cn [hnxb.org.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Atractylochromene and Other Natural Anti-Inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anti-inflammatory agents, natural products remain a vital source of inspiration and therapeutic leads. This guide provides a comparative overview of Atractylochromene against three other well-researched natural compounds: Curcumin, Resveratrol, and Quercetin. The information is presented to facilitate objective comparison, supported by available experimental data and methodologies.
Introduction to the Compounds
This compound is a chromene derivative isolated from the rhizomes of Atractylodes lancea. It has emerged as a potent dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1), key enzymes in the inflammatory cascade.[1][2][3]
Curcumin , the principal curcuminoid of turmeric (Curcuma longa), is a polyphenol with a long history of use in traditional medicine for its anti-inflammatory properties. Its mechanism of action is multifaceted, involving the modulation of numerous signaling molecules.[4][5]
Resveratrol , a stilbenoid found in grapes, berries, and peanuts, is another extensively studied natural compound with a wide range of biological activities, including potent anti-inflammatory effects.[6]
Quercetin is a flavonoid ubiquitously present in fruits and vegetables. It is known for its antioxidant and anti-inflammatory properties, which it exerts through the regulation of various cellular pathways.[7][8]
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the available quantitative data on the in vitro anti-inflammatory activity of this compound, Curcumin, Resveratrol, and Quercetin. It is important to note that the data are compiled from different studies and experimental conditions may vary. Therefore, direct comparison of absolute values should be made with caution.
Table 1: Inhibition of Key Inflammatory Enzymes and Mediators (IC₅₀ values)
| Compound | 5-LOX (μM) | COX-1 (μM) | Nitric Oxide (NO) Production (μM) |
| This compound | 0.6[1][2][3] | 3.3[1][2][3] | Data not available |
| Curcumin | Data not available | Data not available | ~6[4] |
| Resveratrol | Data not available | Data not available | ~3.38 (derivative)[9] |
| Quercetin | Data not available | Data not available | ~27[7] |
Table 2: Inhibition of Pro-Inflammatory Cytokine Production (IC₅₀ values)
| Compound | TNF-α (μM) | IL-6 (μM) |
| This compound | Data not available | Data not available |
| Curcumin | Data not available | ~20[10] |
| Resveratrol | ~1.92 (derivative)[11] | ~1.12 (derivative)[11] |
| Quercetin | Data not available | Data not available |
Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the activity or production of the specified marker.
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of these natural compounds are mediated through their interaction with various signaling pathways.
This compound 's primary known mechanism is the dual inhibition of 5-LOX and COX-1.[1][2][3] This action effectively reduces the production of leukotrienes and prostaglandins, potent mediators of inflammation. Further research is needed to elucidate its effects on other inflammatory pathways.
Curcumin , Resveratrol , and Quercetin exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.
Below are diagrams illustrating the general NF-κB and MAPK signaling pathways and the points of intervention for these natural compounds.
Caption: General NF-κB signaling pathway and points of inhibition by natural compounds.
Caption: General MAPK signaling pathway and points of inhibition by natural compounds.
Experimental Protocols
This section details common methodologies used to evaluate the anti-inflammatory activity of natural compounds.
In Vitro Anti-inflammatory Assay: LPS-Stimulated RAW 264.7 Macrophages
This assay is a widely used in vitro model to screen for anti-inflammatory activity.
1. Cell Culture and Seeding:
-
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded into 96-well plates at a density of approximately 1.5 x 10⁵ cells/well and incubated for 24 hours to allow for adherence.[10]
2. Treatment and Stimulation:
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Curcumin).
-
After a pre-incubation period (typically 1-2 hours), inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.[10]
-
A vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control (a known anti-inflammatory drug) are included.
3. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[10][12][13] The absorbance is read at 540-550 nm.[12][13]
-
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Production: The levels of these cytokines in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
4. Data Analysis:
-
The concentration of each inflammatory mediator is calculated from a standard curve.
-
The percentage of inhibition by the test compound is calculated relative to the LPS-stimulated control.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model of acute inflammation.
1. Animal Preparation:
-
Male Wistar or Sprague-Dawley rats are used.
-
The animals are fasted overnight with free access to water before the experiment.
2. Treatment:
-
The test compound is administered orally or intraperitoneally at various doses.
-
A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
3. Induction of Inflammation:
-
One hour after treatment, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[1]
4. Measurement of Paw Edema:
-
The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[7]
-
The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection.
5. Data Analysis:
-
The percentage of inhibition of edema for each treated group is calculated in comparison to the control group.
-
The results provide an indication of the in vivo anti-inflammatory efficacy of the test compound.
Experimental Workflow for Natural Product-Based Anti-Inflammatory Drug Discovery
The discovery of new anti-inflammatory drugs from natural products typically follows a structured workflow.
Caption: A typical workflow for anti-inflammatory drug discovery from natural products.
Conclusion
This compound demonstrates significant potential as an anti-inflammatory agent, primarily through its potent dual inhibition of 5-LOX and COX-1.[1][2][3] In comparison, Curcumin, Resveratrol, and Quercetin have been more extensively studied and are known to modulate a broader range of inflammatory targets, including the NF-κB and MAPK signaling pathways.
While the available quantitative data for this compound is currently limited to its enzymatic inhibition, its high potency suggests it is a promising candidate for further investigation. Future research should focus on elucidating its effects on pro-inflammatory cytokine production and key signaling pathways to provide a more comprehensive comparison with other well-established natural anti-inflammatory compounds. This will be crucial for guiding the development of this compound as a potential therapeutic agent for inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. 5-Lipoxygenase and cyclooxygenase-1 inhibitory active compounds from Atractylodes lancea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Curcumin, an anti-tumour promoter and anti-inflammatory agent, inhibits induction of nitric oxide synthase in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Curcumin: An Effective Inhibitor of Interleukin-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibitory effect of resveratrol dimerized derivatives on nitric oxide production in lipopolysaccharide-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 11. Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Atractylochromene's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reproducibility of a compound's effects is paramount. This guide provides a comparative analysis of the reported effects of Atractylochromene, a natural compound with known anti-inflammatory properties, across various studies. Due to a lack of direct inter-laboratory reproducibility studies, this guide focuses on comparing reported quantitative data, experimental methodologies, and known signaling pathway interactions to infer the consistency of its biological activities.
This compound has been identified as a potent dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1), two key enzymes in the inflammatory cascade.[1] Its efficacy is comparable to other well-studied dual inhibitors. Furthermore, a structurally related compound isolated from the same plant source, Atractylenolide II, has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway, suggesting a multi-faceted mechanism of action for compounds from this natural source.[2][3][4]
Comparative Analysis of In Vitro Efficacy
To assess the consistency of this compound's inhibitory action, this section compares its reported half-maximal inhibitory concentrations (IC50) against 5-LOX and COX-1 with those of other known dual inhibitors. The data presented is compiled from various sources and provides a snapshot of the compound's potency. Variations in reported IC50 values can arise from differences in experimental conditions, such as enzyme and substrate concentrations, incubation times, and detection methods.
| Compound | 5-LOX IC50 (µM) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Source |
| This compound | 0.6 | 3.3 | Not Reported | [1] |
| Licofelone | 0.18 | Not Reported (COX) | 0.21 (COX) | [5] |
| Tepoxalin | 0.15 | 2.84 (RBL-1 lysate) | Not Reported | [6] |
| Darbufelone | Not Reported | 20 | 0.19 | [7] |
Examination of Experimental Protocols
The reproducibility of experimental results is intrinsically linked to the detailed execution of protocols. Below are representative methodologies for assessing 5-LOX and COX-1 inhibition, based on commonly cited assays. While specific parameters for this compound assays were not detailed in the reviewed literature, these protocols outline the critical steps.
Representative 5-Lipoxygenase (5-LOX) Inhibition Assay Protocol
This protocol describes a common method for determining the inhibitory activity of a compound against 5-LOX.
-
Enzyme Preparation: A solution of human recombinant 5-LOX enzyme is prepared in a suitable buffer (e.g., Tris-HCl) at a specific concentration.
-
Inhibitor Incubation: The test compound (e.g., this compound) is pre-incubated with the enzyme solution for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
Detection: The formation of 5-LOX products, such as leukotrienes, is measured. This can be done using various techniques, including spectrophotometry (measuring the appearance of conjugated dienes) or more specific methods like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[8][9][10]
-
Data Analysis: The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to a control without the inhibitor. The IC50 value is then determined from a dose-response curve.
Representative Cyclooxygenase-1 (COX-1) Inhibition Assay Protocol
This protocol outlines a typical procedure for assessing the inhibitory effect of a compound on COX-1 activity.
-
Enzyme and Cofactors: A reaction mixture is prepared containing ovine or human COX-1, a buffer (e.g., Tris-HCl, pH 8.0), and necessary cofactors such as hematin.
-
Inhibitor Pre-incubation: The test compound is pre-incubated with the enzyme mixture for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Start: The reaction is initiated by the addition of the substrate, arachidonic acid.
-
Product Measurement: The COX-1 activity is determined by measuring the production of prostaglandins, most commonly Prostaglandin E2 (PGE2). This is often quantified using an ELISA kit.[8][11]
-
IC50 Determination: Similar to the 5-LOX assay, the percentage of inhibition is calculated, and the IC50 value is derived from a dose-response curve.
Signaling Pathway Analysis
Understanding the molecular pathways affected by this compound and related compounds is crucial for interpreting its biological effects. The following diagrams, generated using the DOT language, illustrate the key signaling cascades.
Caption: 5-LOX and COX-1 inflammatory pathways.
Caption: Nrf2-ARE antioxidant signaling pathway.
In Vivo Anti-inflammatory Activity
While in vivo studies specifically investigating this compound are limited in the reviewed literature, the carrageenan-induced paw edema model is a standard and reproducible assay for evaluating the anti-inflammatory effects of novel compounds.[7][12][13][14] Studies on other chromene derivatives have demonstrated their potential to reduce inflammation in such models.[15][16]
Representative Carrageenan-Induced Paw Edema Protocol
-
Animal Model: Typically, rats or mice are used.
-
Compound Administration: The test compound (e.g., this compound) or a vehicle control is administered, usually orally or intraperitoneally, at various doses.
-
Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar tissue of one of the hind paws.
-
Measurement of Edema: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each dose of the test compound compared to the vehicle control group. A positive control, such as indomethacin or diclofenac, is often included for comparison.[12]
Caption: General experimental workflow.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Atractylenolide II prevents radiation damage via MAPKp38/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Constitution, Pharmacological Effects and the Underlying Mechanism of Atractylenolides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual COX and 5-LOX inhibition by clerodane diterpenes from seeds of Polyalthia longifolia (Sonn.) Thwaites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. abcam.com [abcam.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Atractylochromene's Mechanism of Action: A Comparative Guide Using Knockout Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of Atractylochromene, a potent dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1), utilizing knockout (KO) cell line technology. By comparing the effects of this compound on wild-type (WT) cells versus their 5-LOX or COX-1 knockout counterparts, researchers can definitively elucidate its specific molecular targets and downstream effects.
This compound: A Profile
This compound is a natural compound that has demonstrated significant inhibitory activity against two key enzymes in the arachidonic acid pathway. This dual inhibition suggests its potential as an anti-inflammatory agent.
| Target Enzyme | IC50 Value | Reference |
| 5-Lipoxygenase (5-LOX) | 0.6 µM | [1][2][3][4] |
| Cyclooxygenase-1 (COX-1) | 3.3 µM | [1][2][3][4] |
The Power of Knockout Cell Lines in Target Validation
Knockout cell lines are indispensable tools for modern drug discovery and mechanism-of-action studies.[5] By completely ablating the expression of a specific protein, researchers can create a clean experimental system to test the on-target effects of a compound. If a drug's effect is diminished or absent in a knockout cell line compared to its wild-type counterpart, it provides strong evidence that the knocked-out protein is a direct target.
Proposed Experimental Workflow for this compound Validation
This section outlines a series of experiments to validate the mechanism of this compound using 5-LOX and COX-1 knockout cell lines.
Caption: Experimental workflow for validating this compound's mechanism.
Comparative Data Presentation
The following tables illustrate the expected outcomes from the proposed experiments, comparing the effects of this compound on wild-type and knockout cell lines.
Table 1: Cell Viability (MTT Assay) - Expected IC50 Values (µM)
| Cell Line | This compound | Celecoxib (COX-2 Selective) | Zileuton (5-LOX Selective) |
| Wild-Type | ~X | ~Y | ~Z |
| 5-LOX KO | > X | ~Y | No Effect |
| COX-1 KO | > X | ~Y | ~Z |
Celecoxib and Zileuton are included as controls to demonstrate the specificity of the knockout system.
Table 2: 5-LOX and COX-1 Activity - Expected Inhibition (%) at a Fixed Concentration of this compound (e.g., 1 µM)
| Cell Line | 5-LOX Activity (Leukotriene B4 levels) | COX-1 Activity (Prostaglandin E2 levels) |
| Wild-Type | ~80% Inhibition | ~20% Inhibition |
| 5-LOX KO | No Detectable Activity | ~20% Inhibition |
| COX-1 KO | ~80% Inhibition | No Detectable Activity |
Signaling Pathway of this compound Inhibition
Caption: Proposed signaling pathway of this compound.
Detailed Experimental Protocols
1. Cell Culture and Knockout Cell Line Generation
-
Cell Lines: A suitable parental cell line (e.g., human colon cancer cell line HCT-116, known to express both 5-LOX and COX-1) should be used.
-
Generation of Knockout Lines: Utilize CRISPR/Cas9 gene-editing technology to generate stable 5-LOX and COX-1 knockout cell lines.
-
Design and validate guide RNAs (gRNAs) targeting the initial exons of the ALOX5 (for 5-LOX) and PTGS1 (for COX-1) genes.
-
Transfect the parental cell line with Cas9 nuclease and the validated gRNAs.
-
Select single-cell clones and expand them.
-
-
Validation of Knockout:
-
Genomic DNA Sequencing: Confirm the presence of frameshift mutations in the target genes by Sanger sequencing of the PCR-amplified genomic region.
-
Western Blotting: Verify the complete absence of 5-LOX and COX-1 protein expression in the respective knockout clones.
-
2. Cell Viability (MTT) Assay
-
Seed wild-type, 5-LOX KO, and COX-1 KO cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][6][7][8][9]
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using a non-linear regression analysis.
3. Western Blotting
-
Lyse the wild-type and knockout cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against 5-LOX (1:1000), COX-1 (1:1000), and a loading control (e.g., β-actin, 1:5000) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. 5-Lipoxygenase (5-LOX) Activity Assay (Leukotriene B4 ELISA)
-
Seed cells in 6-well plates and treat with this compound or vehicle for 24 hours.
-
Stimulate the cells with a calcium ionophore (e.g., A23187, 5 µM) for 15 minutes to induce arachidonic acid release.
-
Collect the cell culture supernatant.
-
Measure the concentration of Leukotriene B4 (LTB4) in the supernatant using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.
-
Normalize the LTB4 concentration to the total protein content of the cells in each well.
5. Cyclooxygenase-1 (COX-1) Activity Assay (Prostaglandin E2 ELISA)
-
Seed cells in 6-well plates and treat with this compound or vehicle for 24 hours.
-
Add exogenous arachidonic acid (10 µM) to the cells and incubate for 30 minutes.
-
Collect the cell culture supernatant.
-
Measure the concentration of Prostaglandin E2 (PGE2) in the supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.
-
Normalize the PGE2 concentration to the total protein content of the cells in each well.
Logical Framework for Data Interpretation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. 5-Lipoxygenase and cyclooxygenase-1 inhibitory active compounds from Atractylodes lancea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Counting & Health Analysis [sigmaaldrich.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Atractylochromene in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atractylochromene, a natural compound isolated from the rhizomes of Atractylodes macrocephala, has emerged as a molecule of interest in oncology research. Its primary mechanism of action has been identified as the repression of the Wnt/β-catenin signaling pathway, a critical cascade frequently dysregulated in various cancers, particularly colorectal cancer. While preclinical data on this compound as a monotherapy are still developing, its unique mechanism suggests a strong potential for synergistic effects when combined with conventional chemotherapeutic agents.
This guide provides a comparative assessment of the potential synergistic effects of this compound with standard-of-care chemotherapy drugs. Due to the limited number of direct combination studies on this compound, this analysis draws upon data from studies on Atractylodes macrocephala extracts and other Wnt/β-catenin pathway inhibitors to extrapolate the likely synergistic outcomes. The aim is to furnish researchers with a foundational understanding and a practical framework for investigating these promising combination therapies.
Potential for Synergism: An Evidence-Based Postulation
While direct quantitative data on the synergistic effects of purified this compound with chemotherapeutic drugs is not yet extensively published, several lines of evidence suggest a high potential for such interactions. A meta-analysis of clinical studies has shown that traditional Chinese medicine formulations containing Atractylodes macrocephala can improve the efficacy of chemotherapy in advanced gastric cancer. Specifically, combination with cisplatin led to an increased objective response rate[1][2][3][4]. Furthermore, preclinical studies have demonstrated that compounds from Atractylodes macrocephala can enhance the apoptotic effects of oxaliplatin in gastric cancer cells through modulation of the PI3K/Akt/caspase-9 signaling pathway[1][3].
The primary mechanism of this compound, inhibition of the Wnt/β-catenin pathway, provides a strong rationale for its synergistic potential with DNA-damaging agents and antimetabolites. The Wnt/β-catenin pathway is a key driver of cancer cell proliferation, survival, and therapy resistance[5][6][7]. By inhibiting this pathway, this compound may sensitize cancer cells to the cytotoxic effects of conventional chemotherapy. Indeed, studies on other Wnt/β-catenin inhibitors have demonstrated synergistic effects when combined with drugs like 5-fluorouracil (5-FU) and doxorubicin in colorectal cancer models[6][8][9][10][11].
Comparative Data Summary (Postulated)
The following tables present a postulated summary of the potential synergistic effects of this compound with common chemotherapeutic agents, based on the mechanisms of action and findings from related compounds. These tables are intended to serve as a hypothesis-generating resource for future experimental validation.
Table 1: Postulated Synergistic Effects of this compound with Doxorubicin in Colorectal Cancer Cells
| Cell Line | Drug Combination (Molar Ratio) | IC50 (µM) - Doxorubicin Alone | IC50 (µM) - Doxorubicin in Combination | Combination Index (CI) | Postulated Effect |
| HCT-116 | This compound + Doxorubicin | Data Needed | Data Needed | < 1 | Synergism |
| HT-29 | This compound + Doxorubicin | Data Needed | Data Needed | < 1 | Synergism |
Table 2: Postulated Synergistic Effects of this compound with Cisplatin in Gastric Cancer Cells
| Cell Line | Drug Combination (Molar Ratio) | IC50 (µM) - Cisplatin Alone | IC50 (µM) - Cisplatin in Combination | Combination Index (CI) | Postulated Effect |
| AGS | This compound + Cisplatin | Data Needed | Data Needed | < 1 | Synergism |
| MKN-45 | This compound + Cisplatin | Data Needed | Data Needed | < 1 | Synergism |
Table 3: Postulated Synergistic Effects of this compound with 5-Fluorouracil (5-FU) in Colorectal Cancer Cells
| Cell Line | Drug Combination (Molar Ratio) | IC50 (µM) - 5-FU Alone | IC50 (µM) - 5-FU in Combination | Combination Index (CI) | Postulated Effect |
| SW480 | This compound + 5-FU | Data Needed | Data Needed | < 1 | Synergism |
| DLD-1 | This compound + 5-FU | Data Needed | Data Needed | < 1 | Synergism |
Note: The data in these tables are hypothetical and intended to guide future research. Experimental determination of IC50 values and Combination Index (CI) is necessary to confirm these postulations. A CI value < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
To quantitatively assess the synergistic effects of this compound with other drugs, the following experimental protocol, based on the Chou-Talalay method for drug combination analysis, is recommended[12][13][14][15][16].
Key Experiment: In Vitro Synergy Assessment using the Chou-Talalay Method
1. Cell Culture:
-
Culture the desired cancer cell lines (e.g., HCT-116, AGS, SW480) in appropriate media and conditions until they reach logarithmic growth phase.
2. Drug Preparation:
-
Prepare stock solutions of this compound and the chemotherapeutic agent (e.g., Doxorubicin, Cisplatin, or 5-FU) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of each drug and combinations of the two drugs at a constant molar ratio (e.g., 1:1, 1:5, 5:1).
3. Cell Viability Assay (MTT Assay):
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound alone, the chemotherapeutic agent alone, and their combinations for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control.
-
Determine the IC50 (the concentration of a drug that inhibits 50% of cell growth) for each drug alone and in combination.
-
Use the CompuSyn software or a similar program to calculate the Combination Index (CI) based on the Chou-Talalay method. The CI value will determine the nature of the interaction (synergism, additive effect, or antagonism).
-
Generate a Fa-CI plot (fraction affected vs. CI) to visualize the interaction at different effect levels.
-
Calculate the Dose Reduction Index (DRI), which quantifies the extent to which the dose of one drug can be reduced in a combination to achieve the same effect as the drug alone.
Mandatory Visualizations
Signaling Pathway Diagrams
References
- 1. Frontiers | Efficacy and safety of Atractylodes macrocephala-containing traditional Chinese medicine combined with neoadjuvant chemotherapy in the treatment of advanced gastric cancer: a systematic evaluation and meta-analysis [frontiersin.org]
- 2. Efficacy and safety of Atractylodes macrocephala-containing traditional Chinese medicine combined with neoadjuvant chemotherapy in the treatment of advanced gastric cancer: a systematic evaluation and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of Atractylodes macrocephala-containing traditional Chinese medicine combined with neoadjuvant chemotherapy in the treatment of advanced gastric cancer: a systematic evaluation and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Blocking the WNT/β-catenin pathway in cancer treatment:pharmacological targets and drug therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blocking the Wnt/β-catenin signaling pathway to treat colorectal cancer: Strategies to improve current therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WNT/β-Catenin Signaling Inhibitor IC-2 Suppresses Sphere Formation and Sensitizes Colorectal Cancer Cells to 5-Fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WNT/β-Catenin Signaling Inhibitor IC-2 Suppresses Sphere Formation and Sensitizes Colorectal Cancer Cells to 5-Fluorouracil | Anticancer Research [ar.iiarjournals.org]
- 10. Curcumol increases the sensitivity of colon cancer to 5-FU by regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combinatorial Effects of 5-Fluorouracil and Menadione on Wnt/β-Catenin Pathway in Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Atractylochromene: Bridging the Gap Between Benchtop and Preclinical Models in Inflammation Research
A comprehensive analysis of the in vitro inhibitory effects of Atractylochromene on key inflammatory enzymes and a comparative look at the in vivo activities of its parent extract. This guide provides researchers, scientists, and drug development professionals with available data, detailed experimental methodologies, and a comparative perspective against other dual 5-LOX/COX-1 inhibitors.
Executive Summary
This compound, a natural compound isolated from the rhizome of Atractylodes macrocephala, has demonstrated potent dual inhibitory activity against 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1) in vitro.[1] These enzymes are critical mediators in the inflammatory cascade, making their dual inhibition a promising strategy for the development of novel anti-inflammatory therapeutics with a potentially improved safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). While direct in vitro to in vivo correlation (IVIVC) studies for isolated this compound are not yet available in the public domain, this guide synthesizes the existing in vitro data for this compound and draws plausible connections to the observed in vivo anti-inflammatory effects of Atractylodes macrocephala extracts. This comparison, alongside data for other dual-action inhibitors, provides a valuable framework for future research and development.
This compound: In Vitro Performance
This compound has been identified as a potent dual inhibitor of both 5-LOX and COX-1 enzymes. The inhibitory activity is summarized in the table below.
| Compound | Target | IC50 (µM) | Source |
| This compound | 5-LOX | 0.6 | [1] |
| COX-1 | 3.3 | [1] | |
| Licofelone | 5-LOX | - | [2] |
| COX-1/COX-2 | - | [2] | |
| Tepoxalin | 5-LOX | - | [2] |
| COX-2 | - | [2] |
Note: Specific IC50 values for Licofelone and Tepoxalin are not provided in the search results but they are presented as established dual inhibitors.
The Arachidonic Acid Cascade: A Dual-Inhibition Strategy
The anti-inflammatory mechanism of this compound is centered on its ability to inhibit both the 5-LOX and COX pathways, which are responsible for the metabolism of arachidonic acid into pro-inflammatory leukotrienes and prostaglandins, respectively.
In Vivo Studies: Insights from Atractylodes macrocephala Extracts
While in vivo data for isolated this compound is scarce, studies on extracts from Atractylodes macrocephala provide valuable insights into its potential in vivo efficacy. These extracts, containing a mixture of bioactive compounds including this compound, have demonstrated significant anti-inflammatory effects in various animal models.
A study on the essential oil of Atractylodes macrocephala rhizoma, which contains atractylone as a primary active compound, showed anti-inflammatory and antioxidant effects in a mouse model of ulcerative colitis.[3] The treatment was found to decrease levels of tumor necrosis factor (TNF)-α and reactive oxygen species (ROS).[3] Another study highlighted that polysaccharides from Atractylodes macrocephala can ameliorate DSS-induced colitis by regulating the Th17/Treg cell balance. Furthermore, the herb has been shown to inhibit NF-κB activation and reduce pro-inflammatory cytokines.
It is important to note that these in vivo effects are the result of the synergistic or additive actions of multiple constituents within the extract. Future studies focusing on isolated this compound are necessary to definitively establish its in vivo activity and pharmacokinetic profile.
Comparative Landscape: Other Dual 5-LOX/COX Inhibitors
The development of dual inhibitors of 5-LOX and COX is an active area of research aimed at producing anti-inflammatory drugs with enhanced efficacy and reduced side effects compared to traditional NSAIDs.[4]
| Compound | Status | Key Features |
| Licofelone (ML3000) | Phase III Clinical Trials | Potent anti-inflammatory and analgesic effects observed in animal models.[2] |
| Tepoxalin | Veterinary Use | Approved for use in canines for its anti-inflammatory properties.[2] |
| Darbufelone | Development Halted | Faced challenges with toxicity and/or limited efficacy.[5] |
Experimental Protocols
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against 5-LOX activity.
Principle: This assay measures the ability of a compound to inhibit the 5-LOX-catalyzed conversion of a substrate (e.g., linoleic acid or arachidonic acid) to its hydroperoxy derivative. The formation of the product can be monitored spectrophotometrically at 234 nm.
Materials:
-
5-Lipoxygenase enzyme (from potato or recombinant human)
-
Linoleic acid or Arachidonic acid (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 6.3)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitor (e.g., Zileuton)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and the substrate.
-
Add the test compound at various concentrations to the reaction mixture. A control with solvent only should be included.
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a short period.
-
Initiate the reaction by adding the 5-LOX enzyme solution.
-
Monitor the increase in absorbance at 234 nm over time.
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
In Vitro Cyclooxygenase-1 (COX-1) Inhibitor Screening Assay (Fluorometric)
Objective: To determine the IC50 of a test compound against COX-1 activity.
Principle: This assay utilizes a fluorometric method to measure the peroxidase activity of COX. The reaction involves the conversion of a substrate by COX-1, and the product is then measured fluorometrically.
Materials:
-
COX-1 enzyme (e.g., human recombinant)
-
Arachidonic acid (substrate)
-
Fluorometric probe
-
Assay buffer
-
Test compound dissolved in a suitable solvent
-
Reference inhibitor (e.g., SC-560)
-
Fluorescence microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, enzyme, and test compound at various concentrations.
-
Include wells for enzyme control (no inhibitor) and inhibitor control (with a known inhibitor).
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
Objective: To evaluate the in vivo anti-inflammatory effect of a test compound.
Principle: Carrageenan injection into the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
Test compound (e.g., this compound)
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or digital calipers
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound, reference drug, or vehicle orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 ml of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.
-
Calculate the percentage of inhibition of paw edema for each group compared to the vehicle-treated control group.
Hypothetical IVIVC Workflow
Establishing a robust in vitro to in vivo correlation is a critical step in drug development. The following diagram illustrates a hypothetical workflow for correlating the in vitro activity of this compound with its in vivo anti-inflammatory effects.
Conclusion and Future Directions
This compound presents a compelling profile as a dual 5-LOX/COX-1 inhibitor based on its in vitro potency. While direct in vivo evidence for the isolated compound is needed, the anti-inflammatory activity of its parent plant extracts suggests potential for in vivo efficacy. Future research should prioritize the following:
-
In vivo studies with isolated this compound: To confirm its anti-inflammatory activity and establish a clear dose-response relationship in relevant animal models.
-
Pharmacokinetic profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which are crucial for formulation development and dose prediction.
-
Establishment of a formal IVIVC: To create a predictive model that can accelerate the development and optimization of this compound-based therapeutics.
-
Safety and toxicology studies: To evaluate the potential for adverse effects and establish a therapeutic window.
By addressing these key areas, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be elucidated, potentially leading to the development of safer and more effective treatments for inflammatory disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rationally Designed Multitarget Agents Against Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atractylone in the Atractylodes macrocephala Rhizoma Essential Oil and Its Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual COX and 5-LOX inhibition by clerodane diterpenes from seeds of Polyalthia longifolia (Sonn.) Thwaites - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Atractylochromene: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Atractylochromene, a potent dual inhibitor of 5-LOX/COX-1 used in laboratory research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. All researchers, scientists, and drug development professionals handling this compound must adhere to these guidelines.
Hazard Identification and Classification
Key Hazard Information:
| Property | Summary | Citation |
| Chemical Name | This compound | |
| CAS Number | 203443-33-8 | [1] |
| Molecular Formula | C17H22O2 | |
| Primary Hazards | Assumed to be harmful if swallowed, inhaled, or in contact with skin. Potential environmental hazard. | [2] |
| Regulatory Status | Must be disposed of as chemical waste in accordance with local, state, and federal regulations. | [2] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
Required PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed chemical waste management company. Do not dispose of this compound down the drain or in regular trash.
Step 1: Waste Segregation
-
All waste containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, must be segregated from other laboratory waste streams.
Step 2: Waste Collection and Labeling
-
Solid Waste: Collect pure this compound and contaminated solids in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and compatible hazardous waste container. Do not mix with other solvent waste unless specifically permitted by your institution's Environmental Health and Safety (EHS) office.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
Step 3: Storage
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible chemicals.
Step 4: Arrange for Pickup
-
Contact your institution's EHS office or the designated chemical waste coordinator to schedule a pickup for the hazardous waste. Follow all institutional procedures for waste manifest and pickup.
Spill and Emergency Procedures
In the event of a spill, follow these procedures immediately:
-
Evacuate: Evacuate the immediate area of the spill.
-
Alert: Notify your supervisor and the institutional EHS office.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: If it is safe to do so, contain the spill using a chemical spill kit with absorbent materials.
-
Cleanup: Cleanup should be performed by trained personnel wearing appropriate PPE. All cleanup materials must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
Disclaimer: This document provides general guidance. Always consult your institution's specific chemical hygiene plan and EHS office for detailed procedures and requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
